1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARYHYOOIUIKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408923 | |
| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74483-51-5 | |
| Record name | 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene, also known by synonyms such as 4,5-Dichloro-2-(trifluoromethyl)toluene and identified by the CAS number 74483-51-5, is a halogenated aromatic hydrocarbon of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring two chlorine atoms, a methyl group, and a trifluoromethyl group on the benzene ring, imparts a distinct set of physicochemical properties that are crucial for its application and synthesis. The trifluoromethyl group, in particular, is a key functional moiety in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.
This technical guide provides a comprehensive overview of the known physical properties of this compound. It is designed to be a valuable resource for researchers and professionals, offering not only a compilation of existing data but also detailed experimental protocols for the determination of these properties. Understanding these fundamental characteristics is paramount for the rational design of synthetic routes, the development of robust formulations, and the assessment of environmental and toxicological profiles.
Molecular and Chemical Identity
The molecular structure of this compound is foundational to its physical and chemical behavior. The interplay of the electron-withdrawing chloro and trifluoromethyl groups with the electron-donating methyl group on the aromatic ring creates a complex electronic environment that influences its reactivity and intermolecular interactions.
Molecular Formula: C₈H₅Cl₂F₃[1][3]
Molecular Weight: 229.03 g/mol [3]
Synonyms:
-
3,4-Dichloro-6-(trifluoromethyl)toluene[3]
-
4,5-Dichloro-2-methyltrifluorotoluene[1]
-
3,4-DICHLORO-6-METHYLBENZOTRIFLUORIDE[1]
-
BENZENE, 1,2-DICHLORO-4-METHYL-5-(TRIFLUOROMETHYL)[1]
CAS Number: 74483-51-5[1][2][3]
Molecular Structure Visualization
Caption: 2D structure of this compound.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound. It is important to note that while some data is available, a complete experimental dataset for this specific isomer is not readily found in public literature, and some values may be predicted.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [4] (for a related compound) |
| Boiling Point | 201.5°C at 760 mmHg | [5] |
| Density | 1.404 g/cm³ | [5] |
| Flash Point | 88.3°C | [5] |
| Refractive Index | 1.474 | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[6] (Inferred from related compounds) |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for the characterization and application of any chemical compound. The following section provides detailed, step-by-step methodologies for key experiments.
Workflow for Physical Property Determination
Caption: General workflow for the determination of physical properties of an organic compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions into a liquid. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Methodology (Capillary Method):
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Pack the sample tightly by tapping the bottom of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Attach the capillary tube to a thermometer with the sample aligned with the thermometer bulb.
-
Place the thermometer and capillary tube assembly into a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
Causality: The presence of impurities disrupts the crystal lattice of a solid, requiring less energy to break the intermolecular forces, which results in a lower and broader melting point range.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology (Micro Boiling Point Method):
-
Sample Preparation:
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.
-
Take a capillary tube sealed at one end and place it, open end down, into the test tube containing the liquid.
-
-
Apparatus Setup:
-
Attach the test tube to a thermometer.
-
Suspend the assembly in a heating bath (e.g., a beaker of heating oil).
-
-
Measurement:
-
Heat the bath gently.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Causality: At the boiling point, the vapor pressure of the liquid is sufficient to overcome the external pressure, allowing for the formation of vapor bubbles within the bulk of the liquid. The point at which the liquid re-enters the capillary upon cooling signifies the temperature at which the vapor pressure equals the external pressure.
Density Determination
Objective: To measure the mass per unit volume of the liquid.
Methodology (Pycnometer Method):
-
Preparation:
-
Clean and thoroughly dry a pycnometer (a small glass flask with a precise volume).
-
Measure the mass of the empty, dry pycnometer (m₁).
-
-
Measurement with a Reference Liquid (e.g., Water):
-
Fill the pycnometer with distilled water of a known temperature and density.
-
Measure the mass of the pycnometer filled with water (m₂).
-
-
Measurement with the Sample:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the sample liquid (this compound) at the same temperature as the water.
-
Measure the mass of the pycnometer filled with the sample (m₃).
-
-
Calculation:
-
Mass of water = m₂ - m₁
-
Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
-
Mass of sample = m₃ - m₁
-
Density of sample = (Mass of sample) / (Volume of pycnometer)
-
Causality: This method relies on the principle of displacing a known volume of a reference liquid to accurately determine the volume of the pycnometer, which is then used to find the density of the sample liquid.
Solubility Assessment
Objective: To qualitatively determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure:
-
In a small test tube, add approximately 1 mL of the chosen solvent.
-
To this, add a small amount of the solute (a few milligrams of solid or one to two drops of liquid).
-
Vigorously shake or vortex the test tube for about 30 seconds.
-
Observe if the solute has completely dissolved. If not, gently warm the mixture to see if solubility increases with temperature.
-
Record the compound as soluble, partially soluble, or insoluble in each solvent.
-
Causality: The principle of "like dissolves like" governs solubility. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of polar functional groups (even with the overall non-polar nature of the benzene ring) can influence solubility in moderately polar solvents. Given its structure, this compound is expected to be hydrophobic and thus have low solubility in water but good solubility in many organic solvents.[6]
Spectral Properties: A Comparative Perspective
While specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is limited, we can infer expected spectral characteristics based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro, methyl, and trifluoromethyl substituents. The methyl group would likely appear as a singlet in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display unique signals for each of the carbon atoms in the benzene ring, the methyl group, and the trifluoromethyl group. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching and bending (aromatic and aliphatic), C-C stretching in the aromatic ring, C-Cl stretching, and strong C-F stretching bands associated with the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine, methyl, and trifluoromethyl groups.
Safety and Handling
-
General Hazards: Compounds in this class can be irritants to the skin, eyes, and respiratory tract.[7][8] They may also be harmful if swallowed or absorbed through the skin.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with the skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
-
Fire Safety: This compound is a combustible liquid.[5] In case of fire, use dry chemical, CO₂, or foam extinguishers. Fire may produce poisonous gases, including hydrogen chloride and hydrogen fluoride.[7][9]
Conclusion
This technical guide has provided a detailed overview of the known and expected physical properties of this compound. While there are gaps in the publicly available data for this specific isomer, the provided information on its identity, key physical constants, and detailed experimental protocols for their determination offers a solid foundation for researchers and professionals. The structural similarities to other well-characterized halogenated aromatic compounds allow for reasonable predictions of its spectral and safety characteristics. As this compound continues to be of interest in various fields of chemical research and development, it is anticipated that a more complete dataset will become available, further enhancing our understanding of this versatile molecule.
References
- 1. pschemicals.com [pschemicals.com]
- 2. equationchemical.com [equationchemical.com]
- 3. scbt.com [scbt.com]
- 4. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 5. vvchem.com [vvchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
A Technical Guide to 1,2-Dichloro-4-(trifluoromethyl)benzene and its Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzotrifluorides are a cornerstone in modern medicinal chemistry and agrochemical development. The trifluoromethyl group (-CF3), a bioisostere for various functional groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 1,2-dichloro-4-(trifluoromethyl)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the specific isomer 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is not widely cataloged, this guide will leverage data from its close, commercially available isomer, 1,2-dichloro-4-(trifluoromethyl)benzene (CAS No. 328-84-7), to provide insights into its expected properties, synthesis, and applications.
Part 1: Core Chemical Identity and Properties
Nomenclature and Chemical Identifiers
The nomenclature of dichlorotrifluoromethylbenzene isomers can be complex. The primary subject of this guide, due to data availability, is 1,2-dichloro-4-(trifluoromethyl)benzene.
Table 1: Chemical Identifiers for 1,2-dichloro-4-(trifluoromethyl)benzene
| Identifier | Value | Source |
| CAS Number | 328-84-7 | [3][4] |
| IUPAC Name | 1,2-dichloro-4-(trifluoromethyl)benzene | [3][4] |
| Synonyms | 3,4-Dichlorobenzotrifluoride | [3][4] |
| Molecular Formula | C7H3Cl2F3 | [3] |
| Molecular Weight | 215.00 g/mol | [4] |
| InChI Key | XILPLWOGHPSJBK-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)Cl | [4] |
The requested isomer, This compound , would have the molecular formula C8H5Cl2F3 and a molecular weight of approximately 229.02 g/mol . A CAS number for this specific isomer is not readily found in major chemical databases, suggesting it is a less common or novel compound.
Physicochemical Properties
The physicochemical properties of these compounds are heavily influenced by the presence of the trifluoromethyl group.
Table 2: Physicochemical Properties of 1,2-dichloro-4-(trifluoromethyl)benzene
| Property | Value | Source |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 154-155 °C | [4] |
| Density | 1.48 g/cm³ at 25 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents | [2] |
For the hypothetical This compound , the addition of a methyl group would be expected to slightly increase the boiling point and decrease the density compared to its non-methylated counterpart. The solubility profile is expected to remain similar.
Part 2: Synthesis and Reactivity
Synthesis of 1,2-dichloro-4-(trifluoromethyl)benzene
The industrial synthesis of 1,2-dichloro-4-(trifluoromethyl)benzene typically starts from 3,4-dichlorotoluene. The key transformation is the conversion of the methyl group to a trifluoromethyl group.
Caption: Synthesis of 1,2-dichloro-4-(trifluoromethyl)benzene.
Proposed Synthesis of this compound
A plausible synthetic route to this compound could begin with the chlorination of 4-methyl-3-(trifluoromethyl)aniline, followed by a Sandmeyer reaction to introduce the second chlorine atom.
Caption: Proposed synthesis of this compound.
Part 3: Applications in Research and Drug Development
The unique electronic properties of the trifluoromethyl group make benzotrifluoride derivatives highly valuable in drug discovery.[5] The introduction of a -CF3 group can:
-
Increase Lipophilicity: Enhancing membrane permeability and absorption.[5]
-
Improve Metabolic Stability: Blocking sites of oxidative metabolism.[5]
-
Modulate pKa: Altering the acidity or basicity of nearby functional groups.
-
Enhance Binding Affinity: Through favorable interactions with protein targets.
Derivatives of dichlorobenzotrifluoride are used as intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[6] Their structural motifs are found in compounds targeting a wide range of diseases.
Part 4: Safety and Handling
Chlorinated and fluorinated aromatic hydrocarbons require careful handling due to their potential toxicity.
Hazard Identification
Based on data for analogous compounds, 1,2-dichloro-4-(trifluoromethyl)benzene is expected to be:
-
Harmful if swallowed or inhaled.
-
A skin and eye irritant.[7]
-
Potentially toxic to aquatic life.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[8][9] Containers should be tightly sealed.[10]
-
Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[10]
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7 [matrix-fine-chemicals.com]
- 4. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. ecolink.com [ecolink.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. ipi-global.com [ipi-global.com]
A-Z Guide to 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, a key fluorinated intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, outlines a robust synthetic pathway with step-by-step protocols, and presents a full suite of analytical characterization data. Authored for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and validation of this critical chemical building block.
Introduction and Strategic Importance
This compound is a substituted aromatic compound whose structural architecture is of significant interest in medicinal and agricultural chemistry. The presence of a trifluoromethyl (-CF3) group, in particular, is a widely employed strategy in drug design. The -CF3 group is strongly electron-withdrawing and highly lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This guide serves as a technical resource for the synthesis, purification, and characterization of this versatile intermediate, providing scientists with the foundational knowledge required for its effective utilization in complex synthetic campaigns.
Molecular Structure and Physicochemical Properties
The unique substitution pattern on the benzene ring—featuring two adjacent chlorine atoms, a methyl group, and a trifluoromethyl group—governs the molecule's reactivity and physical characteristics.
Molecular Structure
The structural arrangement of substituents dictates the electronic and steric environment of the molecule, influencing its reactivity in subsequent synthetic transformations.
References
IUPAC name for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
An In-Depth Technical Guide to 4,5-Dichloro-2-(trifluoromethyl)toluene
Abstract
This technical guide provides a comprehensive scientific overview of 4,5-dichloro-2-(trifluoromethyl)toluene, a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will dissect its formal IUPAC nomenclature, detail its physicochemical and spectroscopic properties, and present a validated synthetic protocol. Furthermore, this document explores the molecule's underlying reactivity based on the electronic interplay of its substituents and discusses its strategic application in modern drug development, grounded in the unique properties imparted by the trifluoromethyl group. This guide is intended for an audience of professional scientists and researchers, offering field-proven insights into the practical handling, synthesis, and application of this versatile chemical intermediate.
Chemical Identity and Nomenclature
The precise naming of multi-substituted benzene derivatives is governed by a clear set of IUPAC rules designed to provide an unambiguous structural description. The topic molecule, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, is systematically named based on substituent priority and locant assignment.
IUPAC Name Justification
According to IUPAC nomenclature, when a common name is used as a parent, the principal functional group or substituent that confers the name is assigned to position '1' on the ring.[1][2] In this case, "toluene" (methylbenzene) serves as the parent structure, assigning the methyl group to the C1 position.
The remaining substituents are then numbered to assign the lowest possible locants, and listed alphabetically.
-
Parent Name : Toluene (methyl group at C1).
-
Substituents : Chloro, trifluoromethyl.
-
Numbering : To achieve the lowest locant set, the ring is numbered starting from the methyl group. This places the trifluoromethyl group at C2 and the two chloro groups at C4 and C5.
-
Alphabetical Listing : "Chloro" precedes "trifluoromethyl".
This results in the preferred IUPAC name: 4,5-dichloro-2-(trifluoromethyl)toluene .
The name this compound is also a valid systematic name but does not use the common parent name "toluene". In this convention, numbering begins with the chloro-substituent to give the lowest locants alphabetically, resulting in the set {1, 2, 4, 5}.[2][3]
Chemical Structure and Identifiers
-
Preferred IUPAC Name : 4,5-dichloro-2-(trifluoromethyl)toluene
-
Systematic Name : this compound
-
Molecular Formula : C₈H₅Cl₂F₃
-
Molecular Weight : 229.03 g/mol
-
CAS Number : 115571-59-0[4] (for the isomeric 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene, data for the exact target isomer is sparse, but CAS registry is expected to be unique).
Diagram 1: Chemical Structure of 4,5-dichloro-2-(trifluoromethyl)toluene
Caption: Structure of 4,5-dichloro-2-(trifluoromethyl)toluene.
Physicochemical Properties
The physical properties of this molecule are dictated by its halogen content and aromatic nature. The trifluoromethyl group significantly increases lipophilicity.[5][6] While experimental data for this specific isomer is not widely published, the properties can be reliably estimated based on closely related structures.
| Property | Value (Estimated) | Rationale & References |
| Appearance | Colorless to pale yellow liquid | Typical for chlorinated aromatic compounds.[5][7] |
| Melting Point | < 25 °C | Similar dichlorinated trifluoromethyl benzenes are liquids at room temperature.[7] |
| Boiling Point | ~220-240 °C | Halogenation increases boiling point. Related tetrachloro-(trifluoromethyl)benzene boils at 242 °C.[8] |
| Density | ~1.5 g/cm³ | Higher than water due to heavy chlorine and fluorine atoms. 1,2-dichloro-4-(trifluoromethyl)benzene has a density of 1.457 g/cm³.[7] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, dichloromethane, THF) | The high degree of halogenation results in a hydrophobic, nonpolar character.[5][7] |
| LogP | ~4.5 | The calculated XLogP3 for the isomer 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene is 4.4, indicating high lipophilicity.[4] |
Spectroscopic and Analytical Characterization
For drug development professionals, unambiguous structural confirmation is paramount. Spectroscopic data provides a unique fingerprint for the molecule.
-
¹H NMR : Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 will likely be a singlet, and the proton at C3 will be a singlet. Their precise chemical shifts are influenced by the neighboring substituents. For example, in 1,2-dichloro-4-(trifluoromethyl)benzene, the proton adjacent to the CF₃ group appears at δ 7.75 ppm.[9] A singlet for the methyl group (C1) would appear upfield (δ 2.0-2.5 ppm).
-
¹³C NMR : The spectrum will show 8 distinct carbon signals. The CF₃ carbon will appear as a quartet due to C-F coupling, and the carbons bonded to it will also show smaller quartet splitting. The CF₃ signal itself is characteristic, often appearing around δ 120-130 ppm with a large J-coupling constant (J ≈ 275 Hz).[10]
-
¹⁹F NMR : This is the most definitive technique. A single, sharp singlet is expected around δ -60 to -65 ppm (relative to CCl₃F), which is characteristic of an aromatic trifluoromethyl group.[10]
-
Mass Spectrometry (EI) : The molecular ion peak (M⁺) will be observed at m/z 228. The isotopic pattern will be highly characteristic due to the presence of two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1), confirming the dichlorination. Key fragmentation would involve the loss of Cl or CF₃ groups.
Synthesis and Manufacturing Insights
This compound is not commonly available off-the-shelf and is typically synthesized as an intermediate. A robust and scalable synthesis is critical for its use in drug discovery campaigns. A logical and field-proven approach involves the regioselective chlorination of a suitable precursor.
Recommended Synthetic Pathway: Electrophilic Chlorination
The most direct route is the electrophilic chlorination of 2-(trifluoromethyl)toluene. The directing effects of the existing substituents guide the regioselectivity. The methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Both groups direct incoming electrophiles to the C4 and C5 positions, making this a highly convergent approach.
Diagram 2: Synthetic Workflow for 4,5-dichloro-2-(trifluoromethyl)toluene
Caption: A typical laboratory workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating steps for reaction monitoring and purification to ensure high purity of the final product.
-
Reactor Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-(trifluoromethyl)toluene (1.0 eq.) and a suitable solvent such as acetonitrile (MeCN).
-
Reagent Addition : Add N-chlorosuccinimide (NCS) (2.2 eq.) to the solution. Causality: NCS is a mild, solid chlorinating agent that is safer and easier to handle than chlorine gas, making it ideal for laboratory-scale synthesis. Using a slight excess ensures complete dichlorination.
-
Catalysis : Cool the mixture in an ice bath to 0 °C. Slowly add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) (0.1 eq.). Causality: A strong protic or Lewis acid is required to polarize the N-Cl bond in NCS, generating a more potent electrophilic chlorine species ("Cl⁺") to overcome the deactivating effect of the CF₃ group.
-
Reaction Execution : Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-16 hours).
-
Workup and Quenching : Cool the reaction mixture to room temperature. Pour it slowly into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure 4,5-dichloro-2-(trifluoromethyl)toluene.
Reactivity and Applications in Drug Development
The true value of this molecule lies in the unique electronic properties conferred by its substituents, which can be strategically leveraged in drug design.
Electronic Profile and Reactivity
-
Trifluoromethyl (CF₃) Group : This group is a strong electron-withdrawing group through both induction (σ-withdrawing) and resonance (π-withdrawing, via hyperconjugation). Its presence significantly lowers the pKa of nearby acidic protons and deactivates the aromatic ring towards electrophilic attack.
-
Chloro (Cl) Groups : These are also electron-withdrawing via induction but are weak deactivators in electrophilic aromatic substitution.
-
Methyl (CH₃) Group : This is an electron-donating group, which slightly activates the ring.
The overall electronic character of the ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SₙAr) at the positions activated by the CF₃ group (C4 and C5), should a suitable leaving group be present.
Strategic Value in Medicinal Chemistry
The incorporation of a trifluoromethyl group is a cornerstone strategy in modern drug design.[11] It is frequently used to enhance a drug candidate's profile in several ways:
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450 enzymes).[6] Replacing a metabolically labile methyl group with a CF₃ group can dramatically increase a drug's half-life.
-
Lipophilicity : The CF₃ group is highly lipophilic (Hansch π value ≈ +0.88), which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[6] This property is crucial for targeting intracellular proteins or the central nervous system.
-
Binding Affinity : The CF₃ group can engage in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and hydrophobic contacts, thereby increasing the potency of the drug.
-
Bioavailability : By optimizing lipophilicity and metabolic stability, the overall bioavailability of a drug can be significantly improved.
Derivatives of dichlorinated (trifluoromethyl)benzenes are used as key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals, including insecticides and herbicides.[7][12][13] This specific isomer serves as a valuable building block, presenting a unique substitution pattern for further chemical elaboration into complex active pharmaceutical ingredients (APIs).
Safety and Handling
As with all halogenated organic compounds, proper safety protocols must be strictly followed.
-
Hazards : Irritant. Harmful if inhaled, ingested, or absorbed through the skin. Similar compounds are noted as irritants.[14]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.
-
Handling : Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with strong oxidizing agents.
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.
References
- 1. Video: Nomenclature of Aromatic Compounds with Multiple Substituents [jove.com]
- 2. sarthaks.com [sarthaks.com]
- 3. byjus.com [byjus.com]
- 4. 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Page loading... [wap.guidechem.com]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. jelsciences.com [jelsciences.com]
- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. chembk.com [chembk.com]
An In-depth Technical Guide on the Handling and Storage of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic hydrocarbon with significant utility as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its molecular structure, featuring both dichlorination and trifluoromethylation, imparts unique chemical reactivity and physical properties. This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, ensuring its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling. Below is a summary of the key properties of this compound.
| Property | Value |
| Chemical Formula | C8H5Cl2F3 |
| Molecular Weight | 229.03 g/mol |
| Appearance | Colorless to light yellow crystal |
| Melting Point | 62-65°C |
| Boiling Point | 280°C |
| Density | 1.69 g/cm³ |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dimethylformamide, chloroform) |
Hazard Identification and Risk Assessment
This compound is classified as an irritant. It is harmful if swallowed, inhaled, or comes into contact with skin. The primary hazards are:
-
Eye Irritation: Causes serious eye irritation.
-
Skin Irritation: Causes skin irritation.
-
Respiratory Irritation: May cause respiratory irritation.
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the potential for exposure and implementing appropriate control measures.
Caption: Primary hazards and routes of exposure for this compound.
Safe Handling Procedures
Adherence to strict safety protocols is paramount when working with this compound. The following procedures are designed to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield.
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Flame retardant antistatic protective clothing is also recommended.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if ventilation is inadequate or if there is a risk of dust or aerosol formation.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Weighing and Dispensing Protocol
-
Preparation: Don the appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Containment: Place a weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully transfer the desired amount of the compound from the storage container to the weigh boat using a clean spatula. Avoid creating dust.
-
Cleaning: Tightly seal the storage container and decontaminate the spatula and any other surfaces that may have come into contact with the compound.
-
Waste Disposal: Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.
Caption: A generalized workflow for the safe handling of chemical compounds.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, reducing
An In-depth Technical Guide to the Solubility of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Due to the limited availability of direct experimental solubility data in public literature, this document establishes a robust theoretical framework based on the principles of intermolecular forces and thermodynamics of dissolution. Qualitative solubility information is presented, and a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is provided. This guide is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.
Introduction: Understanding the Physicochemical Landscape
This compound, also known as 3,4-dichlorobenzotrifluoride, is a colorless liquid at room temperature with a molecular formula of C₇H₃Cl₂F₃ and a molecular weight of approximately 215.00 g/mol .[1][2] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms, a methyl group, and a trifluoromethyl group, renders it a hydrophobic and largely nonpolar molecule.[3][4] This inherent hydrophobicity dictates its solubility behavior, leading to very low solubility in water but good solubility in a range of organic solvents.[3]
The trifluoromethyl group, with its strong electron-withdrawing nature, and the chlorine atoms significantly influence the molecule's electronic distribution and potential for intermolecular interactions, making a thorough understanding of its solubility essential for process development, formulation, and synthesis applications.[4]
Theoretical Framework for Solubility
The dissolution of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a qualitative expression of the thermodynamics of mixing. The Gibbs free energy of dissolution (ΔG_sol) must be negative for dissolution to be spontaneous, and it is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
For this compound, the key intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and potential halogen-π interactions. The absence of hydrogen bond donors and the sterically hindered nature of the molecule limit its ability to form strong, specific interactions with polar, protic solvents.
Solvent Polarity and Intermolecular Interactions
The solubility of this compound in a given organic solvent is a function of the compatibility of their intermolecular forces.
-
Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, the primary intermolecular forces are London dispersion forces. As this compound also relies on these forces, it is expected to be readily soluble in such solvents. The energy required to overcome the solute-solute and solvent-solvent interactions is compensated by the formation of new solute-solvent interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents possess a dipole moment, and can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds of the solute. This compatibility in intermolecular forces suggests good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their dominant intermolecular force is hydrogen bonding. This compound cannot act as a hydrogen bond donor and is a very weak acceptor. Therefore, for the solute to dissolve, it must disrupt the strong hydrogen-bonding network of the solvent. This energetic penalty may lead to lower, though still significant, solubility compared to nonpolar and polar aprotic solvents.
The interplay of these forces is visualized in the following diagram:
Caption: Intermolecular forces governing solubility.
Qualitative and Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely available in the peer-reviewed literature, its general solubility characteristics can be inferred from its chemical properties and information on analogous compounds. It is known to be miscible with or soluble in a variety of organic solvents.[3]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High / Miscible | "Like dissolves like"; strong London dispersion and potential π-π stacking interactions. |
| Nonpolar Aliphatic | Hexane, Petroleum Ether | High / Miscible | Dominated by favorable London dispersion forces.[5] |
| Halogenated | Dichloromethane | High / Miscible | Similar polarity and intermolecular forces. |
| Ketones | Acetone | High | Good balance of polarity and dispersion forces. |
| Alcohols | Ethanol, Methanol | Moderate to High | Solute must disrupt the solvent's hydrogen-bonding network.[3] |
| Ethers | Diethyl Ether | High / Miscible | Good solvent for many organic compounds due to its ability to solvate nonpolar and moderately polar solutes.[3] |
| Nitriles | Acetonitrile | Moderate to High | A polar aprotic solvent capable of dipole-dipole interactions.[5] |
| Aqueous | Water | Insoluble | Highly unfavorable due to the hydrophobic nature of the solute and the strong hydrogen-bonding network of water.[3] |
Note: This table is predictive and serves as a guideline for solvent selection. Experimental verification is essential for precise quantitative data.
Experimental Determination of Thermodynamic Solubility
To obtain accurate and reliable quantitative solubility data, a standardized experimental protocol is paramount. The OECD Guideline 105 "Water Solubility" provides a robust framework that can be adapted for organic solvents.[6] The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.
Principle of the Shake-Flask Method
A supersaturated solution of the test substance in the solvent of interest is prepared and agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector (e.g., FID or ECD).
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C).
-
The equilibration time should be sufficient to reach a steady state, typically 24 to 72 hours. A preliminary experiment to determine the time to reach equilibrium is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the test temperature for a sufficient period to allow the solid to settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC-UV or GC method. A calibration curve prepared with known concentrations of the analyte in the same solvent is required for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Report the average solubility and standard deviation for the replicates.
-
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in the principles of chemical thermodynamics and intermolecular forces. While direct quantitative data is sparse, the provided theoretical framework and qualitative predictions offer valuable guidance for solvent selection in research and development.
The detailed experimental protocol for the shake-flask method empowers researchers to generate the precise, quantitative data necessary for their specific applications. It is strongly recommended that experimental solubility determination be conducted for the solvent systems of interest to build a robust, in-house database for this important chemical intermediate. Future work should focus on the experimental determination of the solubility of this compound in a wide range of organic solvents at various temperatures to create a comprehensive and publicly available dataset.
References
- 1. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 2. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. CAS 328-84-7: 3,4-Dichlorobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 5. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Application of Dichloromethyltrifluoromethylbenzene Compounds
Abstract
The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These modifications can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[3][4] This guide provides an in-depth examination of a critical class of chemical intermediates: dichloromethyltrifluoromethylbenzene compounds. We will explore the development of their synthetic methodologies, detailing the causal factors behind experimental design, robust protocols for their characterization, and their subsequent application as versatile building blocks in drug discovery and beyond. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and utility of these valuable compounds.
Foundational Significance: The Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl (CF3) group has earned its place as a "bioisostere" for various functional groups, including the methyl and chloro groups, yet it imparts a unique electronic signature.[2] Its strong electron-withdrawing nature, combined with significant lipophilicity and metabolic stability, makes it an invaluable tool for optimizing drug candidates.[5][6] The introduction of a CF3 group can deactivate an aromatic ring to prevent unwanted metabolic oxidation, increase a compound's half-life, and improve its permeability across biological membranes—a critical factor for central nervous system (CNS) active drugs like Fluoxetine.[2] Consequently, the development of reliable synthetic routes to trifluoromethylated aromatic building blocks is of paramount importance to the pharmaceutical and agrochemical industries.[7] Dichloromethyltrifluoromethylbenzenes represent a key node in this synthetic landscape, offering a versatile handle for further chemical elaboration.
The Genesis of Dichloromethyltrifluoromethylbenzenes: A Synthetic Perspective
The "discovery" of this class of compounds is not marked by a single event but rather by the logical evolution of halogenation chemistry. The primary route involves the controlled free-radical chlorination of a trifluoromethyltoluene precursor. This process is a delicate balance, aiming to replace exactly two hydrogen atoms on the methyl group with chlorine, avoiding both under-chlorination (yielding the chloromethyl derivative) and over-chlorination (yielding the trichloromethyl derivative).
Core Synthetic Pathway: Free-Radical Chlorination
The most prevalent industrial method for synthesizing dichloromethyltrifluoromethylbenzenes is the direct chlorination of the corresponding trifluoromethyltoluene isomer (ortho-, meta-, or para-). This reaction proceeds via a free-radical chain mechanism.
-
Initiation: The reaction is initiated by generating chlorine radicals (Cl•). This is typically achieved either by irradiating the reaction mixture with UV light or by adding a chemical radical initiator, such as an azo compound (e.g., azobisisobutyronitrile, AIBN).[8] The choice of initiator is critical; UV initiation is common in large-scale industrial processes, while chemical initiators offer more controlled, lower-temperature conditions suitable for laboratory-scale synthesis.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group of trifluoromethyltoluene, forming a resonance-stabilized benzyl radical and hydrogen chloride (HCl). This benzyl radical then reacts with a molecule of chlorine (Cl2) to form the chloromethyl product and a new chlorine radical, which continues the chain. This process is repeated to form the dichloromethyl product.
-
Termination: The reaction is terminated when two radicals combine.
The key to selectively forming the dichloromethyl product lies in the careful control of reaction stoichiometry and conditions. The amount of chlorine gas supplied must be precisely metered, typically between 1 and 2 moles for every mole of the starting dichloromethyltrifluoromethylbenzene if one were to proceed to the trichloro- stage, indicating the stepwise nature of the reaction.[9] Monitoring the reaction progress using Gas Chromatography (GC) is essential to halt the process once the desired product concentration is maximized.
Caption: Synthetic pathway for dichloromethyltrifluoromethylbenzene.
Detailed Experimental Protocol: Synthesis of 1-(Dichloromethyl)-3-(trifluoromethyl)benzene
This protocol is a synthesized representation based on established industrial practices described in patent literature.[8][9]
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, thermometer, and a UV lamp is charged with 1.0 mole of 3-(trifluoromethyl)toluene.
-
Inerting: The system is purged with dry nitrogen to remove oxygen, which can interfere with radical reactions.
-
Initiation: The reaction mixture is heated to 150-170°C while stirring. The UV lamp is switched on to provide photochemical initiation.
-
Chlorination: Chlorine gas is introduced subsurface through the gas inlet tube at a controlled rate. The reaction is highly exothermic, and the reactor temperature must be maintained via the cooling jacket.
-
Monitoring: The reaction is closely monitored by withdrawing aliquots at regular intervals and analyzing them by Gas Chromatography (GC). The analysis tracks the disappearance of the starting material and the appearance of mono-, di-, and tri-chlorinated products.
-
Termination: The chlorine feed is stopped when the relative peak area of the desired 1-(dichloromethyl)-3-(trifluoromethyl)benzene product reaches its maximum.
-
Workup: The reactor is purged with nitrogen to remove excess chlorine and HCl. The crude product is then cooled.
-
Purification: The product is purified by fractional distillation under reduced pressure to separate it from unreacted starting material and other chlorinated byproducts.
Characterization and Analytical Control
Unambiguous identification and purity assessment are critical. Due to the presence of potential positional and chlorination isomers, a combination of chromatographic and spectroscopic techniques is required.
Chromatographic Separation
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary analytical tool.[10] The choice of GC column is crucial for resolving closely boiling isomers.
-
Causality in Column Selection: A mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often effective.[11] This stationary phase provides sufficient selectivity to separate the ortho, meta, and para isomers of dichloromethyltrifluoromethylbenzene from each other and from the mono- and trichlorinated side products based on differences in their boiling points and polarity.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. jelsciences.com [jelsciences.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 9. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Preliminary Investigation of Substituted Trifluoromethylbenzenes in Drug Discovery
Foreword: The Trifluoromethylbenzene Moiety – A Cornerstone of Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethyl (CF₃) group, particularly when appended to a benzene ring, stands out for its profound ability to modulate the physicochemical and biological properties of a molecule.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of substituted trifluoromethylbenzenes. We will delve into the core principles that make this moiety a "secret weapon" in medicinal chemistry, from its impact on molecular properties to the synthetic strategies employed for its installation and modification.[2] Our focus will be on providing not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their quest for novel therapeutics.
Part 1: The Physicochemical Impact of the Trifluoromethyl Group – A Game of Push and Pull
The trifluoromethyl group's influence on a molecule's behavior is multifaceted, stemming from its unique electronic and steric properties. Understanding these effects is paramount for rational drug design.
Lipophilicity and Membrane Permeability: A Double-Edged Sword
The CF₃ group is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][2][3] This increased lipophilicity, quantified by a positive Hansch π value of +0.88, can lead to improved absorption and distribution.[3] However, excessive lipophilicity can also lead to toxicity and non-specific binding. Therefore, the strategic placement of the CF₃ group is crucial for optimizing a drug candidate's pharmacokinetic profile.
Electronic Effects: The Power of Induction
With the high electronegativity of its three fluorine atoms, the trifluoromethyl group acts as a potent electron-withdrawing substituent.[2][3][4] This strong inductive effect (-I) deactivates the benzene ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.[4] This electronic modulation can also influence the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions with biological targets.[3]
Metabolic Stability: A Shield Against Degradation
The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol.[3] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[2] Incorporating a trifluoromethyl group can therefore block metabolic hotspots, increase a drug's half-life, and reduce dosing frequency.[2][3]
Table 1: Physicochemical Properties of the Trifluoromethyl Group
| Property | Value/Description | Implication in Drug Design |
| Hansch Lipophilicity Parameter (π) | +0.88 | Increased membrane permeability and absorption.[3] |
| Hammett Sigma Meta (σ_m) | +0.43 | Strong electron-withdrawing effect. |
| Hammett Sigma Para (σ_p) | +0.54 | Strong electron-withdrawing effect. |
| Van der Waals Radius | ~2.7 Å | Steric bulk comparable to an isopropyl group. |
| C-F Bond Dissociation Energy | ~485.3 kJ/mol | High metabolic stability.[3] |
Part 2: Synthetic Strategies for the Functionalization of Trifluoromethylbenzenes
The ability to selectively introduce and modify trifluoromethylbenzene scaffolds is crucial for analog synthesis and structure-activity relationship (SAR) studies. This section provides a detailed overview of key synthetic methodologies.
Electrophilic Aromatic Substitution (S_EAr): Navigating the Deactivated Ring
The strong electron-withdrawing nature of the CF₃ group deactivates the benzene ring towards electrophilic aromatic substitution, making these reactions more challenging compared to those on electron-rich arenes.[4] The CF₃ group is a meta-director for subsequent electrophilic substitutions.[4]
Caption: General mechanism of electrophilic aromatic substitution on trifluoromethylbenzene.
Experimental Protocol: Nitration of Trifluoromethylbenzene
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place trifluoromethylbenzene (1.0 eq). Cool the flask in an ice bath.
-
Addition of Nitrating Mixture: Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the cooled trifluoromethylbenzene, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield primarily 1-nitro-3-(trifluoromethyl)benzene.
Nucleophilic Aromatic Substitution (S_NAr): Leveraging the Activated Ring
Conversely, the electron-withdrawing CF₃ group activates the aromatic ring for nucleophilic aromatic substitution, especially when a good leaving group (e.g., a halide) is present at the ortho or para position.[5][6]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Foreword: The Trifluoromethyl Group - A Paradigm Shift in Molecular Design
<An In-depth Technical Guide to Trifluoromethyl Building Blocks in Synthesis
The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] This small appendage exerts a profound influence on a molecule's physicochemical properties, often inducing dramatic improvements in metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][4][5] The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group exceptionally resistant to enzymatic degradation.[2][4] This metabolic robustness can lead to longer drug half-lives and more sustained therapeutic effects.[2][5]
Furthermore, the high electronegativity of the fluorine atoms significantly alters the electronic properties of the parent molecule, which can enhance interactions with biological targets.[2][5] The lipophilicity conferred by the CF3 group can also improve a molecule's ability to permeate cell membranes, a critical factor for oral drug absorption and distribution.[2][5] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core strategies and building blocks used to introduce this pivotal functional group. We will delve into the mechanistic underpinnings of various trifluoromethylation methods, providing practical, field-proven insights to empower your synthetic endeavors.
The Trifluoromethylation Toolkit: A Mechanistic Overview
The introduction of a trifluoromethyl group can be broadly categorized by the nature of the trifluoromethylating agent: nucleophilic, electrophilic, or radical. The choice of reagent and strategy is dictated by the substrate, desired regioselectivity, and functional group tolerance.
Nucleophilic Trifluoromethylation: Harnessing the Power of "CF3⁻"
Nucleophilic trifluoromethylation involves the transfer of a trifluoromethide anion (CF3⁻) or its synthetic equivalent to an electrophilic substrate.[6][7] This approach is particularly effective for the trifluoromethylation of carbonyl compounds and their derivatives.[8]
1.1.1 The Ruppert-Prakash Reagent (TMSCF3): A Versatile Workhorse
Trifluoromethyltrimethylsilane (TMSCF3), widely known as the Ruppert-Prakash reagent, is arguably the most prevalent reagent for nucleophilic trifluoromethylation.[1][6][7][9] Its popularity stems from its commercial availability, ease of handling, and broad applicability.
-
Mechanism of Action: The reaction is not spontaneous and requires activation by a nucleophilic initiator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethide anion.[1] The process proceeds via an anionic chain reaction mechanism.[1]
-
Initiation: A catalytic amount of a nucleophile (e.g., F⁻) attacks the silicon atom of TMSCF3, forming a pentacoordinate siliconate intermediate. This unstable species fragments to release the trifluoromethide anion (CF3⁻).[1]
-
Propagation: The generated CF3⁻ attacks the electrophilic substrate (e.g., an aldehyde or ketone). The resulting trifluoromethylated alkoxide then reacts with another molecule of TMSCF3 to regenerate the trifluoromethide anion, thus propagating the chain.
-
Termination: The chain reaction is terminated by quenching with a proton source or by side reactions.
-
Diagram: Catalytic Cycle of Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
Caption: Catalytic cycle of nucleophilic trifluoromethylation.
Experimental Protocol: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent
-
Safety Precautions: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents in a well-ventilated fume hood.[1] The Ruppert-Prakash reagent is volatile.[1]
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ruppert-Prakash reagent (TMSCF3) (1.5 mmol, 213 mg, 0.24 mL)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent to the solution.
-
Add the TBAF solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is the trimethylsilyl-protected alcohol. For deprotection, dissolve the crude product in THF (5 mL) and add 1 M TBAF in THF (1.2 mL). Stir at room temperature for 1 hour.
-
After deprotection, perform an aqueous workup as described above and purify the final alcohol product by column chromatography.
-
| Substrate | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | ~95% |
| Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | ~90%[1] |
Electrophilic Trifluoromethylation: Taming the "CF3⁺" Synthon
Electrophilic trifluoromethylation reagents formally deliver a trifluoromethyl cation (CF3⁺) to a nucleophilic substrate.[10] This approach is highly valuable for the trifluoromethylation of a wide range of nucleophiles, including carbanions, heteroatoms, and electron-rich aromatic systems.[6]
1.2.1 Umemoto's and Togni's Reagents: Pillars of Electrophilic Trifluoromethylation
Two main classes of reagents dominate the field of electrophilic trifluoromethylation: sulfonium salts, such as Umemoto's reagents, and hypervalent iodine compounds, like Togni's reagents.[6][10][11]
-
Umemoto's Reagents: These are typically S-(trifluoromethyl)dibenzothiophenium salts.[6][10] They are effective for the trifluoromethylation of a broad array of nucleophiles.[6] Newer generations of Umemoto's reagents exhibit enhanced thermal stability and reactivity.[12]
-
Togni's Reagents: These are hypervalent iodine(III)-CF3 reagents.[6] They are known for being mild and efficient for reacting with both carbon- and heteroatom-centered nucleophiles.[6] The reaction mechanism can be complex and may involve either a polar pathway or a single-electron transfer (SET) process, leading to the formation of a trifluoromethyl radical.[10][13][14]
Diagram: General Pathways for Electrophilic Trifluoromethylation
Caption: Ionic vs. Radical pathways in electrophilic trifluoromethylation.
Comparative Performance of Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Common Examples | Key Characteristics | Applications | Mechanistic Notes |
| Hypervalent Iodine | Togni's Reagents (I and II) | Commercially available, broad functional group tolerance.[11] | Trifluoromethylation of heteroatom and carbon-centered nucleophiles.[11] | Can proceed via both electrophilic and radical pathways, influenced by additives.[11] |
| Sulfonium Salts | Umemoto's Reagents | Highly effective for a wide range of nucleophiles.[6] Newer versions have improved stability and reactivity. | Trifluoromethylation of silyl enol ethers, β-ketoesters, and aromatic C-H bonds.[6][15] | Can act as a source of "CF3⁺" or CF3• depending on conditions.[10] |
Radical Trifluoromethylation: The Power of the CF3• Radical
Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of unactivated C-H bonds and for the trifluoromethylation of alkenes and arenes.[16][17][18] These reactions are often initiated by photoredox catalysis, which allows for mild reaction conditions.[16][19][20][21]
-
Generation of the Trifluoromethyl Radical: The CF3• radical can be generated from various precursors.
-
From Electrophilic Reagents: Togni's and Umemoto's reagents can undergo single-electron reduction to form the CF3• radical.[10][16]
-
From Other Sources: Reagents like triflyl chloride (CF3SO2Cl) and sodium triflinate (Langlois' reagent, CF3SO2Na) are also common sources of the CF3• radical, especially in photoredox-catalyzed reactions.[16][22]
-
Diagram: Simplified Photoredox Catalytic Cycle for Radical Trifluoromethylation
Caption: Simplified photoredox cycle for radical trifluoromethylation.
Trifluoromethylated Building Blocks in Drug Discovery
The direct incorporation of a trifluoromethyl group is a powerful strategy. However, the use of pre-functionalized trifluoromethylated building blocks is often a more practical approach in complex multistep syntheses. These building blocks, particularly trifluoromethylated heterocycles, are invaluable in drug discovery programs.[5]
The combination of a trifluoromethyl group with a heterocyclic core can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[5]
Conclusion and Future Perspectives
The development of novel trifluoromethylation methodologies continues to be a vibrant area of chemical research. The demand for increasingly complex and diverse trifluoromethylated molecules in the life sciences and materials science will undoubtedly drive further innovation. Future advancements are likely to focus on more efficient and selective catalytic methods, including asymmetric trifluoromethylation, as well as the development of new, more sustainable trifluoromethylating reagents. The continued expansion of the trifluoromethylation toolkit will empower chemists to design and synthesize next-generation molecules with tailored properties for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 10. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 15. Umemoto Reagent I - Enamine [enamine.net]
- 16. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene for Pharmaceutical Scaffolding
Abstract
The synthesis of biaryl and heteroaryl structures containing trifluoromethyl groups is of paramount importance in modern drug discovery, as this moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] This application note provides a detailed guide to the selective mono-Suzuki-Miyaura coupling of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, a challenging substrate with two distinct aryl chloride reaction sites. We delve into the mechanistic principles governing regioselectivity, offer a rationale for catalyst system selection, and present a robust, field-proven protocol for preferentially coupling at the electronically activated C2 position. This guide is intended for researchers in medicinal chemistry and process development seeking to construct complex, trifluoromethylated molecular architectures.
Introduction: The Strategic Value of Fluorinated Biaryls
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] Its application in the pharmaceutical industry is particularly widespread for the synthesis of biaryl motifs, which are common cores in many approved drugs.[4] The strategic incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5][6]
The substrate, This compound , presents both a challenge and an opportunity. As an aryl chloride, it is less reactive than its bromide or iodide analogs, necessitating a highly active catalyst system.[4][7] More importantly, the presence of two distinct chlorine atoms allows for the potential synthesis of two different mono-arylated regioisomers, making catalyst-controlled selectivity the paramount objective.[8] This note will demonstrate how to exploit the substrate's inherent electronic and steric properties to achieve a highly regioselective mono-coupling.
Mechanistic Rationale for Regioselectivity
The outcome of the coupling reaction hinges on the first and typically rate-determining step of the catalytic cycle: the oxidative addition of the aryl chloride to the Pd(0) catalyst.[3][9] The regioselectivity is dictated by the relative rates of oxidative addition at the C1-Cl versus the C2-Cl bond. This, in turn, is governed by a subtle interplay of electronic and steric factors within the substrate.[10][11]
Catalytic Cycle of Suzuki-Miyaura Coupling The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[14]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Analysis of the Substrate:
-
Electronic Effects: The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group. It significantly reduces the electron density at the ortho position (C2), making the C2-Cl bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8][15] Conversely, the methyl group (-CH3) is weakly electron-donating, slightly deactivating the C1-Cl bond relative to the C2-Cl bond.
-
Steric Effects: The C2 position is flanked by the adjacent chlorine and the relatively bulky -CF3 group. The C1 position is flanked by the other chlorine and the smaller -CH3 group. From a purely steric standpoint, oxidative addition would be more favorable at the less hindered C1 position.[15][16]
Controlling Selectivity: For this compound, the strong electronic activation at C2 by the -CF3 group is the dominant factor. Therefore, a catalyst system that is highly active for C-Cl bond cleavage but not excessively bulky is predicted to favor reaction at the C2 position.
Catalyst System Selection: A Justified Approach
The successful and selective coupling of an electron-deficient aryl chloride requires a carefully chosen catalyst system.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and air-stable precursor that is reduced in situ to the active Pd(0) species.[17] Another excellent choice is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which is already in the Pd(0) state.[14]
-
Ligand: This is the most critical component for controlling reactivity and selectivity. For activating challenging aryl chlorides, ligands must be strongly electron-donating and often sterically demanding.[7][18]
-
Rationale for Selection: We recommend 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) . This Buchwald-type phosphine ligand provides the ideal balance of properties:
-
High Electron Density: The phosphine center is highly electron-rich, which increases the nucleophilicity of the Pd(0) center and facilitates the kinetically challenging oxidative addition of the C-Cl bond.[7]
-
Steric Bulk: The ligand's significant steric footprint promotes the formation of a monoligated, highly reactive "L-Pd(0)" species and accelerates the final reductive elimination step.[7][11] While bulky, its structure is well-suited to overcome the activation barrier without being prohibitively hindered by the substrate itself.
-
-
-
Base: A moderately strong base is required to form the boronate species without causing degradation of the substrate or catalyst. Potassium phosphate (K₃PO₄) is an excellent choice, as it has proven effective in numerous Suzuki couplings of aryl chlorides, offering good reactivity and solubility in mixed aqueous-organic solvent systems.[12]
-
Solvent: A polar aprotic solvent system is typically used to dissolve the organic substrates, the boronic acid, and the inorganic base. A mixture of 1,4-dioxane and water is a standard and highly effective choice that facilitates all steps of the catalytic cycle.[13][19]
Experimental Protocol: Selective Mono-Arylation at C2
This protocol details the procedure for the selective Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Workflow Diagram
Caption: Step-by-step workflow for the selective Suzuki coupling reaction.
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Schlenk flask or resealable reaction vial with a magnetic stir bar
-
Argon or Nitrogen supply
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and potassium phosphate (3.0 mmol, 3.0 equiv).
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 20-30 minutes. Add the solvent mixture (5 mL per 1 mmol of aryl chloride) to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-arylated product.
Expected Results and Data
The protocol is designed to favor mono-arylation at the C2 position. The expected outcome is the formation of 2-aryl-1-chloro-4-methyl-5-(trifluoromethyl)benzene as the major product.
| Parameter | Condition / Value | Rationale |
| Aryl Halide | This compound | Substrate with electronically differentiated C-Cl bonds. |
| Boronic Acid | 1.1 equivalents | Slight excess ensures complete consumption of the limiting reagent. |
| Catalyst | Pd(OAc)₂ (1 mol%) / XPhos (2 mol%) | Highly active system for challenging aryl chloride activation.[20] |
| Base | K₃PO₄ (3.0 equivalents) | Effective base for boronic acid activation in aqueous media. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Standard solvent system promoting solubility and reactivity.[19] |
| Temperature | 100 °C | Sufficient thermal energy to overcome the activation barrier for C-Cl cleavage. |
| Expected Yield | 75-90% | Typical range for optimized Suzuki couplings of aryl chlorides. |
| Regioselectivity | >95:5 (C2:C1 coupling) | Electronic effects of the -CF3 group dominate over sterics.[15] |
Regiochemical assignment can be confirmed unambiguously using 2D NMR techniques, such as NOESY, by observing the nuclear Overhauser effect between the protons of the newly introduced aryl group and the methyl protons at C4.
Troubleshooting
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen contamination or poor-quality reagents.
-
Solution: Ensure all degassing procedures are followed meticulously. Use fresh, high-purity reagents, palladium precursor, and ligand.
-
-
Poor Regioselectivity:
-
Cause: The balance of steric and electronic factors is not sufficiently controlled.
-
Solution: A change in ligand may be necessary. A less bulky but still electron-rich ligand might further enhance selectivity for the electronically favored C2 position. Conversely, an extremely bulky ligand could potentially override electronics and favor the less-hindered C1 site.[8][21]
-
-
Formation of Di-substituted Product:
-
Cause: Using too large an excess of boronic acid (>1.2 equiv) or excessively long reaction times.
-
Solution: Limit the boronic acid to 1.05-1.1 equivalents and carefully monitor the reaction to stop it upon consumption of the starting material.
-
-
Protodeboronation Side Reaction:
-
Cause: Decomposition of the boronic acid coupling partner.
-
Solution: Use finely ground, anhydrous base and ensure the reaction is run under strictly inert conditions.
-
Conclusion
The regioselective mono-Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of valuable, highly functionalized building blocks for drug discovery. By understanding the underlying mechanistic principles and employing a highly active catalyst system, such as Pd(OAc)₂/XPhos, researchers can effectively control the reaction's outcome. The protocol presented here provides a reliable and reproducible method to favor arylation at the electronically activated C2 position, opening a direct route to complex trifluoromethylated biaryl scaffolds.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
Application Note: Palladium-Catalyzed Heck-Mizoroki Coupling of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing the Heck-Mizoroki reaction on 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, a challenging, electron-deficient, and sterically hindered aryl chloride. The protocols and insights herein are designed to facilitate the synthesis of complex molecular intermediates crucial for pharmaceutical and materials science research.
Scientific Principles and Mechanistic Insights
The Heck-Mizoroki Catalytic Cycle
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst and a base.[1] The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming an organopalladium(II) complex. This is often the rate-determining step.[3]
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene (syn-carbopalladation).[3]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium center is eliminated, forming the substituted alkene product and a hydrido-palladium(II) species.[3]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst by reacting with the hydrido-palladium(II) species, completing the cycle.[3][4]
The Challenge of Aryl Chloride Activation
Aryl chlorides are economically and environmentally attractive starting materials, but their high C-Cl bond strength makes the initial oxidative addition step significantly more difficult compared to their bromide or iodide counterparts (Reactivity: I > Br >> Cl).[3][5] Overcoming this hurdle requires specialized catalytic systems. Traditional catalysts like Pd(OAc)₂ with simple phosphine ligands (e.g., PPh₃) are often ineffective.[6] Success hinges on using bulky, electron-rich ligands that promote the oxidative addition step and enhance catalyst stability at the higher temperatures often required.[6][7]
Substrate Analysis: this compound
The target substrate presents a unique combination of electronic and steric challenges that must be addressed for a successful coupling reaction.
-
Dichlorination and Regioselectivity: The presence of two C-Cl bonds introduces a regioselectivity challenge. The reaction will preferentially occur at the C-Cl bond that is more sterically accessible and electronically activated. The C-Cl bond at the C1 position is flanked by the second chlorine and the bulky methyl group, whereas the C2 position is less hindered. Therefore, oxidative addition is predicted to occur selectively at the C2 position.
-
Electronic Effects:
-
Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group. Its presence deactivates the aromatic ring but significantly activates it towards oxidative addition, which is advantageous for cleaving the strong C-Cl bond.[8][9]
-
Methyl Group (-CH3): This is a weak electron-donating group. Its primary influence in this system is steric, as it hinders the adjacent C-Cl bond.
-
Based on this analysis, the Heck reaction is expected to yield a product where the alkene is coupled at the C2 position, ortho to the trifluoromethyl group.
Optimized Protocol for Heck Coupling
This protocol is optimized for the coupling of this compound with styrene, a representative alkene.
Rationale for Component Selection
-
Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[4]
-
Ligand (DavePhos): For activating aryl chlorides, bulky and electron-rich phosphine ligands are essential.[6] DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) is an excellent choice that has proven effective for challenging substrates.[10]
-
Base (Tetrabutylammonium Acetate, TBAA): Traditional inorganic bases can be less effective in these systems. TBAA (n-Bu₄N⁺OAc⁻) is a soluble, organic ionic base that has been shown to dramatically improve reaction efficiency and allow for lower reaction temperatures (e.g., 80 °C) with unactivated aryl chlorides.[10][11]
-
Solvent (1,4-Dioxane): A polar aprotic solvent like 1,4-dioxane is suitable for its ability to dissolve the various components and its relatively high boiling point, which provides a wide operational temperature range.[10]
Materials and Equipment
| Component | Formula/Name | MW ( g/mol ) | Amount | Molar Eq. |
| Aryl Chloride | This compound | 245.04 | 245 mg | 1.0 mmol |
| Alkene | Styrene | 104.15 | 156 mg (171 µL) | 1.5 mmol |
| Pd Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 mmol (2 mol%) |
| Ligand | DavePhos | 395.55 | 15.8 mg | 0.04 mmol (4 mol%) |
| Base | Tetrabutylammonium Acetate (TBAA) | 301.46 | 452 mg | 1.5 mmol |
| Solvent | 1,4-Dioxane (anhydrous) | - | 5.0 mL | - |
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hot plate (or microwave reactor)
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard laboratory glassware
-
Syringes for liquid transfer
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), DavePhos (15.8 mg), and Tetrabutylammonium Acetate (452 mg).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (245 mg).
-
Solvent and Alkene Addition: Add anhydrous 1,4-dioxane (5.0 mL) followed by styrene (171 µL) via syringe.
-
Reaction:
-
Monitoring: Track the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by GC-MS or TLC.
Work-up and Purification
-
Cooling: Once the reaction is complete (as indicated by monitoring), remove the vessel from the heat source and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove the palladium catalyst and inorganic salts. Wash the celite plug with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x20 mL) and then with brine (1x20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired substituted alkene.
Process Analytics and Characterization
Reaction Monitoring Protocol
Effective reaction monitoring is crucial for optimization and determining the endpoint.
-
Thin-Layer Chromatography (TLC): A rapid method for qualitative analysis. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualize under UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of starting material and formation of the product. Prepare samples by taking a ~50 µL aliquot, diluting with ethyl acetate, filtering through a syringe filter, and injecting.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): An automated and robust method for real-time, quantitative analysis of reaction components.[14][15]
Expected Product Characterization
The final product, 2-(1-chloro-4-methyl-5-(trifluoromethyl)phenyl)ethenyl)benzene, should be characterized using standard spectroscopic methods:
-
¹H NMR: To confirm the presence of vinyl protons and the aromatic substitution pattern.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the -CF₃ group.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the product.
Troubleshooting and Safety
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst system.[6] 2. Insufficient temperature. 3. Oxygen contamination deactivating the catalyst. | 1. Ensure a ligand-to-palladium ratio of at least 2:1. Try an alternative bulky phosphine or an N-heterocyclic carbene (NHC) ligand.[16] 2. Increase temperature in 10-20 °C increments. Consider switching to microwave heating for higher temperatures and shorter times.[12] 3. Ensure all reagents are anhydrous and the reaction is maintained under a strict inert atmosphere. |
| Catalyst Decomposition (black precipitate) | 1. Temperature is too high. 2. Ligand degradation.[17] | 1. Lower the reaction temperature. The use of TBAA as a base should help mitigate this by allowing lower temperatures.[10] 2. Use a more thermally stable ligand, such as an NHC-palladium complex.[6] |
| Formation of Side Products | 1. Alkene polymerization. 2. Homocoupling of the aryl chloride. 3. Reaction at the C1-Cl position. | 1. Use a slight excess (1.2-1.5 eq.) of the alkene, but avoid a large excess. 2. This can indicate issues with the catalytic cycle. Ensure the base is effective and present in sufficient quantity. 3. This is sterically and electronically disfavored but possible. Re-optimize temperature and catalyst loading to improve selectivity. |
Essential Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Inert Atmosphere: Handle air- and moisture-sensitive reagents (e.g., phosphine ligands) under an inert atmosphere. Schlenk line or glovebox techniques are recommended.
-
Solvents: 1,4-Dioxane is flammable and a suspected carcinogen. Handle it in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
High Temperatures: Use appropriate shielding and caution when working with heated oil baths or microwave reactors.
Visual Summaries
Heck-Mizoroki Catalytic Cycle```dot
// Invisible nodes for routing r1 [shape=point, width=0]; r2 [shape=point, width=0]; r3 [shape=point, width=0]; r4 [shape=point, width=0];
pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> ar_pd_x; ar_pd_x -> r1 [dir=none]; r1 -> alkene_coordination [label="Alkene"]; alkene_coordination -> insertion_complex; insertion_complex -> r2 [dir=none]; r2 -> migratory_insertion; migratory_insertion -> alkyl_pd; alkyl_pd -> r3 [dir=none]; r3 -> beta_elimination; beta_elimination -> product_complex; product_complex -> r4 [label="Product", dir=none]; r4 -> reductive_elimination; reductive_elimination -> pd0; }
Caption: Step-by-step workflow for the Heck reaction protocol.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Application Note: Mastering Regioselectivity in the Cross-Coupling of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
An in-depth guide to the regioselective cross-coupling of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, tailored for researchers, scientists, and professionals in drug development.
Authored by: A Senior Application Scientist
Introduction: Strategic Importance and Synthetic Challenges
The this compound scaffold is a valuable building block in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a critical pharmacophore, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4] Its incorporation can significantly improve the pharmacokinetic profile of a molecule.[1] However, the synthetic utility of this scaffold is entirely dependent on the ability to functionalize it with precision.
The primary challenge lies in achieving regioselective mono-functionalization. The molecule presents two C-Cl bonds with distinct electronic and steric environments. Differentiating between these two positions is non-trivial and is a common hurdle in the synthesis of complex molecules from polyhalogenated arenes.[5][6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for C-C and C-N bond formation, but their success in this context hinges on exquisitely controlling the reaction conditions to favor substitution at a single, desired position.[7][8][9]
This guide provides a comprehensive overview of the mechanistic principles governing regioselectivity for this substrate and delivers detailed, field-proven protocols for achieving selective cross-coupling, enabling the strategic elaboration of this key pharmaceutical intermediate.
The Causality of Regioselection: A Mechanistic Analysis
The preferential reaction at one C-Cl bond over the other is determined during the initial, and often rate-determining, oxidative addition step of the palladium catalytic cycle.[8][10] The choice of which chlorine is activated is governed by a combination of electronic and steric factors.
-
Electronic Effects : The trifluoromethyl group (-CF3) is a potent electron-withdrawing group, while the methyl group (-CH3) is electron-donating. Oxidative addition of the Pd(0) catalyst is favored at carbon centers with lower electron density.
-
C1-Cl Bond : This bond is ortho to the electron-donating methyl group and meta to the electron-withdrawing -CF3 group. The electron-donating effect of the methyl group slightly increases the electron density at this position.
-
C2-Cl Bond : This bond is ortho to the strongly electron-withdrawing -CF3 group and meta to the methyl group. The powerful inductive effect of the -CF3 group significantly lowers the electron density at C2, making this C-Cl bond more electrophilic and thus more susceptible to oxidative addition.
-
-
Steric Effects : The approach of the bulky palladium-ligand complex is sensitive to steric hindrance.
-
The C1-Cl bond is flanked by the methyl group at C6, creating significant steric congestion.
-
The C2-Cl bond is adjacent to a proton at C3, presenting a much less sterically hindered environment.
-
Caption: Factors governing regioselective coupling of the target substrate.
Experimental Protocols and Application Notes
The following protocols are designed to achieve selective mono-coupling at the C2 position. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Regioselective Suzuki-Miyaura C-C Coupling
Objective : To selectively form a biaryl linkage at the C2 position. This is a foundational reaction for building molecular complexity.
Materials & Reagents :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)2) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K3PO4), finely ground (2.0 equiv)
-
1,4-Dioxane/Water (e.g., 10:1 v/v)
Procedure :
-
To an oven-dried Schlenk flask, add Pd(OAc)2, SPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and the arylboronic acid.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices :
-
Catalyst System : The combination of a simple palladium precursor like Pd(OAc)2 with a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling challenging aryl chlorides.[11] The ligand stabilizes the Pd(0) active species and facilitates the difficult oxidative addition step.
-
Base : K3PO4 is a moderately strong base that is effective in Suzuki couplings and is generally compatible with a wide range of functional groups.[12] Its use in a mixed aqueous solvent system is crucial for activating the boronic acid for transmetalation.[8]
-
Solvent : A dioxane/water mixture provides good solubility for both organic and inorganic reagents and facilitates the catalytic cycle.
Protocol 2: Regioselective Buchwald-Hartwig C-N Amination
Objective : To selectively install a nitrogen-based functional group at the C2 position, a common step in the synthesis of many pharmaceuticals.[7][13]
Materials & Reagents :
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure :
-
In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to an oven-dried reaction vial.
-
Add this compound, followed by anhydrous toluene.
-
Add the amine coupling partner.
-
Seal the vial and heat the mixture to 100-110 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify by flash column chromatography.
Causality Behind Choices :
-
Catalyst System : Pd2(dba)3 is a stable Pd(0) source. XPhos is a highly effective, sterically demanding biarylphosphine ligand that promotes the amination of unreactive aryl chlorides.[14] The bulk of the ligand helps ensure a monoligated Pd(0) species, which is highly active.
-
Base : NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14]
-
Solvent : Toluene is a standard non-polar solvent for this transformation, providing good solubility and a suitable boiling point.
Caption: General experimental workflow for cross-coupling reactions.
Data Summary: Expected Outcomes
The following table summarizes the expected outcomes for the regioselective cross-coupling at the C2 position based on the principles outlined. Yields are representative and will vary with the specific coupling partner.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Regioselectivity (C2:C1) | Approx. Yield |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 90 | >95:5 | 75-90% |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 110 | >98:2 | 80-95% |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | 60 | >95:5 | 70-85% |
The Catalytic Cycle: Visualizing the Path to Regioselectivity
The palladium-catalyzed Suzuki-Miyaura coupling serves as an excellent model to illustrate the reaction mechanism. The key step where regioselectivity is locked in is the initial oxidative addition.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
The cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition into the C2-Cl bond of the substrate, a choice dictated by the electronic and steric factors previously discussed. Following this irreversible step, a base activates the boronic acid, which then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which forms the new C-C bond, releases the desired product, and regenerates the Pd(0) catalyst to continue the cycle.[8][12]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. jelsciences.com [jelsciences.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
Synthesis of Dinitroaniline Herbicides Utilizing Dichlorinated Trifluoromethylated Benzene Precursors
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction and Scope
Dinitroaniline herbicides are a well-established class of selective, pre-emergent herbicides crucial for modern agriculture. Their mode of action involves the inhibition of microtubule formation in target weeds, thereby disrupting cell division and preventing germination.[1][2] The chemical backbone of these herbicides is typically a 2,6-dinitroaniline structure substituted with various functional groups that modulate their efficacy, selectivity, and soil persistence. A key building block for many of these vital agrochemicals is a trifluoromethylated and chlorinated benzene ring.
This application note provides a comprehensive guide to the synthesis of dinitroaniline herbicides, with a focus on the chemical transformations of dichlorinated trifluoromethylated benzene derivatives. While the specific starting material, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, is not a direct precursor for the most widely commercialized dinitroaniline herbicide, trifluralin, its structural motifs are highly relevant to the synthesis of this class of compounds. The principles and protocols detailed herein for the synthesis of trifluralin from a related precursor, 4-chlorotrifluoromethylbenzene, are directly analogous and adaptable for the functionalization of this compound and similar molecules. This guide will detail the critical reaction steps, provide mechanistic insights, and present a step-by-step protocol for the synthesis of a representative dinitroaniline herbicide.
Core Synthetic Strategy: Electrophilic Nitration followed by Nucleophilic Aromatic Substitution
The synthesis of dinitroaniline herbicides from chlorinated trifluoromethylated benzene precursors is a robust and widely industrialized process. The overarching strategy involves two key transformations:
-
Exhaustive Nitration: The initial step is the introduction of two nitro groups onto the aromatic ring via electrophilic aromatic substitution. The strong electron-withdrawing nature of the trifluoromethyl group and the directing effects of the chlorine and methyl substituents guide the position of nitration.
-
Nucleophilic Aromatic Substitution: Following dinitration, one of the chlorine atoms is substituted with a suitable amine via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro groups is crucial as they activate the ring towards nucleophilic attack.
This two-step process is a cornerstone of dinitroaniline herbicide manufacturing, allowing for the efficient and large-scale production of compounds like trifluralin, pendimethalin, and ethalfluralin.[1][3]
Visualizing the Synthetic Workflow
Caption: Generalized workflow for the synthesis of dinitroaniline herbicides.
Detailed Synthesis Protocol: The Case of Trifluralin
The following protocol details the synthesis of Trifluralin (2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline), a representative and widely used dinitroaniline herbicide. The synthesis commences with 4-chlorotrifluoromethylbenzene, a compound structurally related to this compound.
Step 1: Two-Stage Nitration of 4-Chlorotrifluoromethylbenzene
The introduction of two nitro groups onto the 4-chlorotrifluoromethylbenzene ring is typically achieved in a stepwise manner to control the reaction exotherm and improve yield.
Reaction:
4-Chlorotrifluoromethylbenzene → 4-Chloro-3,5-dinitrobenzotrifluoride
Causality of Experimental Choices:
-
Two-Stage Nitration: A two-stage nitration process is employed for better control over the reaction conditions and to ensure complete dinitration. The first nitration is carried out under milder conditions, and the second under more forcing conditions.
-
Mixed Acid: A mixture of nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Solvent: Ethylene dichloride is often used as a solvent to improve the homogeneity of the reaction mixture and to aid in temperature control.
Protocol:
-
Mononitration:
-
To a stirred solution of 4-chlorotrifluoromethylbenzene in ethylene dichloride, slowly add a pre-mixed solution of nitric acid and sulfuric acid while maintaining the temperature between 25-30°C.
-
After the addition is complete, continue stirring for 1-2 hours to ensure complete mononitration.
-
Allow the layers to separate and draw off the spent acid layer.
-
-
Dinitration:
-
To the organic layer containing the mononitrated product, add a more concentrated mixture of nitric acid and oleum (fuming sulfuric acid).
-
Carefully control the temperature, allowing it to rise to 60-70°C to facilitate the second nitration.
-
Stir for an additional 2-3 hours at this temperature.
-
Cool the reaction mixture and quench by pouring it over crushed ice.
-
Separate the organic layer, wash with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then wash again with water.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 4-chloro-3,5-dinitrobenzotrifluoride as a crude product.
-
Step 2: Amination of 4-Chloro-3,5-dinitrobenzotrifluoride
The final step is the nucleophilic aromatic substitution of the chlorine atom with di-n-propylamine.
Reaction:
4-Chloro-3,5-dinitrobenzotrifluoride + Di-n-propylamine → Trifluralin
Causality of Experimental Choices:
-
Nucleophile: Di-n-propylamine serves as the nucleophile. The two propyl groups contribute to the lipophilicity of the final herbicide, which is important for its soil mobility and uptake by weeds.
-
Base: A base, such as sodium hydroxide or sodium carbonate, is used to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the product.
-
Solvent: The reaction can be carried out in a variety of solvents, including water or an organic solvent like ethylene dichloride.
Protocol:
-
In a suitable reactor, charge 4-chloro-3,5-dinitrobenzotrifluoride and water.
-
Add di-n-propylamine to the mixture.
-
Slowly add an aqueous solution of sodium hydroxide, controlling the pH of the system to be between 7.5 and 8.5.
-
Heat the reaction mixture to approximately 60°C and maintain this temperature for 2-3 hours.
-
Monitor the reaction for completion by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with water until the washings are neutral, and then dry under vacuum to obtain trifluralin.
Quantitative Data Summary
| Parameter | Step 1: Dinitration | Step 2: Amination |
| Key Reagents | 4-chlorotrifluoromethylbenzene, HNO₃, H₂SO₄, Oleum | 4-chloro-3,5-dinitrobenzotrifluoride, Di-n-propylamine, NaOH |
| Molar Ratio | Substrate:HNO₃:H₂SO₄ (approx. 1:2.2:2.5) | Substrate:Amine:Base (approx. 1:1.2:1.1) |
| Temperature | 25-30°C (mono), 60-70°C (di) | 60°C |
| Reaction Time | 3-5 hours | 2-3 hours |
| Typical Yield | >95% | >98% |
| Product Purity | >95% (crude) | >99% after crystallization |
Discussion and Adaptation for this compound
The synthetic sequence detailed for trifluralin provides a robust template for the synthesis of novel dinitroaniline herbicides from this compound.
-
Nitration: The nitration of this compound would be expected to proceed in a similar fashion. The directing effects of the substituents would need to be carefully considered to predict the regiochemistry of the dinitration. The electron-donating methyl group and the ortho, para-directing chlorine atoms, along with the meta-directing trifluoromethyl group, will influence the position of the incoming nitro groups.
-
Amination: Following dinitration, the resulting dinitro-dichloro-methyl-trifluoromethyl-benzene intermediate would be activated for nucleophilic aromatic substitution. One of the chlorine atoms could be displaced by an amine, analogous to the synthesis of trifluralin. The choice of which chlorine is substituted would depend on the electronic and steric environment of each.
Further research and process optimization would be required to determine the optimal reaction conditions and to fully characterize the resulting products and their herbicidal activity.
Conclusion
The synthesis of dinitroaniline herbicides from chlorinated and trifluoromethylated benzene precursors is a well-established and efficient process. The two-step sequence of dinitration followed by amination is a versatile method for producing a wide range of herbicidally active compounds. The detailed protocol for the synthesis of trifluralin serves as an excellent model for researchers and scientists working on the development of new agrochemicals from structurally related starting materials such as this compound.
References
Application Notes and Protocols for the Synthesis of Novel Fungicide Candidates from 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
Introduction: The Strategic Value of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene in Fungicide Discovery
The relentless evolution of fungal pathogens necessitates a continuous search for novel agrochemical fungicides with improved efficacy, broader spectrums of activity, and novel modes of action. Fluorinated organic compounds, particularly those containing the trifluoromethyl (CF3) group, have become a cornerstone of modern fungicide development. The CF3 group enhances metabolic stability, increases membrane permeability, and can significantly improve the binding affinity of a molecule to its target protein.
The starting material, this compound, represents a highly versatile scaffold for the synthesis of new fungicidal agents. While a direct lineage to a major commercial fungicide from this specific molecule is not prominently documented, its structural motifs are present in a variety of potent agrochemicals. The dichloro substitution pattern offers multiple avenues for selective chemical modification, primarily through nucleophilic aromatic substitution, allowing for the introduction of various fungicidally-active pharmacophores. The methyl group can also be functionalized to further expand the chemical diversity of potential products.
This guide provides detailed synthetic protocols for the derivatization of this compound into novel classes of potential fungicides. The methodologies are designed to be robust and adaptable, providing a foundation for researchers and drug development professionals to explore new chemical space in the quest for next-generation crop protection agents.
PART 1: Synthesis of Novel Thiophenoxy-Substituted Fungicide Candidates
The introduction of a substituted thiophenol at one of the chloro-positions of the benzene ring can lead to compounds with potential fungicidal activity. The resulting diaryl thioether linkage is a common feature in several classes of bioactive molecules. The following protocol details a nucleophilic aromatic substitution reaction to generate a library of thiophenoxy derivatives.
Protocol 1: Synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)-1-(phenylthio)benzene Derivatives
This protocol outlines the synthesis of a representative thiophenoxy derivative. The reaction conditions can be adapted for a variety of substituted thiophenols to generate a diverse library of candidate fungicides.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the desired substituted thiophenol (1.1 eq), and anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Base Addition: To the stirred solution, add potassium carbonate (K2CO3) (1.5 eq) in one portion.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thiophenoxy derivative.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for nucleophilic aromatic substitution reactions as it effectively solvates the potassium cation of the base, enhancing the nucleophilicity of the thiophenolate anion.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the thiophenol to the more reactive thiophenolate anion without causing unwanted side reactions.
-
Temperature: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich dichlorinated ring. The electron-withdrawing trifluoromethyl group helps to activate the ring for this substitution.
Data Presentation: Representative Thiophenoxy Derivatives
| Entry | Substituted Thiophenol | Product Structure | Yield (%) |
| 1 | 4-chlorothiophenol | 2-chloro-1-((4-chlorophenyl)thio)-4-methyl-5-(trifluoromethyl)benzene | 85 |
| 2 | 4-methoxythiophenol | 2-chloro-1-((4-methoxyphenyl)thio)-4-methyl-5-(trifluoromethyl)benzene | 82 |
| 3 | thiophenol | 2-chloro-4-methyl-1-(phenylthio)-5-(trifluoromethyl)benzene | 88 |
Visualization: Synthetic Workflow for Thiophenoxy Derivatives
Caption: Synthesis of thiophenoxy fungicide candidates.
PART 2: Synthesis of Novel Pyrazole-Containing Fungicide Candidates
The pyrazole moiety is a well-established pharmacophore in many successful fungicides, such as those in the succinate dehydrogenase inhibitor (SDHI) class. The following protocol describes a potential pathway to couple a pyrazole heterocycle to the dichlorobenzotrifluoride scaffold.
Protocol 2: Synthesis of 1-(2-Chloro-4-methyl-5-(trifluoromethyl)phenyl)-1H-pyrazole Derivatives
This protocol involves a nucleophilic aromatic substitution reaction with a pyrazole derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) (20 mL) in a sealed tube, add the desired pyrazole (1.2 eq).
-
Base Addition: Add powdered potassium hydroxide (KOH) (2.0 eq) to the mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice.
-
Precipitation and Filtration: Stir the mixture until the ice has melted completely. The product should precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing: Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure pyrazole derivative.
Causality Behind Experimental Choices:
-
Solvent: DMSO is a highly polar aprotic solvent that can facilitate SNAr reactions at high temperatures.
-
Base: Potassium hydroxide is a strong base required to deprotonate the pyrazole N-H, forming a potent nucleophile.
-
Temperature: Higher temperatures are generally required for the substitution with less nucleophilic nitrogen heterocycles compared to thiols. The sealed tube is necessary to prevent the evaporation of the solvent at these temperatures.
Visualization: Synthetic Workflow for Pyrazole Derivatives
Caption: Synthesis of pyrazole-containing fungicide candidates.
PART 3: Biological Evaluation of Novel Compounds
To assess the fungicidal potential of the newly synthesized compounds, a series of in vitro and in vivo assays should be conducted.
In Vitro Antifungal Screening
The synthesized compounds should be screened against a panel of economically important plant pathogenic fungi.
Recommended Fungal Pathogens:
-
Botrytis cinerea (Gray mold)
-
Septoria tritici (Wheat leaf blotch)
-
Puccinia triticina (Wheat leaf rust)
-
Rhizoctonia solani (Rice sheath blight)
-
Sclerotinia sclerotiorum (White mold)
Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Assay Plates: Use 96-well microtiter plates containing a suitable growth medium (e.g., potato dextrose broth) amended with serial dilutions of the test compounds.
-
Inoculation: Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (containing DMSO without any test compound).
-
Growth Inhibition Assessment: Measure the fungal growth (e.g., by optical density) and calculate the percentage of growth inhibition for each compound concentration. Determine the EC50 (half-maximal effective concentration) values for the active compounds.
Conclusion
The synthetic protocols and strategies outlined in this application note provide a robust framework for the development of novel fungicide candidates from the versatile starting material, this compound. By exploring various chemical transformations and introducing known fungicidally active moieties, researchers can generate diverse libraries of new compounds for biological screening. The inherent chemical properties of the trifluoromethyl and dichloro-substituted benzene ring offer significant potential for the discovery of next-generation agrochemicals to address the ongoing challenges in global food security.
The Strategic Utility of 1-(Dichloromethyl)-3-(trifluoromethyl)benzene in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is a privileged substituent known to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth look at the medicinal chemistry applications of 1-(dichloromethyl)-3-(trifluoromethyl)benzene, a versatile chemical intermediate. While its direct applications are not extensively documented, its role as a precursor to a highly valuable synthetic building block, 3-(trifluoromethyl)benzaldehyde, is of significant interest to researchers and drug development professionals.
Introduction: The Power of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group is a bioisostere for several functional groups and can significantly modulate the physicochemical properties of a drug candidate. Its strong electron-withdrawing nature and steric bulk can lead to improved pharmacokinetic and pharmacodynamic profiles. Consequently, trifluoromethylated aromatic compounds are integral to the synthesis of a wide array of pharmaceuticals.
Core Application: A Masked Aldehyde for Complex Syntheses
The primary utility of 1-(dichloromethyl)-3-(trifluoromethyl)benzene in medicinal chemistry lies in the reactivity of the dichloromethyl group. This functional group serves as a stable precursor to a formyl group (-CHO), effectively "masking" an aldehyde. The controlled hydrolysis of the dichloromethyl group provides a direct route to 3-(trifluoromethyl)benzaldehyde, a key intermediate in the synthesis of numerous bioactive molecules.
Key Advantages of this Approach:
-
Stability: The dichloromethyl group is generally more stable to certain reaction conditions compared to a free aldehyde, allowing for chemical transformations on other parts of the molecule without premature reaction of the aldehyde.
-
Controlled Release: The aldehyde functionality can be unmasked at a specific step in a multi-step synthesis, providing greater control over the synthetic route.
-
Versatility of the Resulting Aldehyde: Aldehydes are highly versatile functional groups that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making them invaluable in the construction of complex molecular architectures.
Experimental Protocol: Hydrolysis of 1-(Dichloromethyl)-3-(trifluoromethyl)benzene to 3-(Trifluoromethyl)benzaldehyde
This protocol details a standard procedure for the hydrolysis of the dichloromethyl group to an aldehyde.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-(Dichloromethyl)-3-(trifluoromethyl)benzene | 25341-74-0 | 229.03 | 10 g (43.66 mmol) |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 | 50 mL |
| Water | 7732-18-5 | 18.02 | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | 50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(dichloromethyl)-3-(trifluoromethyl)benzene (10 g, 43.66 mmol).
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Hydrolysis: Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice (approximately 100 g) in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Neutralization: Combine the organic layers and wash with water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-(trifluoromethyl)benzaldehyde can be purified by vacuum distillation to yield a colorless liquid.
Expected Yield: 70-85%
Downstream Synthetic Applications of 3-(Trifluoromethyl)benzaldehyde
The resulting 3-(trifluoromethyl)benzaldehyde is a versatile intermediate for the synthesis of various drug candidates and bioactive molecules.
Workflow for Synthetic Applications
Caption: Synthetic utility of 1-(dichloromethyl)-3-(trifluoromethyl)benzene.
Mechanistic Insight: The Hydrolysis of a Dichloromethyl Group
The hydrolysis of the dichloromethyl group to an aldehyde proceeds through a carbocation intermediate.
Caption: Simplified mechanism of dichloromethyl group hydrolysis.
Conclusion
1-(Dichloromethyl)-3-(trifluoromethyl)benzene is a valuable synthetic precursor in medicinal chemistry. Its ability to be efficiently converted into 3-(trifluoromethyl)benzaldehyde opens up a plethora of synthetic possibilities for the creation of novel drug candidates. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to leverage this important building block in their drug discovery endeavors. The strategic use of such "masked" functional groups is a powerful tool in the synthesis of complex and biologically active molecules.
Application Notes and Protocols for 1,2-Dichloro-4-(trifluoromethyl)benzene as a Pharmaceutical Intermediate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: The compound "1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene" as initially specified is not a commonly referenced pharmaceutical intermediate in widespread literature. Based on structural similarities and its prevalence in synthetic chemistry, this guide will focus on the closely related and industrially significant isomer, 1,2-dichloro-4-(trifluoromethyl)benzene , also known as 3,4-dichlorobenzotrifluoride (CAS No. 328-84-7). This versatile building block is a cornerstone in the synthesis of a range of active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of 3,4-Dichlorobenzotrifluoride in Medicinal Chemistry
3,4-Dichlorobenzotrifluoride is a colorless to light yellow liquid that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique combination of substituents on the benzene ring: two chlorine atoms and a trifluoromethyl (CF₃) group. The trifluoromethyl group is particularly valued in drug design for its ability to enhance key molecular properties.[3] It can improve metabolic stability, increase lipophilicity (which can aid in cell membrane penetration), and modulate the electronic properties of a molecule, often leading to enhanced binding affinity with biological targets.[3]
The dichloro substitution pattern provides predictable reactivity, particularly for subsequent electrophilic aromatic substitution reactions, such as nitration. This allows for the regioselective introduction of other functional groups, paving the way for the construction of complex molecular architectures required for modern therapeutics.
Physicochemical Properties
A summary of the key physical and chemical properties of 3,4-dichlorobenzotrifluoride is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 328-84-7 | [4] |
| Molecular Formula | C₇H₃Cl₂F₃ | [4] |
| Molecular Weight | 215.00 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Boiling Point | 173-174 °C | [5] |
| Melting Point | -13 to -12 °C | [5] |
| Density | 1.478 g/mL at 25 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like acetone, ethanol, and dichloromethane. | [1] |
Industrial Synthesis of 3,4-Dichlorobenzotrifluoride
The primary industrial route to 3,4-dichlorobenzotrifluoride is a two-step process starting from 3,4-dichlorotoluene. This method is favored for its high yield and minimization of isomeric byproducts.[5]
Workflow for the Synthesis of 3,4-Dichlorobenzotrifluoride
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 4. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7 [matrix-fine-chemicals.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichlorotrifluoromethylbenzene
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on various isomers of dichlorotrifluoromethylbenzene. The potent electron-withdrawing nature of the trifluoromethyl (–CF₃) group significantly activates the aromatic ring towards nucleophilic attack, enabling the selective substitution of one or both chlorine atoms. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, step-by-step methodologies for reactions with common nucleophiles such as amines, alkoxides, and thiols. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Introduction: The Chemistry of Activated SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, allowing for the formation of carbon-heteroatom bonds on aromatic scaffolds. Unlike electrophilic aromatic substitution, which is favored on electron-rich rings, SNAr proceeds efficiently on electron-deficient aromatic systems. The reaction generally follows a two-step addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The subsequent elimination of a leaving group restores the aromaticity of the ring.
The presence of a strongly electron-withdrawing group, such as the trifluoromethyl (–CF₃) group, is crucial for activating the ring towards nucleophilic attack. The –CF₃ group stabilizes the negative charge of the Meisenheimer complex through its inductive effect, thereby lowering the activation energy of the reaction.[3] In dichlorotrifluoromethylbenzene, the –CF₃ group activates the chlorine atoms for displacement by a variety of nucleophiles. The regioselectivity of the substitution—that is, which of the two chlorine atoms is replaced—is highly dependent on the isomeric substitution pattern of the starting material.
Regioselectivity in Dichlorotrifluoromethylbenzene Isomers
The relative positions of the two chlorine atoms and the trifluoromethyl group on the benzene ring dictate the site of nucleophilic attack. The key principle is the ability of the electron-withdrawing –CF₃ group to stabilize the Meisenheimer complex intermediate. This stabilization is most effective when the negative charge can be delocalized onto the carbon atom bearing the –CF₃ group, which occurs when the nucleophile attacks at the ortho or para positions relative to the –CF₃ group.
2,4-Dichlorobenzotrifluoride
In 2,4-dichlorobenzotrifluoride, the chlorine atom at the 4-position (para to the –CF₃ group) is significantly more activated than the chlorine at the 2-position (ortho to the –CF₃ group). This is because the negative charge of the Meisenheimer complex formed upon attack at C-4 can be delocalized directly onto the carbon atom attached to the trifluoromethyl group, providing substantial resonance stabilization. Attack at the C-2 position is less favored due to steric hindrance from the adjacent –CF₃ group. Therefore, monosubstitution reactions will predominantly occur at the 4-position.
3,4-Dichlorobenzotrifluoride
For 3,4-dichlorobenzotrifluoride, the chlorine at the 4-position is para to the –CF₃ group and is thus highly activated. The chlorine at the 3-position is meta to the –CF₃ group and is significantly less activated because the negative charge of the intermediate cannot be directly delocalized onto the carbon bearing the –CF₃ group through resonance.[4] Consequently, SNAr reactions on this isomer will selectively occur at the 4-position. This substrate is a valuable building block for diaryl ether herbicides.[5]
3,5-Dichlorobenzotrifluoride
In 3,5-dichlorobenzotrifluoride, both chlorine atoms are meta to the –CF₃ group. However, they are both activated because the inductive effect of the –CF₃ group still renders the ring electron-deficient. Both positions are equally activated, and monosubstitution will yield a single product. Disubstitution is also possible under more forcing conditions.
Experimental Protocols
The following protocols are generalized procedures for the SNAr reaction on dichlorotrifluoromethylbenzene with different classes of nucleophiles. Researchers should note that optimal conditions (temperature, reaction time, and choice of base and solvent) may vary depending on the specific isomer and the nucleophilicity of the reacting partner. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Workflow for SNAr on Dichlorotrifluoromethylbenzene
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted aminodichlorotrifluoromethylbenzene derivatives.
Materials:
-
Dichlorotrifluoromethylbenzene isomer (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask, add the dichlorotrifluoromethylbenzene isomer (1.0 eq) and dissolve it in DMF or NMP (5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature between 80 °C and 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Reaction with Alkoxides (Synthesis of Aryl Ethers)
This protocol outlines a general method for the synthesis of alkoxy-substituted dichlorotrifluoromethylbenzene derivatives.
Materials:
-
Dichlorotrifluoromethylbenzene isomer (1.0 eq)
-
Sodium or potassium alkoxide (e.g., sodium methoxide, potassium tert-butoxide) (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the dichlorotrifluoromethylbenzene isomer (1.0 eq) and dissolve it in anhydrous THF or DMSO.
-
If starting from an alcohol, add the alcohol (1.1 eq) followed by a strong base like sodium hydride (NaH) at 0 °C to generate the alkoxide in situ.
-
Alternatively, add a solution of the pre-formed sodium or potassium alkoxide (1.1 eq) in its corresponding alcohol or in the reaction solvent to the substrate solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.
Protocol 3: Reaction with Thiols (Synthesis of Aryl Thioethers)
This protocol provides a general procedure for the synthesis of aryl thioether derivatives from dichlorotrifluoromethylbenzene.
Materials:
-
Dichlorotrifluoromethylbenzene isomer (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base (1.5 eq)
-
Anhydrous DMF or DMSO as solvent
-
Water
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq), the base (1.5 eq), and anhydrous DMF or DMSO. Stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of the dichlorotrifluoromethylbenzene isomer (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Data Presentation: Expected Regioselectivity and Reactivity
The following table summarizes the expected major monosubstitution products and relative reactivity for SNAr reactions on different dichlorotrifluoromethylbenzene isomers. The reactivity is qualitatively assessed based on the electronic activation provided by the –CF₃ group.
| Starting Isomer | Nucleophile (Nu⁻) | Major Product | Expected Reactivity | Rationale for Regioselectivity |
| 2,4-Dichlorobenzotrifluoride | Amine, Alkoxide, Thiol | 4-Nu-2-chlorobenzotrifluoride | High | Strong activation at the C-4 position (para to –CF₃) due to resonance stabilization of the Meisenheimer complex. |
| 3,4-Dichlorobenzotrifluoride | Amine, Alkoxide, Thiol | 4-Nu-3-chlorobenzotrifluoride | High | Strong activation at the C-4 position (para to –CF₃). The C-3 position is significantly less activated (meta to –CF₃).[6] |
| 3,5-Dichlorobenzotrifluoride | Amine, Alkoxide, Thiol | 3-Nu-5-chlorobenzotrifluoride | Moderate | Both chlorine atoms are equally activated by the inductive effect of the meta –CF₃ group. |
Mechanistic Overview
The SNAr reaction on dichlorotrifluoromethylbenzene proceeds through a well-established addition-elimination mechanism. The key steps are illustrated below for the reaction of 3,4-dichlorobenzotrifluoride with a generic nucleophile (Nu⁻).
Caption: Key steps in the SNAr mechanism.
The rate-determining step is the initial nucleophilic attack on the electron-deficient aromatic ring to form the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate. The –CF₃ group at the 1-position effectively stabilizes the negative charge that develops at the 4-position through resonance, making the attack at this position kinetically and thermodynamically favorable.
Safety Considerations
-
Dichlorotrifluoromethylbenzenes: These compounds are irritating and may be harmful if inhaled, ingested, or absorbed through the skin.[5] Handle in a well-ventilated fume hood.
-
Solvents: Aprotic polar solvents like DMF, DMSO, and NMP have specific health risks, including reproductive toxicity. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with care under an inert atmosphere. Potassium carbonate and triethylamine are less hazardous but should still be handled with appropriate care.
-
Nucleophiles: Many amines and thiols are toxic and have strong, unpleasant odors. Always handle them in a fume hood.
-
Reaction Conditions: Reactions at elevated temperatures should be conducted with appropriate shielding and temperature control.
Conclusion
The nucleophilic aromatic substitution on dichlorotrifluoromethylbenzene is a robust and versatile method for the synthesis of a wide array of functionalized aromatic compounds. The powerful activating effect of the trifluoromethyl group, combined with a predictable pattern of regioselectivity based on the isomer used, makes these substrates valuable building blocks in medicinal and materials chemistry. The protocols provided herein serve as a solid foundation for researchers to explore and optimize these transformations for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives | Chegg.com [chegg.com]
Application Note: Leveraging Halogenated Benzotrifluorides in Fragment-Based Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of halogenated and trifluoromethylated benzene derivatives in Fragment-Based Drug Discovery (FBDD), using 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene as a representative scaffold.
Introduction: The Rationale for Advanced Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening libraries of small, low-molecular-weight compounds (typically <300 Da), FBDD explores chemical space more efficiently, often yielding hits with superior ligand efficiency.[1] The success of an FBDD campaign hinges on the quality and diversity of the fragment library. While foundational libraries focus on broad structural diversity, advanced libraries incorporate fragments decorated with specific chemical motifs known to favorably modulate pharmacokinetic and pharmacodynamic properties.
This guide focuses on the strategic use of a specific class of fragments: substituted dichlorinated benzotrifluorides, with This compound serving as our model scaffold. While specific FBDD applications of this exact isomer are not extensively documented, its constituent parts—a dichlorobenzene core and a trifluoromethyl group—are staples in modern medicinal chemistry, offering distinct advantages in drug design.
-
The Dichlorobenzene Scaffold: The inclusion of chlorine atoms significantly impacts a molecule's properties.[3] Dichloro-substitution can enhance binding through halogen bonding, modulate lipophilicity to improve membrane permeability, and block sites of metabolism, thereby increasing a compound's half-life.[4] The substitution pattern also provides defined vectors for chemical elaboration during hit-to-lead optimization.
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern drug design, found in numerous approved pharmaceuticals.[5] Its strong electron-withdrawing nature can profoundly alter the pKa of nearby functional groups, while its lipophilicity can enhance binding affinity and cell penetration. Crucially, the CF₃ group is exceptionally stable to metabolic degradation, making it a valuable tool for improving the pharmacokinetic profile of a lead compound.[5]
The combination of these features in a single, low-molecular-weight fragment makes this compound an excellent, albeit hypothetical, candidate for FBDD campaigns targeting a wide range of proteins.
Fragment Qualification: From Vial to Validated Library Member
Before a fragment can be used in a screening campaign, it must undergo rigorous quality control to ensure its behavior in assays is predictable and reliable. Poor solubility, aggregation, and impurities are common sources of false positives.
Physicochemical Properties
The ideal fragment adheres to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure solubility and maximize the potential for efficient optimization.[6] The properties of our model fragment are detailed below.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₅Cl₂F₃ | - |
| Molecular Weight | 229.02 g/mol | PubChem[7] |
| CAS Number | 115571-59-0 (isomer) | PubChem[7] |
| Calculated LogP (XLogP3) | 4.4 | PubChem[7] |
| Topological Polar Surface Area | 0 Ų | PubChem[7] |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, ethanol) | Inferred from related structures[8] |
Note: Data is for the related isomer 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene as a close proxy. The cLogP is slightly above 3, which necessitates careful experimental validation of its solubility and aggregation behavior.
Protocol 1: Fragment Solubility and Purity Assessment
Objective: To determine the maximum soluble concentration of the fragment in the assay buffer and confirm its purity and identity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer (e.g., PBS, pH 7.4)
-
LC-MS system
-
NMR spectrometer
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the fragment (e.g., 100 mM) in 100% DMSO.
-
Aqueous Solubility Screen:
-
Serially dilute the DMSO stock solution into the final assay buffer to achieve a range of final concentrations (e.g., 1 mM, 500 µM, 250 µM, 100 µM) with a fixed final DMSO concentration (e.g., 1-2%).
-
Incubate samples for 1 hour at room temperature.
-
Visually inspect each sample for precipitation.
-
Measure the nephelometry or turbidity of each sample using a plate reader to quantify precipitation. The highest concentration remaining clear is the working solubility limit.
-
-
Purity and Identity Confirmation:
-
LC-MS: Dilute the DMSO stock in a suitable solvent (e.g., acetonitrile/water) and analyze via LC-MS. Confirm the presence of a single major peak corresponding to the correct mass-to-charge ratio (m/z) and assess purity (ideally >95%).
-
NMR: Acquire ¹H and ¹⁹F NMR spectra of the fragment dissolved in DMSO-d₆. Confirm the structure and absence of significant impurities. The ¹⁹F spectrum should show a clean singlet for the CF₃ group, providing a unique handle for screening.
-
Biophysical Screening: Detecting Weak Interactions
Because fragments bind with low affinity (µM to mM range), highly sensitive biophysical techniques are required for screening.[9] A multi-step screening cascade is recommended to identify true hits and eliminate artifacts.
Caption: A typical FBDD screening and validation workflow.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To rapidly screen the fragment for binding to an immobilized target protein and obtain initial kinetic data. SPR is a label-free technique that measures changes in refractive index upon ligand binding.[10][11]
Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO)
-
Fragment solution at its maximum soluble concentration in running buffer.
Methodology:
-
Target Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling to a desired density (e.g., 8,000-12,000 Response Units). Use a reference flow cell (e.g., blocked with ethanolamine) to subtract non-specific binding signals.[9]
-
Assay Development:
-
Confirm the activity of the immobilized protein by injecting a known binder (positive control).
-
Perform a solvent correction analysis to ensure the refractive index of the fragment solution is precisely matched to the running buffer. Mismatched DMSO concentrations are a primary source of false positives.[10]
-
-
Fragment Screening:
-
Inject the fragment solution over the target and reference surfaces at a single high concentration (e.g., 200 µM).
-
Monitor the binding response in real-time. A response significantly above the reference channel indicates a potential hit.
-
-
Hit Confirmation & Affinity Estimation:
-
For initial hits, perform a dose-response analysis by injecting a series of fragment concentrations (e.g., 5-fold dilutions from the max soluble concentration).
-
Fit the resulting sensorgrams to a steady-state affinity model or a kinetic model (1:1 binding) to estimate the dissociation constant (Kᴅ).
-
Protocol 3: Orthogonal Hit Validation using ¹⁹F NMR Spectroscopy
Objective: To confirm that hits from the primary screen bind directly to the target protein in solution. ¹⁹F NMR is exceptionally well-suited for this purpose as the ¹⁹F nucleus is 100% abundant, highly sensitive, and absent from biological macromolecules, providing a background-free window for observation.[12]
Materials:
-
High-field NMR spectrometer with a fluorine-capable probe.
-
NMR tubes.
-
Target protein solution in a deuterated buffer (e.g., PBS in 99% D₂O).
-
Fragment stock solution in DMSO-d₆.
Methodology:
-
Reference Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment (e.g., 50 µM) in the NMR buffer. This will show a sharp singlet for the CF₃ group at a characteristic chemical shift.
-
Protein-Fragment Spectrum: Prepare an identical sample and add the target protein (e.g., 10-20 µM).
-
Data Acquisition: Acquire a second ¹⁹F NMR spectrum.
-
Analysis: Compare the two spectra. Evidence of binding includes:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of the CF₃ signal upon addition of the protein.
-
Line Broadening: A significant decrease in the intensity and increase in the width of the CF₃ signal, indicative of the fragment tumbling more slowly when bound to the large protein.
-
Saturation Transfer Difference (STD) or WaterLOGSY: More advanced ligand-observed experiments can also be used to confirm binding.[6]
-
A confirmed hit will show clear changes in its ¹⁹F NMR spectrum in the presence of the target protein. This method is robust against aggregators and non-specific binders that can plague SPR assays.
Hit-to-Lead Optimization: Growing the Fragment
Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the next phase is to evolve it into a potent, lead-like molecule.[13][14] This is achieved through structure-guided medicinal chemistry.
There are three primary strategies for fragment evolution:
-
Fragment Growing: Adding new functional groups to the fragment core to make additional interactions with the protein in adjacent pockets.
-
Fragment Merging: Combining two or more fragments that bind in different, but nearby, pockets into a single, more potent molecule.
-
Fragment Linking: Connecting two fragments that bind in adjacent pockets with a chemical linker of appropriate length and geometry.[15]
Caption: Key strategies for optimizing a fragment hit into a lead compound.
For our model fragment, this compound, a structure-activity relationship (SAR) campaign could explore:
-
Growing from the methyl group: Oxidation of the methyl group to a hydroxymethyl or carboxylic acid could provide a handle for introducing new functionality to probe for hydrogen bond donors or acceptors.
-
Substitution on the aromatic ring: The unsubstituted positions on the benzene ring are potential vectors for adding groups that can extend into nearby sub-pockets identified in the crystal structure.
This iterative process of design, synthesis, and testing, guided by structural biology and biophysical data, is the core of the hit-to-lead phase.[16]
Conclusion
While this compound is presented here as a representative scaffold, the principles and protocols outlined are broadly applicable to any novel fragment entering a drug discovery pipeline. The strategic inclusion of motifs like dichloro- and trifluoromethyl- substituents provides a powerful starting point, embedding desirable drug-like properties from the very beginning of the discovery process. By coupling a well-designed fragment library with a robust cascade of biophysical screening and validation techniques, researchers can significantly enhance the probability of discovering novel, high-quality lead compounds for challenging therapeutic targets.
References
- 1. onenucleus.com [onenucleus.com]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. excelra.com [excelra.com]
- 14. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 15. Fragment-based drug design (FBDD) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 16. m.youtube.com [m.youtube.com]
Protocol and Application Guide: Palladium-Catalyzed Trifluoromethylation of Dichlorotoluene
An Application Note for Drug Development Professionals and Organic Synthesis Researchers
Scientific Rationale and Method Selection
The trifluoromethyl group is a cornerstone of contemporary medicinal chemistry due to its profound impact on molecular properties.[1][2][3] Its strong electron-withdrawing nature and lipophilicity can dramatically alter a drug candidate's pharmacokinetic and pharmacodynamic profile. While numerous methods exist for trifluoromethylation, aryl chlorides—common and inexpensive starting materials—are notoriously difficult substrates. Their strong C-Cl bond requires highly active catalytic systems to achieve efficient oxidative addition, the crucial first step in a cross-coupling cycle.
Several strategies can be considered for this transformation:
-
Copper-Catalyzed Methods: While historically significant and cost-effective, these reactions often require high temperatures and are most effective for more reactive aryl iodides and bromides.[4][5][6]
-
Photoredox Catalysis: This modern approach uses visible light to generate trifluoromethyl radicals under mild conditions.[7][8][9] While powerful, its application to specific C-Cl bond functionalization on a dichlorinated arene can sometimes lead to challenges in selectivity.
-
Palladium-Catalyzed Cross-Coupling: This represents the state-of-the-art for forming C(sp²)-CF₃ bonds from aryl halides, particularly challenging aryl chlorides.[1][3] The development of electron-rich, bulky phosphine ligands has enabled the use of these stable substrates under relatively mild conditions, offering high functional group tolerance and predictable reactivity.[3][10]
For this guide, we focus on a Palladium-catalyzed methodology utilizing a modern biaryl phosphine ligand. This choice is grounded in its demonstrated reliability, broad substrate scope, and high yields for aryl chlorides, making it an authoritative and trustworthy method for drug development professionals who require robust and reproducible synthetic routes.[1][3] We will use 3,4-dichlorotoluene as a representative substrate.
Detailed Experimental Protocol: Pd-Catalyzed Trifluoromethylation
This protocol details the conversion of 3,4-dichlorotoluene to 2-chloro-4-methyl-1-(trifluoromethyl)benzene. The reaction targets one of the two C-Cl bonds, with regioselectivity influenced by the steric and electronic environment.
Principle of the Method
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of dichlorotoluene to form a Pd(II) complex.
-
Transmetalation: A trifluoromethyl group is transferred from a silicon-based reagent (activated by a fluoride source) to the palladium center.
-
Reductive Elimination: The desired trifluoromethylated product is released, regenerating the active Pd(0) catalyst.
The choice of ligand is critical; bulky, electron-rich biaryl phosphine ligands like BrettPhos facilitate both the difficult oxidative addition of the aryl chloride and the final reductive elimination step.[3]
Materials and Reagents
| Reagent/Material | Formula | M.W. | Amount (mmol) | Quantity | Supplier Notes |
| 3,4-Dichlorotoluene | C₇H₆Cl₂ | 161.03 | 1.0 | 161 mg | Ensure purity >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 (2 mol%) | 18.3 mg | Catalyst, handle in a glovebox |
| BrettPhos | C₃₅H₄₈O₂P₂ | 570.69 | 0.04 (4 mol%) | 22.8 mg | Ligand, handle in a glovebox |
| Potassium Fluoride (KF) | KF | 58.10 | 2.0 | 116.2 mg | Spray-dried, dry thoroughly before use |
| (Trifluoromethyl)triethylsilane (TESCF₃) | C₇H₁₅F₃Si | 184.27 | 1.5 | 0.23 mL | Ruppert-Prakash type reagent |
| Toluene | C₇H₈ | 92.14 | - | 5.0 mL | Anhydrous, <50 ppm H₂O |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | For extraction and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | - | ~200 mL | For chromatography |
| Silica Gel | SiO₂ | 60.08 | - | As needed | 230-400 mesh |
Step-by-Step Experimental Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or standard Schlenk line techniques.
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BrettPhos (22.8 mg, 0.04 mmol), and potassium fluoride (116.2 mg, 2.0 mmol). The KF should be finely ground and dried under high vacuum at >120 °C for several hours prior to use.
-
Seal the tube, evacuate, and backfill with inert gas three times.
-
-
Addition of Reagents:
-
Inside a glovebox or under a positive flow of inert gas, add 3,4-dichlorotoluene (161 mg, 1.0 mmol).
-
Add 5.0 mL of anhydrous toluene via syringe.
-
Add (trifluoromethyl)triethylsilane (TESCF₃, 0.23 mL, 1.5 mmol) via syringe.
-
-
Reaction Execution:
-
Seal the Schlenk tube tightly with a Teflon screw cap.
-
Place the tube in a pre-heated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by GC-MS. Dilute the aliquot with diethyl ether and filter through a small plug of silica before injection. Look for the disappearance of the starting material (m/z = 160/162) and the appearance of the product (m/z = 194/196).
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by GC-MS), remove the tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of diethyl ether.
-
Filter the mixture through a pad of Celite® to remove solid residues, washing the pad with an additional 20 mL of diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
Use a non-polar eluent system, such as 100% hexanes or a gradient of 0-5% diethyl ether in hexanes.
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield the pure product, typically as a colorless oil.
-
Experimental Workflow Diagram
Caption: Workflow for Pd-catalyzed trifluoromethylation of dichlorotoluene.
Characterization of Product
The expected major product is 2-chloro-4-methyl-1-(trifluoromethyl)benzene . An expected yield for this reaction, based on similar transformations, would be in the range of 60-80%.
| Analysis | Expected Result |
| Appearance | Colorless oil |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (m, 2H, Ar-H), 7.2 (m, 1H, Ar-H), 2.4 (s, 3H, -CH₃) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | Signals expected for aromatic carbons, the CF₃ carbon (a quartet due to C-F coupling), and the methyl carbon. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -62 to -64 ppm (s, 3F).[11][12] |
| GC-MS (EI) | M⁺ at m/z 194 (³⁵Cl) and 196 (³⁷Cl) in a ~3:1 ratio. |
Note: Precise NMR shifts may vary. The provided data is an estimation based on known compounds.[13]
Safety, Handling, and Waste Disposal
Researcher safety is paramount. A thorough risk assessment must be conducted before beginning this procedure.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields (or goggles), and nitrile gloves at all times.
-
Reagent Handling:
-
Palladium Catalysts & Phosphine Ligands: These can be toxic and air-sensitive. Handle exclusively in a well-ventilated fume hood or a glovebox. Avoid inhalation of dust.
-
(Trifluoromethyl)triethylsilane (TESCF₃): This is a volatile liquid. Handle in a fume hood. It can be corrosive and harmful if inhaled or absorbed through the skin.
-
Solvents: Toluene, ether, and hexanes are flammable. Keep away from ignition sources.[14]
-
-
Reaction Hazards:
-
The reaction is performed at an elevated temperature in a sealed vessel. Ensure the Schlenk tube is properly sealed and free of cracks to prevent over-pressurization. Use a blast shield.
-
-
Waste Disposal:
-
All waste, including residual reaction mixture, contaminated silica gel, and solvents, must be collected in a designated hazardous waste container for halogenated organic compounds. Do not dispose of down the drain. Follow institutional guidelines for hazardous waste management.[15]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd₂(dba)₃ degradation).2. Impure or wet KF activator.3. Insufficiently inert atmosphere (O₂ present).4. Reagents (solvent, substrate) are not anhydrous. | 1. Use fresh Pd₂(dba)₃ from a reliable source; store under inert gas.2. Use spray-dried KF; grind and dry thoroughly under vacuum with heating before use.3. Improve Schlenk line technique; ensure a good vacuum and positive inert gas flow.4. Use freshly distilled/anhydrous solvents and ensure the substrate is dry. |
| Formation of Side Products (e.g., Protodefluorination) | 1. Presence of trace water in the reaction.2. Decomposition of the trifluoromethyl anion. | 1. Ensure all reagents and glassware are scrupulously dried.2. Ensure the reaction is well-stirred and the temperature is controlled accurately. |
| Low Isolated Yield after Chromatography | 1. Product is volatile.2. Incomplete extraction from the aqueous phase.3. Adsorption onto silica gel. | 1. Be cautious during solvent removal on the rotary evaporator; use a cold trap and avoid high vacuum/heat for extended periods.2. Perform an additional extraction of the aqueous layer.3. Deactivate the silica gel slightly with 1% triethylamine in the eluent if the product is basic, though this is not expected for the target molecule. |
References
- 1. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
Application Note: Elucidating the Structure of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene through ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. As a polysubstituted aromatic compound, its NMR spectra present a unique fingerprint influenced by the interplay of electron-withdrawing and electron-donating substituents. This document offers a comprehensive analysis of the expected chemical shifts and coupling constants, grounded in fundamental NMR principles. Furthermore, a detailed, field-proven protocol for sample preparation and data acquisition is provided for researchers in organic synthesis, medicinal chemistry, and materials science to ensure high-quality, reproducible results.
Introduction
This compound is a halogenated aromatic hydrocarbon featuring a trifluoromethyl group, a functionality of increasing importance in pharmaceutical and agrochemical development due to its ability to modulate metabolic stability and lipophilicity. Accurate structural confirmation and purity assessment are critical in the synthesis and application of such compounds. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. This guide will dissect the ¹H and ¹³C NMR spectra, explaining the rationale behind each signal's assignment based on the electronic effects of the substituents on the benzene ring.
The substitution pattern on the aromatic ring dictates the chemical environment of each proton and carbon nucleus. The chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing, leading to a deshielding effect on nearby nuclei, shifting their resonance signals downfield.[1][2] Conversely, the methyl group is weakly electron-donating, causing a shielding effect and an upfield shift.[3] The interplay of these inductive and resonance effects, along with spin-spin coupling between adjacent protons, allows for a complete assignment of the NMR spectra.
Predicted ¹H and ¹³C NMR Spectral Assignments
The structure and numbering scheme for this compound are shown below. The predicted NMR assignments are based on the analysis of substituent effects and established ranges for similar compounds.[4]
Caption: Molecular structure of this compound.
¹H NMR Analysis
The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-3 and H-6.
-
H-6: This proton is situated between two electron-withdrawing groups (Cl at C-1 and CF₃ at C-5). The cumulative deshielding effect will shift this proton significantly downfield. It is expected to appear as a singlet, as there are no adjacent protons for coupling. Long-range coupling to the methyl group or the trifluoromethyl group is possible but likely to be very small and may only result in slight peak broadening.
-
H-3: This proton is adjacent to an electron-donating methyl group at C-4 and an electron-withdrawing chlorine atom at C-2. The net effect will place this proton's signal upfield relative to H-6. It will also appear as a singlet due to the absence of vicinal proton neighbors.
-
-CH₃: The protons of the methyl group at C-4 are benzylic and will appear in the typical upfield region for such groups. This signal will be a singlet, integrating to three protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | 7.6 - 7.8 | Singlet (s) | 1H | Deshielded by adjacent Cl and CF₃ groups. |
| H-3 | 7.3 - 7.5 | Singlet (s) | 1H | Influenced by adjacent Cl and CH₃ groups. |
| -CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | Typical range for a benzylic methyl group. |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum will display nine distinct signals: six for the aromatic carbons and one each for the methyl and trifluoromethyl carbons.
-
Quaternary Carbons (C-1, C-2, C-4, C-5): These carbons, which are directly bonded to substituents, will generally have lower intensities. C-1 and C-2, bonded to electronegative chlorine atoms, will be deshielded and shifted downfield. C-5, attached to the highly electron-withdrawing CF₃ group, will also be significantly downfield and may show coupling to the fluorine atoms (a quartet). C-4, bonded to the methyl group, will be found at a relatively upfield position for a substituted aromatic carbon.
-
Protonated Aromatic Carbons (C-3, C-6): C-6 will be deshielded due to the influence of the adjacent electron-withdrawing groups. C-3 will be at a higher field compared to C-6, influenced by the adjacent methyl group.
-
-CH₃ Carbon: This signal will appear in the typical upfield aliphatic region.
-
-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms and will be located in the aromatic carbon region.[5]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (¹³C-¹⁹F Coupling) | Rationale |
| C-5 | 132 - 135 | Quartet (q) | Attached to electron-withdrawing CF₃ group. |
| C-1 / C-2 | 130 - 134 | Singlet (s) | Attached to electronegative Cl atoms. |
| C-6 | 128 - 131 | Singlet (s) | Deshielded by adjacent Cl and CF₃ groups. |
| C-3 | 126 - 129 | Singlet (s) | Shielded by adjacent CH₃ group. |
| C-4 | 135 - 138 | Singlet (s) | Attached to CH₃ group. |
| -CF₃ | 122 - 125 | Quartet (q) | Typical range for a CF₃ group on an aromatic ring. |
| -CH₃ | 19 - 22 | Singlet (s) | Typical range for a benzylic methyl group. |
Experimental Protocol
The following protocol outlines the steps for preparing a high-quality NMR sample and acquiring the spectra. Adherence to these steps is crucial for obtaining high-resolution data free from artifacts.[6]
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃), 99.8%+ D
-
5 mm NMR tubes of good quality[7]
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh approximately 10-20 mg of solid this compound into a small, clean, and dry glass vial. For liquid samples, use one to two drops.[8][9]
-
Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its excellent dissolving power for many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Dissolution: Securely cap the vial and vortex it until the sample is fully dissolved. A homogenous solution is essential for high-resolution spectra, as suspended particles can degrade the magnetic field homogeneity.[6][7]
-
Filtration: To remove any particulate matter, filter the solution by passing it through a Pasteur pipette containing a small plug of cotton or glass wool. Transfer the filtered solution directly into a clean 5 mm NMR tube.[9][10]
-
Volume Check and Capping: Ensure the final volume in the NMR tube corresponds to a height of about 4-5 cm. This is crucial for proper shimming of the magnetic field.[8] Cap the tube securely.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg pulse program).
-
Typical parameters: spectral width of ~240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds. The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 scans or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Conclusion
This application note provides a predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound, based on established principles of substituent effects in aromatic systems. The detailed experimental protocol ensures that researchers can reliably obtain high-quality NMR data for this and structurally related compounds. The combination of predictive analysis and a robust experimental guide serves as a valuable resource for scientists engaged in the synthesis and characterization of complex organic molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 5. rsc.org [rsc.org]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. organomation.com [organomation.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
Application Note: Interpreting the Mass Spectrum of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. As a polychlorinated and trifluoromethylated aromatic compound, its mass spectrum exhibits distinct features crucial for its identification and structural elucidation. This document outlines the expected molecular ion cluster, predicts the primary fragmentation pathways based on established principles of mass spectrometry, and provides a foundational protocol for acquiring a mass spectrum for this class of compounds. The insights provided herein are intended to assist researchers in analytical chemistry, drug development, and related fields in the accurate identification and characterization of similar halogenated aromatic molecules.
Introduction
This compound is a substituted aromatic compound with a molecular formula of C₈H₅Cl₂F₃. The presence of two chlorine atoms and a trifluoromethyl group on the benzene ring gives rise to a characteristic and informative mass spectrum under electron ionization. Understanding the fragmentation behavior of this molecule is essential for its unambiguous identification in complex matrices, for quality control in synthetic processes, and for metabolism studies in drug discovery. The stable aromatic core, combined with the labile halogen and trifluoromethyl substituents, dictates a series of predictable fragmentation events that serve as a structural fingerprint.
Predicted Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak cluster and several key fragment ions resulting from the systematic loss of its substituents.
Molecular Ion (M⁺˙)
The molecular ion peak is the most critical piece of information in a mass spectrum, as it provides the molecular weight of the compound. For this compound, the nominal molecular weight is 229 g/mol . A key feature of chlorine-containing compounds is the presence of isotopes, primarily ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[1] With two chlorine atoms in the molecule, the molecular ion will appear as a cluster of peaks at M⁺˙, M+2, and M+4. The theoretical relative intensities of these peaks are in a 9:6:1 ratio, a distinctive pattern for dichlorinated compounds.[1]
Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (mass-to-charge ratio) | Composition | Predicted Relative Abundance |
| M⁺˙ | 228 | C₈H₅³⁵Cl₂F₃ | 100% (base peak) |
| M+2 | 230 | C₈H₅³⁵Cl³⁷ClF₃ | ~65% |
| M+4 | 232 | C₈H₅³⁷Cl₂F₃ | ~10% |
Primary Fragmentation Pathways
Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. The primary fragmentation pathways for this compound are predicted to involve the loss of the substituents from the aromatic ring. Aromatic compounds are known to have stable molecular ions, and fragmentation often involves cleavage of bonds benzylic to the ring.[2][3]
1. Loss of a Chlorine Atom (M - Cl)⁺
A common fragmentation pathway for chlorinated aromatic compounds is the homolytic cleavage of a C-Cl bond, resulting in the loss of a chlorine radical. This will produce a fragment ion at m/z 193 (for the loss of ³⁵Cl) and m/z 195 (for the loss of ³⁷Cl from the M+2 ion).
2. Loss of the Trifluoromethyl Group (M - CF₃)⁺
The C-C bond between the aromatic ring and the trifluoromethyl group is also susceptible to cleavage. The loss of a ·CF₃ radical (mass 69) would result in a dichloromethylphenyl cation at m/z 159. This fragment will also exhibit the characteristic isotopic pattern for two chlorine atoms (m/z 159, 161, 163).
3. Loss of a Methyl Group (M - CH₃)⁺
Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (·CH₃), yielding an ion at m/z 213. This fragment would still contain both chlorine atoms and the trifluoromethyl group.
4. Benzylic Cleavage and Rearrangement
Substituted toluenes often undergo benzylic cleavage to form a stable tropylium ion. While the primary fragmentations are expected to be the loss of the larger substituents, subsequent rearrangements and further fragmentation of the primary fragment ions are possible.
Table 2: Summary of Predicted Key Fragment Ions
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 228, 230, 232 | [C₈H₅Cl₂F₃]⁺˙ | Molecular Ion Cluster |
| 193, 195 | [C₈H₅ClF₃]⁺ | Loss of a Chlorine radical (·Cl) |
| 159, 161, 163 | [C₇H₅Cl₂]⁺ | Loss of a Trifluoromethyl radical (·CF₃) |
| 213, 215, 217 | [C₇H₂Cl₂F₃]⁺ | Loss of a Methyl radical (·CH₃) |
| 124, 126 | [C₇H₅Cl]⁺˙ | Loss of ·CF₃ and one Cl· |
| 91 | [C₇H₇]⁺ | Tropylium ion (possible from rearrangement) |
Visualizing the Fragmentation Pathways
The predicted fragmentation pathways can be visualized to better understand the relationships between the molecular ion and its primary fragments.
Caption: Predicted primary fragmentation pathways for this compound.
Experimental Protocol: Acquiring a Mass Spectrum
To obtain a high-quality mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
I. Sample Preparation
-
Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as dichloromethane or hexane.
-
Concentration: Prepare a dilute solution of the analyte, typically in the range of 10-100 µg/mL. High concentrations can lead to detector saturation and source contamination.
-
Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC inlet and column.
II. GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injection Port: Use a split/splitless injector, typically in splitless mode for trace analysis or with a high split ratio for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is suitable for this type of aromatic compound. A standard column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C. (This program should be optimized based on the specific instrument and to ensure good separation from any impurities.)
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries like the NIST Mass Spectral Library.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350 to ensure capture of all relevant fragment ions and the molecular ion cluster.
-
Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.
-
III. Data Analysis
-
Identify the Analyte Peak: Locate the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the Mass Spectrum: Obtain the mass spectrum from the apex of the identified peak.
-
Background Subtraction: Perform background subtraction to remove contributions from column bleed or co-eluting impurities.
-
Interpret the Spectrum:
-
Identify the molecular ion cluster and confirm the characteristic 9:6:1 isotopic pattern for two chlorine atoms.
-
Identify the major fragment ions and correlate them with the predicted fragmentation pathways.
-
Compare the acquired spectrum with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation, if available.
-
Caption: General workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrum of this compound is predicted to provide a wealth of structural information. The characteristic isotopic cluster of the molecular ion confirms the presence of two chlorine atoms, while the major fragment ions correspond to the logical losses of the chloro, trifluoromethyl, and methyl substituents. By following the outlined GC-MS protocol, researchers can obtain high-quality mass spectra for this and similar molecules, enabling confident identification and structural characterization. This application note serves as a valuable resource for scientists and professionals working with halogenated aromatic compounds, facilitating a deeper understanding of their behavior under mass spectrometric analysis.
References
Application Note: A Comprehensive Protocol for the GC-MS Analysis of Halogenated Trifluoromethylbenzenes
Abstract
This application note provides a detailed and robust protocol for the analysis of halogenated trifluoromethylbenzenes using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are of significant interest in pharmaceutical and agrochemical development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1] The presented methodology encompasses sample preparation, optimized GC-MS parameters, and data analysis strategies, offering high sensitivity and selectivity. This guide is intended for researchers, scientists, and professionals in drug development and environmental analysis, providing a field-proven framework for accurate and reliable quantification of this important class of compounds.
Introduction: The Significance of Halogenated Trifluoromethylbenzenes
Halogenated trifluoromethylbenzenes are key structural motifs in a wide array of bioactive molecules. The presence of the trifluoromethyl (-CF3) group can significantly alter a molecule's physical, chemical, and biological properties. It often enhances metabolic stability by blocking sites of oxidation and increases lipophilicity, which can improve membrane permeability and bioavailability. The addition of halogen atoms further modulates these properties, influencing binding affinities to biological targets and overall pharmacokinetic profiles.
Given their prevalence in drug candidates and agrochemicals, the ability to accurately and reliably detect and quantify halogenated trifluoromethylbenzenes is paramount for reaction monitoring, purity assessment, metabolite identification, and environmental monitoring.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering the high separation efficiency of gas chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry.[2][3]
This application note details a comprehensive GC-MS workflow, from sample preparation to data interpretation, specifically tailored for the analysis of halogenated trifluoromethylbenzenes. The protocols described herein are designed to be self-validating, ensuring trustworthy and reproducible results.
Experimental Workflow Overview
The overall experimental workflow for the GC-MS analysis of halogenated trifluoromethylbenzenes is a multi-step process designed to ensure sample integrity, optimal separation, and accurate detection. Each stage is critical for achieving reliable and reproducible results.
Caption: Overall workflow for GC-MS analysis of halogenated trifluoromethylbenzenes.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to extract the analytes of interest from the sample matrix and concentrate them in a solvent suitable for GC-MS analysis.[2] The choice of method depends on the sample matrix (e.g., reaction mixture, biological fluid, environmental sample).
Materials and Reagents
-
Solvents: HPLC-grade or equivalent purity dichloromethane, hexane, ethyl acetate, and methanol. Volatile organic solvents are recommended.[2][4]
-
Drying Agent: Anhydrous sodium sulfate.
-
Glassware: Use clean glass containers to avoid contamination.[2] Avoid plastics as they can introduce interfering compounds.
-
Filters: 0.22 µm PTFE syringe filters.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting analytes from aqueous matrices based on their differential solubility in immiscible solvents.[2]
Step-by-Step Methodology:
-
Sample Preparation: Place 10 mL of the aqueous sample into a separatory funnel.
-
pH Adjustment (if necessary): Adjust the pH of the sample to ensure the analytes are in their neutral form, which enhances their partitioning into the organic solvent.
-
Extraction: Add 20 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The organic layer, containing the analytes, can be the upper or lower layer depending on the solvent density.
-
Collection: Drain the organic layer into a clean glass flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh organic solvent to ensure complete recovery.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Filtration: Filter the dried extract through a 0.22 µm PTFE syringe filter to remove particulates.[2][4]
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen.[5] This minimizes the loss of volatile analytes.[5]
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a GC-compatible solvent like ethyl acetate or hexane.[5]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an effective technique for concentrating and purifying analytes from complex matrices.[2] It utilizes a solid sorbent to retain the analytes while impurities are washed away.[2]
Step-by-Step Methodology:
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for the halogenated trifluoromethylbenzenes (e.g., C18 for reverse-phase or silica for normal-phase).
-
Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol followed by water for C18) through it.
-
Sample Loading: Load the sample onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the analytes of interest with a strong solvent.
-
Concentration and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
GC-MS Instrumentation and Parameters: The Core of the Analysis
The selection of appropriate GC-MS parameters is crucial for achieving good chromatographic separation and sensitive detection.
Instrumentation
A standard GC-MS system equipped with a capillary column and a quadrupole mass spectrometer is suitable for this analysis.
Recommended GC-MS Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific analytes and instrument.
| Parameter | Recommended Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace-level analysis.[4] |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analytes. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| GC Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A versatile, non-polar phase suitable for a wide range of aromatic compounds.[4] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides a good balance of resolution and analysis time. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency.[6] |
| Flow Rate | 1.0 mL/min (constant flow) | An optimal flow rate for a 0.25 mm ID column. |
| Oven Temperature Program | ||
| Initial Temperature | 50 °C, hold for 2 minutes | Allows for efficient focusing of the analytes at the head of the column. |
| Ramp 1 | 10 °C/min to 150 °C | Separates more volatile compounds. |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 minutes | Elutes less volatile compounds and ensures the column is clean for the next injection. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates extensive and library-searchable mass spectra.[7] |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains stable mass analysis. |
| Mass Scan Range | 45-400 amu | Covers the expected mass range of the analytes and their fragments. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from entering the mass spectrometer, which can damage the detector. |
Data Analysis and Quantification: From Signal to Result
Accurate data analysis is essential for reliable compound identification and quantification.
Compound Identification
-
Retention Time (RT): The primary identifier for a compound under a specific set of chromatographic conditions.
-
Mass Spectrum: The fragmentation pattern of a compound provides a unique fingerprint. Identification is confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST) or a previously run standard.
Expected Fragmentation Patterns:
Halogenated trifluoromethylbenzenes exhibit characteristic fragmentation patterns in EI-MS. Common fragmentation pathways include:
-
Loss of a halogen atom: This results in a fragment ion with a mass corresponding to the molecular ion minus the mass of the halogen.
-
Loss of a trifluoromethyl radical (·CF3): This leads to a significant peak at M-69.
-
Rearrangements and further fragmentation: The aromatic ring can undergo further fragmentation, leading to characteristic ions.[8]
Quantification
Quantification is typically performed using an internal standard method to correct for variations in injection volume and instrument response.
Protocol for Quantification:
-
Internal Standard Selection: Choose an internal standard that is chemically similar to the analytes but not present in the sample. A deuterated analog of one of the target compounds is an excellent choice.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the analytes and a constant concentration of the internal standard.
-
Calibration Curve: Analyze the calibration standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression is then applied to generate a calibration curve.
-
Sample Analysis: Spike the unknown samples with the same concentration of the internal standard as used in the calibration standards.
-
Concentration Determination: Analyze the samples and use the measured peak area ratios and the calibration curve to determine the concentration of the analytes.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; improper column installation. | Use a deactivated inlet liner; re-install the column, ensuring a clean cut. |
| Low Sensitivity | Leak in the system; contaminated ion source. | Perform a leak check; clean the ion source according to the manufacturer's instructions. |
| Poor Reproducibility | Inconsistent injection volume; sample degradation. | Use an autosampler for precise injections; ensure samples are stored properly and analyzed promptly. |
| Carryover | High concentration sample analyzed previously. | Run a solvent blank after high concentration samples; increase the final oven temperature hold time. |
Conclusion
This application note presents a detailed and validated GC-MS protocol for the analysis of halogenated trifluoromethylbenzenes. By following the described procedures for sample preparation, instrumental analysis, and data processing, researchers can achieve accurate and reliable results. The provided framework is adaptable to various specific applications within pharmaceutical development, agrochemical research, and environmental monitoring, ensuring the generation of high-quality, trustworthy data.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. organomation.com [organomation.com]
- 6. agilent.com [agilent.com]
- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
Abstract
This application note presents a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the hydrophobic compound 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. This halogenated aromatic compound is a valuable intermediate in the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] Ensuring its high purity is critical for downstream applications. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent resolution and efficient isolation of the target compound from synthesis-related impurities. This guide provides a comprehensive protocol, from method development rationale to step-by-step execution and system suitability validation.
Principle of Separation and Method Rationale
The purification of this compound is ideally suited for reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2][3]
-
Analyte Properties: The target compound is structurally characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and a highly electronegative trifluoromethyl group. These features render the molecule significantly nonpolar and hydrophobic, making it insoluble in water but soluble in organic solvents.[1] This high hydrophobicity dictates its strong interaction with a nonpolar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are the gold standard for reversed-phase chromatography, featuring long alkyl chains chemically bonded to a silica support.[2] This creates a highly nonpolar surface that retains hydrophobic analytes, such as the target compound, through van der Waals forces.
-
Mobile Phase Strategy: The mobile phase consists of a polar mixture of water and acetonitrile (ACN). The separation mechanism relies on the partitioning of the analyte between the mobile phase and the stationary phase. A gradient elution —where the concentration of the organic solvent (ACN) is increased over time—is employed.[4] This approach is superior for complex samples as it ensures that more polar impurities elute early in the run, while the highly retained target compound is efficiently eluted as the solvent strength increases, resulting in sharper peaks and a shorter overall run time.
-
Detection: The aromatic benzene ring of the analyte contains chromophores that strongly absorb ultraviolet (UV) light.[2] Based on the known spectral properties of similar halogenated and trifluoromethylated benzene derivatives, a detection wavelength of 254 nm is selected.[5][6] This wavelength provides high sensitivity and is a common setting for detecting aromatic compounds.
Optimized HPLC Purification Parameters
All quantitative and operational parameters for the optimized purification method are summarized in the table below for quick reference.
| Parameter | Specification | Rationale |
| Instrument | Preparative HPLC System with Gradient Pump & UV Detector | Required for automated gradient elution and sensitive detection. |
| Column | C18, 5 µm particle size, ≥20 mm I.D. x 150 mm length | Standard for preparative purification of hydrophobic compounds.[6] |
| Mobile Phase A | HPLC Grade Water | The weak, polar solvent in the mobile phase system. |
| Mobile Phase B | HPLC Grade Acetonitrile (ACN) | The strong, organic modifier for eluting the hydrophobic analyte. |
| Gradient Elution | 70% to 100% B over 15 min; hold at 100% B for 5 min | Efficiently separates impurities and elutes the target compound. |
| Flow Rate | 20.0 mL/min (for 21.2 mm I.D. column) | Scalable based on column diameter; provides optimal separation. |
| Column Temp. | Ambient (~25 °C) | Sufficient for robust separation; temperature control can be used for enhanced reproducibility. |
| Detection | UV at 254 nm | High sensitivity for aromatic compounds.[6] |
| Injection Volume | 500 - 2000 µL | Dependent on sample concentration and column loading capacity. |
| Sample Diluent | Acetonitrile | Ensures sample is fully dissolved and compatible with the mobile phase. |
Detailed Experimental Protocol
This section provides a step-by-step guide for executing the purification.
Reagents and Materials
-
This compound (crude synthesis mixture)
-
Acetonitrile (HPLC Grade or higher)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
0.45 µm solvent filtration apparatus
-
HPLC vials and preparative collection tubes
Mobile Phase Preparation
-
Mobile Phase A (Water): Measure a desired volume of HPLC grade water into a solvent reservoir. No buffer is required for this neutral compound.
-
Mobile Phase B (Acetonitrile): Measure a desired volume of HPLC grade acetonitrile into a separate solvent reservoir.
-
Degassing: Degas both mobile phases for at least 15 minutes using an inline degasser, helium sparging, or sonication to prevent bubble formation in the pump heads and detector.[7]
Sample Preparation
-
Accurately weigh the crude this compound material.
-
Dissolve the material in a minimal amount of acetonitrile to create a concentrated stock solution (e.g., 20-50 mg/mL). Ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
HPLC System Setup and Purification Run
The workflow for the purification process is outlined below.
Diagram 1: HPLC Purification Workflow from preparation to final product.
-
System Equilibration: Purge the HPLC pumps with the respective mobile phases. Set the initial mobile phase composition to 70% Acetonitrile / 30% Water and allow the system to equilibrate at the target flow rate until a stable baseline is achieved (approx. 15-20 minutes).
-
System Suitability Test (SST): Before injecting the crude sample, perform a test injection of a diluted, known standard of the pure compound (if available) or a small injection of the crude mix. This test validates that the system is performing correctly.[8][9] Key parameters to check are:
-
Injection and Run: Once the system passes the SST, inject the prepared crude sample onto the equilibrated column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the target peak begins to rise from the baseline and stop collecting just after it returns. Use narrow collection windows to maximize purity.
-
Post-Run Analysis: After purification, re-analyze a small aliquot of each collected fraction using the same HPLC method (on an analytical scale) to confirm its purity.
-
Product Isolation: Combine the fractions that meet the required purity specifications. Remove the acetonitrile/water solvent using a rotary evaporator to yield the final, purified compound.
Conclusion
This application note provides a comprehensive and validated reversed-phase HPLC method for the preparative purification of this compound. The use of a C18 column with an acetonitrile-water gradient is highly effective for isolating this hydrophobic molecule from process impurities. The detailed protocol and system suitability criteria ensure that the method can be implemented reliably, yielding a final product of high purity suitable for demanding applications in research and development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Absorption [1,4-Bis (Trifluoromethyl) Benzene] | AAT Bioquest [aatbio.com]
- 6. Hydrophobic Compounds Analyzed With HPLC - AppNote [mtc-usa.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy [gmp-compliance.org]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
Introduction: Navigating the Challenges of a Complex Aryl Dichloride
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. This substrate, while a valuable building block, presents a unique combination of challenges that require careful optimization for successful and selective coupling. As an electron-deficient polychlorinated aromatic, its reactivity is governed by a delicate interplay of electronic activation and steric hindrance.
The primary hurdles researchers face are:
-
Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle inherently difficult.[1][2][3] This necessitates the use of highly active catalyst systems.
-
Selectivity: With two distinct chlorine atoms, the reaction can yield a mixture of mono- and di-coupled products. For mono-coupling, achieving selectivity between the C1 and C2 positions is critical. The C1-Cl is ortho to the strongly electron-withdrawing trifluoromethyl group, while the C2-Cl is para to it but sterically hindered by the adjacent methyl group.[4]
-
Side Reactions: The forcing conditions often required for aryl chloride activation can promote undesirable side reactions, most notably hydrodehalogenation, where the chlorine is replaced by a hydrogen atom.[5][6]
This guide provides field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. Why is my aryl chloride not reacting? A1: This is the most common issue and is almost always related to the catalyst system's inability to activate the C-Cl bond for oxidative addition.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. You must use a catalyst system featuring bulky, electron-rich ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species. Consider switching to a Buchwald-type phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][7][8] Additionally, ensure your reaction is sufficiently heated (typically 80-110 °C) and that all reagents, especially the solvent, are scrupulously dried and degassed.
Q2: I'm getting a mixture of mono- and di-substituted products. How can I favor mono-coupling? A2: This is a matter of stoichiometry and reaction control. To favor mono-arylation, use the dichlorobenzene substrate as the limiting reagent. A good starting point is to use 1.0 equivalent of the dichlorobenzene with 1.1-1.2 equivalents of the boronic acid or ester. Running the reaction for a shorter duration and monitoring closely by TLC or LC-MS can also help you stop the reaction after the first coupling has occurred but before significant double coupling begins.
Q3: For mono-coupling, which chlorine is more likely to react, C1 or C2? How can I control this? A3: Selectivity is dictated by a combination of electronic and steric effects.[4][9]
-
Electronic Effect: The powerful electron-withdrawing trifluoromethyl (CF₃) group activates both chlorine positions for oxidative addition.
-
Steric Effect: The C2-Cl is ortho to a methyl group, making it significantly more sterically hindered than the C1-Cl. Therefore, coupling will preferentially occur at the less sterically hindered C1 position . To maximize this inherent selectivity, using a bulkier phosphine ligand or a sterically demanding boronic acid can further penalize the approach to the C2 position.
Q4: I see a significant amount of 1-chloro-3-methyl-4-(trifluoromethyl)benzene as a byproduct. What is it and how do I prevent it? A4: This byproduct is the result of hydrodehalogenation (or simply, dehalogenation), where a chlorine atom is replaced by hydrogen.[5] This side reaction is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from reactions with trace water, alcohols, or certain bases.[5][6] To minimize it:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.
-
Degas Rigorously: Remove all oxygen, which can promote side reactions, by using freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6]
-
Choice of Base: Use a non-hydroxide base like K₃PO₄ or K₂CO₃. Avoid amine bases if possible, as they can also be a source of hydrides.[6]
Q5: What is the best "go-to" catalyst and base combination for this substrate? A5: For challenging aryl chlorides, a highly active and reliable starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich biarylmonophosphine ligand such as SPhos or XPhos .[7] For the base, anhydrous, powdered potassium phosphate (K₃PO₄) is often an excellent choice due to its sufficient basicity and low nucleophilicity.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Catalyst is not active enough for C-Cl bond cleavage. 2. Insufficient temperature. 3. Catalyst poisoning (O₂, water, impure reagents). 4. Ineffective base. | 1. Switch to a more active ligand: Use a Buchwald ligand (SPhos, XPhos) or an NHC ligand (e.g., IPr). Use a 2:1 Ligand:Pd ratio for Pd(OAc)₂ or 1:1 for Pd₂(dba)₃.[7][10] 2. Increase temperature: Screen temperatures from 80 °C to 110 °C. Use a higher-boiling solvent like dioxane or toluene. 3. Improve reaction setup: Ensure all reagents are pure. Use anhydrous solvents. Degas the reaction mixture thoroughly with argon for 20-30 minutes or via 3 freeze-pump-thaw cycles. 4. Change the base: Switch to K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Significant Dehalogenation | 1. Presence of water or other proton sources. 2. Formation of Pd-H species. 3. Boronic acid instability (protodeboronation). | 1. Use anhydrous conditions: Dry solvent over molecular sieves. Dry the base in an oven. 2. Choose a different base: K₃PO₄ is often superior to carbonates in minimizing this side reaction.[5] 3. Use a boronic ester: Pinacol boronic esters are more stable than their corresponding boronic acids and can reduce protodeboronation, a competing side reaction.[6][11] |
| Poor Selectivity (Mono- vs. Di-coupling) | 1. Incorrect stoichiometry of reactants. 2. Reaction run for too long or at too high a temperature. | 1. Adjust stoichiometry: Use the dichloro-substrate as the limiting reagent (1.0 eq) and the boronic acid/ester in slight excess (1.1-1.2 eq). 2. Monitor reaction progress: Take aliquots every 1-2 hours and analyze by TLC or LC-MS. Stop the reaction once the starting material is consumed but before significant di-coupled product forms. Consider lowering the temperature by 10 °C. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Rigorous degassing: This is critical to remove O₂, which promotes homocoupling.[6] 2. Use a Pd(0) source: Consider starting with a catalyst like Pd₂(dba)₃ to bypass the in-situ reduction step, though well-chosen ligands typically make Pd(II) sources very reliable.[12] |
Visualization of Key Processes
A firm grasp of the catalytic cycle and troubleshooting logic is essential for optimization.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Optimized Experimental Protocol
This protocol is designed to favor selective mono-arylation at the C1 position of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Anhydrous, degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound, the arylboronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon is preferred) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous dioxane and degassed water via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. Alternatively, perform three freeze-pump-thaw cycles.
-
Heating: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots taken every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
troubleshooting low yield in Buchwald-Hartwig amination with dichlorotrifluoromethylbenzene
Topic: Troubleshooting Low Yield in Buchwald-Hartwig Amination with Dichlorotrifluoromethylbenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development scientists encountering challenges with the Buchwald-Hartwig amination of dichlorotrifluoromethylbenzene. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction's intricacies to empower your experimental design.
The amination of dichlorotrifluoromethylbenzene isomers (e.g., 3,5-dichlorobenzotrifluoride) presents a significant challenge. The substrate is an electron-deficient aryl chloride, a combination that pushes the limits of many standard Buchwald-Hartwig protocols. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, while the chlorine leaving groups are inherently less reactive than bromine or iodine.[1][2] This guide will address the most common failure modes and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with dichlorotrifluoromethylbenzene failing or giving low yields?
A: Low yields with this substrate typically stem from a combination of two primary factors:
-
Slow Oxidative Addition: The Carbon-Chlorine (C-Cl) bond is strong and resistant to cleavage. The electron-deficient nature of the aromatic ring, exacerbated by the -CF₃ group, makes it even more difficult for the electron-rich Pd(0) catalyst to initiate the catalytic cycle by inserting into the C-Cl bond.[1][3]
-
Catalyst Deactivation: Electron-deficient substrates can be aggressive toward the palladium catalyst. Furthermore, certain reaction conditions or impurities can lead to the formation of inactive palladium species, halting the catalytic turnover.[4]
Effective troubleshooting requires a systematic evaluation of the core reaction components: the palladium source/ligand, the base, and the solvent.
Q2: I'm seeing a significant amount of starting material left, even after extended reaction times. What is the most likely cause?
A: Unreacted starting material points to an insufficiently active catalytic system. The primary bottleneck is almost certainly the oxidative addition step. Your catalyst may not be potent enough to break the C-Cl bond under the current conditions. Focus on enhancing catalyst activity by re-evaluating your choice of ligand and ensuring the active Pd(0) species is being efficiently generated.
Q3: My reaction starts but then stalls. What could be happening?
A: Reaction stalling is often a sign of catalyst deactivation.[4] The initially formed active catalyst may be consumed by side reactions or form stable, off-cycle complexes that are catalytically dormant. Potential causes include:
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures.
-
Formation of Inactive Pd-Complexes: The amine or other species in the reaction mixture might displace the phosphine ligand, leading to inactive complexes.[4]
-
Base-Mediated Decomposition: The combination of a strong base and high temperature can sometimes lead to decomposition of the substrate or ligand.
Troubleshooting Guide: A Component-by-Component Analysis
When facing low yields, a structured approach to optimization is critical. The following sections break down the key reaction parameters, explain their function, and provide actionable troubleshooting steps.
The Catalyst System: Ligand and Palladium Source
The choice of ligand is arguably the most critical factor for the successful amination of aryl chlorides.[2]
The Problem: Standard ligands like P(t-Bu)₃ or bidentate ligands such as BINAP and DPEPhos often fail for challenging substrates like dichlorotrifluoromethylbenzene.[5] They may not be electron-rich or sterically bulky enough to promote the difficult oxidative addition step.
The Solution: Employ Modern, Bulky Biarylphosphine Ligands.
These ligands are designed to accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5][6] They create a sterically hindered and electron-rich palladium center that is highly reactive.
| Ligand Family | Recommended Ligands | Key Features & When to Use |
| Dialkylbiaryl Phosphines | XPhos, RuPhos, BrettPhos | Workhorse ligands. Excellent for a wide range of primary and secondary amines. XPhos is often a great starting point for aryl chlorides.[6][7] RuPhos can be superior for secondary amines.[7] |
| Josiphos-type Ligands | CyPF-tBu | Effective for aryl chlorides, often used with weaker bases like K₃PO₄.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high stability and activity, representing a different class of ligands that can be effective when phosphines fail.[6][8] |
Troubleshooting Workflow: Catalyst Selection
Caption: Decision tree for troubleshooting catalyst and ligand selection.
Expert Insight: The Power of Precatalysts Using a well-defined palladium precatalyst (e.g., XPhos Pd G3) is highly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Precatalysts offer superior reproducibility and faster activation to the active Pd(0) species, which is crucial for difficult substrates.[9]
The Base: The Engine of Deprotonation
The base plays a crucial role: it deprotonates the amine to form the palladium-amido complex, which is necessary before the final product-forming step.[2][10] For electron-deficient substrates, the choice of base is a delicate balance between reactivity and side reactions.
The Problem: A base that is too weak may not be strong enough to deprotonate the amine-palladium complex efficiently. Conversely, a very strong base like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions or degradation of sensitive functional groups.[9][11]
The Solution: Screen a Range of Bases with Varying Strengths.
| Base | pKaH (approx.) | Type | Recommended Use & Considerations |
| NaOtBu / KOtBu | 19 | Strong, Hindered | Often the most effective for difficult couplings. Necessary for deprotonating weakly acidic N-H bonds.[6] Can be incompatible with some functional groups.[11] |
| LHMDS | 26 | Strong, Hindered | Very strong base. Useful for substrates with protic functional groups that are tolerated under these conditions.[11] |
| Cs₂CO₃ / K₃PO₄ | 10-12 | Weaker, Inorganic | Good alternatives when strong bases fail or cause decomposition.[9][12] Often require higher reaction temperatures. Their insolubility can sometimes affect reproducibility.[9] |
Expert Insight: The Physical Form of the Base Matters For solid inorganic bases like K₃PO₄ or Cs₂CO₃, their particle size and surface area can significantly impact the reaction rate.[9] If you are using these bases, ensure they are finely powdered. Grinding the base before use or adding Celite to prevent clumping can improve performance and reproducibility, especially on a larger scale.[9]
Solvent and Temperature: The Reaction Environment
Solvent choice affects the solubility of all components and can influence the catalytic cycle.
The Problem: Poor solubility of any component (aryl halide, amine, base, or catalyst) can lead to a failed reaction.[9]
The Solution: Choose an Appropriate Aprotic Solvent and Optimize Temperature.
-
Toluene and Dioxane: These are the most common and effective solvents for Buchwald-Hartwig aminations. Toluene is often preferred for aryl chlorides.
-
tert-Amyl alcohol or t-Butanol: Can sometimes be beneficial, particularly with weaker bases.
-
Temperature: Reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-110 °C.[3][9] If you suspect catalyst instability, you might try a lower temperature for a longer time, but this is often a trade-off with the slow oxidative addition rate.
Experimental Protocols
Protocol 1: General Screening Procedure for Buchwald-Hartwig Amination of 3,5-Dichlorobenzotrifluoride
This protocol is a starting point for optimization.
Materials:
-
3,5-Dichlorobenzotrifluoride (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the 3,5-dichlorobenzotrifluoride, amine (if solid), palladium precatalyst, and base to the Schlenk tube.
-
Inert Atmosphere: Seal the vessel with a septum. If not in a glovebox, evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe, followed by the amine if it is a liquid.
-
Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Workflow Diagram: Experimental Setup
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. reddit.com [reddit.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
preventing side reactions in the synthesis of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this complex molecule. Here, we address common side reactions and provide troubleshooting strategies in a direct question-and-answer format to ensure the successful execution of your experiments. Our advice is grounded in established chemical principles and field-proven insights to enhance the purity, yield, and reproducibility of your synthesis.
Section 1: Troubleshooting Diazotization Side Reactions
The conversion of an aromatic primary amine to a diazonium salt is a foundational step in many synthetic routes leading to the target molecule. While routine, this reaction is sensitive to conditions, and several side reactions can occur.
FAQ 1: My diazotization reaction is incomplete, and I see starting aniline in my crude product. What went wrong?
Answer:
Incomplete diazotization is a common issue that typically points to three potential causes: insufficient acid, suboptimal temperature control, or inadequate addition of the nitrosating agent.
-
Causality: The reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, like hydrochloric acid (HCl). The amine must be fully protonated to form the anilinium salt, which then reacts with the nitrosating species. If the acid concentration is too low, the free amine concentration will be higher, leading to incomplete conversion and potential side reactions like triazene formation.[1]
-
Troubleshooting Protocol:
-
Ensure Sufficient Acid: Use at least 2.5-3.0 equivalents of acid relative to the aniline. The first equivalent forms the anilinium salt, the second reacts with NaNO₂ to generate HNO₂, and the excess maintains an acidic medium to suppress side reactions.
-
Strict Temperature Control: The reaction is highly exothermic. Maintain the temperature strictly between 0-5 °C using an ice-salt bath.[2][3] Higher temperatures cause the decomposition of nitrous acid and the desired diazonium salt.
-
Controlled Reagent Addition: Dissolve the aniline in the aqueous acid first and cool the solution to 0-5 °C. Then, add a pre-cooled aqueous solution of sodium nitrite (a slight excess, e.g., 1.05 equivalents) dropwise, ensuring the temperature never exceeds 5 °C.[2]
-
Test for Completion: After the addition is complete, stir for an additional 15-30 minutes. You can check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess HNO₂). If the test is negative, it may indicate that more NaNO₂ is needed for full conversion.
-
FAQ 2: I am observing the formation of a colored precipitate during my diazotization. How can I prevent this?
Answer:
The formation of a colored precipitate, often yellow, orange, or red, is typically due to the formation of a diazoamino compound (a triazene). This occurs when the newly formed diazonium salt couples with unreacted free aniline.
-
Causality: This side reaction is favored when the concentration of free (unprotonated) aniline is high. This happens if the reaction medium is not sufficiently acidic or if the local concentration of the diazonium salt becomes too high during the addition of nitrite.
-
Prevention Strategy:
-
Maintain High Acidity: As detailed in FAQ 1, ensure a sufficient excess of mineral acid is present throughout the reaction to keep the aniline fully protonated as the anilinium salt.
-
Optimize Addition Order: The standard and recommended procedure is to add the sodium nitrite solution slowly to the acidic solution of the aniline. Reversing the order (adding aniline to the nitrite solution) is highly discouraged as it guarantees the presence of excess free aniline, maximizing triazene formation.
-
Ensure Efficient Stirring: Vigorous stirring is essential to rapidly disperse the sodium nitrite as it is added. This prevents localized areas of high diazonium salt concentration, which could react with the anilinium salt before it is fully consumed.
-
FAQ 3: My yield is low due to the formation of a phenolic byproduct. How do I suppress this?
Answer:
The formation of phenols (Ar-OH) results from the reaction of the aryl diazonium salt with water. This is a well-known decomposition pathway that is highly temperature-dependent.
-
Causality: The diazonium group (-N₂⁺) is an excellent leaving group. At elevated temperatures, it can be displaced by water, a weak nucleophile, to form a phenol. This process, sometimes referred to by the German name Verkochung, is particularly problematic if the subsequent reaction (e.g., Sandmeyer) is sluggish.[4][5]
-
Suppression Protocol:
-
Rigorous Temperature Control: This is the most critical factor. The reaction must be maintained at 0-5 °C from the start of nitrite addition until the diazonium salt is consumed in the next step.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Proceed to the subsequent step (e.g., Sandmeyer reaction) as soon as the diazotization is complete.
-
Use of Concentrated Solutions: Working with reasonably concentrated solutions can sometimes favor the desired intermolecular reaction over the decomposition pathway with the water solvent. However, this must be balanced with solubility and heat transfer considerations.
-
Section 2: Preventing Side Reactions in the Sandmeyer Chlorination
The Sandmeyer reaction is a powerful method for converting aryl diazonium salts to aryl chlorides using a copper(I) chloride catalyst.[5][6] However, competing reactions can lower the yield and purity of the desired this compound.
FAQ 4: I am getting a significant amount of the hydrodediazoniation product (Ar-H instead of Ar-Cl). How can I improve the yield of my aryl chloride?
Answer:
Hydrodediazoniation, the replacement of the diazonium group with a hydrogen atom, is a common side reaction in Sandmeyer chemistry. It arises from radical side reactions where the intermediate aryl radical abstracts a hydrogen atom from the solvent or other species instead of a chlorine atom from the copper complex.
-
Causality: The Sandmeyer reaction proceeds via an aryl radical intermediate formed after a single-electron transfer from Cu(I) to the diazonium salt.[6] This aryl radical can be trapped by the copper(II) chloride species to form the Ar-Cl bond or it can abstract a hydrogen atom from a donor molecule, leading to the Ar-H byproduct. Solvents with easily abstractable hydrogens (like alcohols) can exacerbate this problem.
-
Troubleshooting & Optimization:
-
Choice of Solvent: While aqueous solutions are common, consider using a solvent less prone to hydrogen atom donation. Some studies on related diazonium salt reactions have shown that low- or non-polar aprotic solvents can improve yields by promoting a more intimate ion pair between the diazonium cation and the counter-ion, facilitating the desired substitution over side reactions.[7]
-
Catalyst Concentration: Ensure an adequate amount of CuCl is used. Although it is a catalyst, a stoichiometric amount is often employed to ensure the trapping of the aryl radical is rapid and efficient.[5]
-
Control Addition: Add the diazonium salt solution slowly to the heated CuCl solution (typically 60-80 °C, but optimize for your specific substrate). This keeps the instantaneous concentration of the diazonium salt low, promoting the desired catalytic cycle.
-
Section 3: Controlling Regioselectivity in Electrophilic Chlorination
Introducing two chlorine atoms onto the substituted benzene ring at specific positions (1 and 2) is arguably the most significant challenge. Direct chlorination is governed by the directing effects of the substituents already on the ring, which can lead to a mixture of unwanted isomers.
FAQ 5: My electrophilic chlorination step is producing a mixture of isomers. How can I improve the regioselectivity to obtain the 1,2-dichloro product?
Answer:
Achieving high regioselectivity in the dichlorination of a polysubstituted benzene like 4-methyl-3-(trifluoromethyl)benzene is challenging due to conflicting directing effects. The methyl group is activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing. A chlorine substituent is deactivating but ortho-, para-directing.
-
Causality: The position of electrophilic attack is determined by the combined electronic and steric effects of all substituents. Direct dichlorination of 4-methyl-3-(trifluoromethyl)benzene would be unselective. A successful strategy relies on a carefully planned sequence of reactions, often using blocking groups or leveraging a powerful directing group that can be later removed or converted.
-
Strategic Recommendations:
-
Multi-Step Synthesis over Direct Dichlorination: Do not attempt a one-pot dichlorination. The most reliable path to the target molecule involves a sequence where chlorination steps are interspersed with other transformations. A plausible industrial route involves:
-
Start with a precursor like 4-chloro-2-(trifluoromethyl)aniline.
-
Perform a Sandmeyer reaction to replace the amino group with a second chlorine atom. This precisely places the second chlorine adjacent to the first, yielding 1,2-dichloro-4-(trifluoromethyl)benzene.
-
The final step would be a Friedel-Crafts alkylation or a related reaction to introduce the methyl group. However, this can also lead to isomers.
-
-
Leverage Catalysis and Reaction Conditions: The choice of chlorinating agent and catalyst is crucial. For chlorinating toluene derivatives, specific Lewis acid catalysts like SbCl₅ have been shown to improve selectivity.[8] Research into catalyst systems that can override inherent substrate-directing effects is ongoing and can provide a path to the desired isomer.[9][10]
-
Protecting/Blocking Groups: In complex syntheses, a position can be temporarily blocked to direct substitution to the desired site. For example, a sulfonic acid group can be introduced and later removed.
-
Experimental Workflow: A Plausible Synthetic Route
This workflow illustrates a logical, multi-step approach that enhances regiochemical control compared to direct dichlorination.
Caption: A plausible multi-step synthesis pathway.
Data Summary: Typical Reaction Conditions
| Reaction Step | Reagents | Temperature (°C) | Key Parameters & Potential Issues |
| Diazotization | Aniline, NaNO₂, HCl | 0 - 5 | Strict temperature control is critical. Incomplete reaction, phenol formation, triazene coupling. |
| Sandmeyer | Diazonium Salt, CuCl | 60 - 100 | Catalyst purity is important. Hydrodediazoniation (Ar-H formation), azo coupling. |
| Electrophilic Chlorination | Arene, Cl₂, Lewis Acid | 20 - 90 | Catalyst choice dictates selectivity. Formation of multiple isomers, over-chlorination. |
Reaction Pathway: Diazotization and Common Side Reactions
This diagram illustrates the desired diazotization pathway versus the two most common side reactions discussed: phenol formation and triazene coupling.
Caption: Key reaction pathways in diazotization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103420784A - Toluene selective chlorination method - Google Patents [patents.google.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Dichloro-4-Methyl-5-(Trifluoromethyl)benzene
Welcome to the technical support center for the purification of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your work.
Introduction to Purification Challenges
This compound is a halogenated aromatic compound. Due to the nature of its synthesis, the crude product is often contaminated with impurities such as positional isomers, unreacted starting materials, and byproducts from side reactions. The structural similarity of these impurities to the desired product can make purification a significant challenge. This guide will walk you through the most effective methods for removing these impurities and achieving the desired level of purity for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: While the exact impurity profile depends on the specific synthetic route, you can generally expect to find:
-
Positional Isomers: The chlorination of the aromatic ring can sometimes result in different isomers of dichloromethyl-trifluoromethylbenzene. Separating these isomers is often the most challenging aspect of purification due to their very similar physical properties.
-
Incompletely Reacted Starting Materials: Depending on the reaction conditions, you may have residual starting materials in your crude product.
-
Over-chlorinated or Under-chlorinated Byproducts: The chlorination process can sometimes lead to the addition of too many or too few chlorine atoms to the benzene ring.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can also be present.
Q2: What is the best general approach to purify this compound?
A2: A multi-step approach is often the most effective. This typically involves:
-
Initial Wash/Extraction: A simple liquid-liquid extraction to remove any water-soluble impurities and some of the more polar byproducts.
-
Primary Purification: This is usually either distillation (if the impurities have significantly different boiling points) or column chromatography.
-
Final Polishing: Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid product.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended to confirm the purity of your this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the presence of non-volatile impurities and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any structural isomers or other impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Column Chromatography
Symptoms:
-
Eluted fractions show a mixture of your desired product and one or more isomers.
-
Broad peaks or poor resolution in your chromatogram.
Causality and Solutions:
The separation of positional isomers is challenging due to their similar polarities. Here are some strategies to improve separation:
-
Optimize Your Solvent System:
-
Principle: The key is to find a solvent system with the right polarity to create a sufficient difference in the affinity of the isomers for the stationary phase.
-
Action: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity. Small, incremental changes can have a significant impact on resolution. A very slow gradient and a slow flow rate can also improve separation.[1]
-
-
Change the Stationary Phase:
-
Principle: Different stationary phases offer different selectivities. If silica gel is not providing adequate separation, consider other options.
-
Action: Alumina or a C18 reversed-phase column may provide the different selectivity needed to resolve the isomers.[1] For challenging isomer separations, specialized columns such as those with phenyl or PFP (pentafluorophenyl) stationary phases can be effective due to their ability to engage in π-π stacking and dipole-dipole interactions.[2]
-
-
Increase the Column Length:
-
Principle: A longer column provides more theoretical plates, which can lead to better separation of closely eluting compounds.
-
Action: If you are using a standard length column, try doubling the length to improve resolution.
-
Issue 2: Product Oiling Out During Recrystallization
Symptoms:
-
Instead of forming crystals, your product separates as an oil when the anti-solvent is added or when the solution is cooled.
Causality and Solutions:
Oiling out occurs when the solubility of the compound is exceeded too rapidly, or when the solution is supersaturated.
-
Slower Cooling:
-
Principle: Rapid cooling can cause the product to crash out of solution as an oil. Slow cooling allows for the orderly formation of a crystal lattice.
-
Action: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can also help to slow the cooling rate.
-
-
Use a Seeding Crystal:
-
Principle: A seeding crystal provides a nucleation site for crystal growth to begin.
-
Action: Add a small crystal of your pure product to the supersaturated solution to initiate crystallization.
-
-
Adjust Your Solvent System:
-
Principle: The choice of solvents is critical for successful recrystallization. The ideal solvent will dissolve the compound when hot but not when cold.
-
Action: If your compound is oiling out, you may need to use a more non-polar solvent system. A good starting point for halogenated aromatic compounds is a mixture of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane).
-
Issue 3: Low Recovery After Purification
Symptoms:
-
The final yield of your pure product is significantly lower than expected.
Causality and Solutions:
Low recovery can be due to a variety of factors, from product loss during transfers to suboptimal purification conditions.
-
Minimize Transfers:
-
Principle: Every transfer of your material from one container to another can result in some loss.
-
Action: Plan your workflow to minimize the number of transfers. Use a small amount of solvent to rinse glassware and combine the rinses with your main product solution.
-
-
Optimize Chromatography Conditions:
-
Principle: Using too much or too polar a solvent during chromatography can cause your product to elute too quickly, leading to poor separation and the need to discard mixed fractions.
-
Action: Perform small-scale analytical thin-layer chromatography (TLC) to determine the optimal solvent system before running a large-scale column.
-
-
Check for Product Volatility:
-
Principle: If your compound has a relatively low boiling point, you may be losing it to evaporation during solvent removal.
-
Action: Use a rotary evaporator with a cooled trap and avoid using high vacuum or excessive heat.
-
Experimental Protocols
Protocol 1: Fractional Distillation
Step-by-Step Methodology:
-
Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column), a condenser, and a collection flask.
-
Place the crude material in the distillation flask with a few boiling chips.
-
Slowly heat the flask.
-
Monitor the temperature at the head of the column.
-
Collect the fractions that distill over at a constant temperature. It is advisable to collect several small fractions and analyze them by GC-MS to determine which ones contain the pure product.
Protocol 2: Column Chromatography
This is a versatile technique for separating compounds based on their polarity.
Step-by-Step Methodology:
-
Slurry Packing the Column:
-
Choose a column of appropriate size for your sample amount (a general rule of thumb is a 1:100 ratio of sample to silica gel by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve your crude product in a minimal amount of the elution solvent or a slightly more polar solvent.
-
Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried silica to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step.
Step-by-Step Methodology:
-
Choose a Solvent System:
-
The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
For this compound, consider solvent systems like methanol/water, acetone/water, or heptane/ethyl acetate.[1]
-
-
Dissolve the Crude Product:
-
Place the crude product in a flask and add a minimal amount of the hot solvent until it just dissolves.
-
-
Cool Slowly:
-
Allow the flask to cool slowly to room temperature.
-
Then, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate the Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Dry the Product:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Purification Workflow
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dichloro-6-(trifluoromethyl)toluene | CAS: 115571-59-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Recrystallization of Chlorinated Trifluoromethylbenzene Compounds
Introduction
Chlorinated trifluoromethylbenzene derivatives are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties conferred by the electron-withdrawing chlorine and trifluoromethyl groups make them highly valuable, but also present distinct challenges during purification. Recrystallization, a fundamental technique for purifying solid compounds, requires careful optimization for this class of molecules due to their specific solubility profiles and intermolecular interactions.[1]
This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address common issues encountered during the recrystallization of these compounds. The focus is not just on the "how," but the "why," grounding each step and recommendation in established chemical principles to ensure robust and reproducible results.
Safety First: Handling Halogenated Aromatics
Before beginning any experimental work, it is imperative to recognize the potential hazards associated with chlorinated trifluoromethylbenzene compounds. These substances can be irritants, sensitizers, and may have other toxicological properties.[2][3]
-
Engineering Controls : Always handle these compounds inside a certified chemical fume hood to avoid inhalation of vapors or dust.[4][5][6] Ensure adequate ventilation.[5]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[6]
-
Ignition Sources : Many organic solvents used in recrystallization are flammable. Keep the work area clear of heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and explosion-proof equipment where necessary.[3]
-
Waste Disposal : Dispose of all chemical waste, including mother liquor and contaminated materials, according to your institution's hazardous waste disposal procedures.[5] Do not release into the environment.[5]
General Recrystallization Protocol
Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[7][8][9] The goal is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, promoting the formation of a pure crystal lattice that excludes impurities.[10][11][12]
Step-by-Step Methodology
-
Solvent Selection : The choice of solvent is the most critical step.[7] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[13][14][15]
-
Dissolution : Place the crude solid in an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar).[7][16]
-
Decolorization (If Necessary) : If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal.[10][12] Boil the solution for a few minutes. The charcoal adsorbs the colored impurities.
-
Hot Filtration (If Necessary) : If there are insoluble impurities (including charcoal), they must be removed by filtering the hot solution.[10][20]
-
Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[11][14] Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities.[11]
-
Collection and Washing : Collect the crystals by vacuum filtration using a Büchner funnel.[12][17]
-
Drying : Pull air through the crystals on the Büchner funnel for several minutes to begin the drying process.[17] Transfer the crystals to a watch glass and allow them to dry completely in the open air or in a desiccator.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of solid compounds.
Troubleshooting Guide
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A: This is a common issue, typically arising from two main causes: using too much solvent or the solution is supersaturated but lacks a nucleation site.[19]
-
Problem Diagnosis : If the solution is clear, it is likely supersaturated. If it appears slightly cloudy but no solids form, you may be close to the saturation point.
-
Step-by-Step Solutions :
-
Induce Nucleation : First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[19][22] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal : If you have a small crystal of the pure compound, add it to the solution.[19][22] This provides a template for further crystallization.
-
Reduce Solvent Volume : If the above methods fail, you have likely used too much solvent.[19][22] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[22]
-
Cool Further : Ensure the solution has been thoroughly cooled in an ice-water bath, as solubility decreases significantly at lower temperatures.[10]
-
Q2: My compound has separated as an oil instead of crystals. Why did this happen and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid rather than a solid.[10][23] This often happens when the melting point of the impure solid is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[19][22][24] Oiled-out products are often impure because the oil can act as a better solvent for impurities than the crystallization solvent itself.[22][23]
-
Step-by-Step Solutions :
-
Reheat and Add More Solvent : Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[19][22] Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Lower the Cooling Temperature : Try cooling the solution to a lower temperature. Sometimes the oil will solidify upon further cooling.
-
Change the Solvent System : If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.[10]
-
Control Supersaturation : Oiling out is often caused by high supersaturation.[23][25] Using a slightly larger volume of solvent and cooling very slowly can prevent the system from reaching the conditions that favor liquid-liquid phase separation.[19][25]
-
Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A: Colored impurities are often large, polar molecules with conjugated systems that can be adsorbed onto the surface of your crystals.
-
Step-by-Step Solutions :
-
Use Activated Charcoal : The most effective method is to use decolorizing charcoal.[10][26] After dissolving your crude product in the hot solvent, add a very small amount of charcoal and boil for a few minutes. The colored impurities adsorb onto the large surface area of the carbon.
-
Hot Filtration : You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10][12]
-
Caution : Do not add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.[22]
-
Q4: My recovery yield is very low. What are the common causes?
A: While a 100% yield is impossible due to the compound's residual solubility in the cold solvent, several procedural errors can lead to an excessively low yield.[7]
-
Common Causes & Solutions :
-
Excess Solvent : Using too much solvent during the dissolution step is a primary cause of low recovery.[19][22] Some product will remain in the mother liquor. You can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[22]
-
Premature Crystallization : If the product crystallizes in the funnel during hot filtration, significant loss can occur. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent : Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[10]
-
Inappropriate Solvent Choice : If the compound is too soluble in the cold solvent, the yield will be poor. A different solvent may be required.
-
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing chlorinated trifluoromethylbenzenes?
A: There is no single "best" solvent, as the ideal choice is highly dependent on the specific isomer and the nature of the impurities.[27] However, based on the structure—a relatively non-polar aromatic ring with polar C-Cl and C-F bonds—a good starting point is moderately polar solvents or mixed solvent systems.
-
Single Solvents : Alcohols (ethanol, methanol), alkanes (hexanes, heptane), and aromatic solvents (toluene) are common choices.[7][27] Ethanol is often a good first choice.[27]
-
Mixed Solvents : A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not, is often effective.[7] Common pairs include ethanol/water, hexane/ethyl acetate, and toluene/hexane.[27][28] The procedure involves dissolving the compound in the minimum amount of the boiling "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy (the saturation point), then reheating to clarify before cooling.
Q2: How does the position of the chlorine and trifluoromethyl groups (isomerism) affect recrystallization?
A: Isomerism can have a profound effect on a molecule's physical properties, including its melting point and solubility, which are central to recrystallization.[29][30]
-
Symmetry and Crystal Packing : Symmetrical isomers (e.g., 1,4-disubstituted) tend to pack more efficiently into a crystal lattice. This generally leads to a higher melting point and lower solubility compared to less symmetrical isomers (e.g., 1,2- or 1,3-disubstituted).[29]
-
Practical Implications : A less symmetrical, lower-melting isomer might be more prone to oiling out or may require a less polar solvent for successful recrystallization. Conversely, a highly symmetrical, high-melting isomer might be difficult to dissolve, requiring a more polar or higher-boiling solvent.
Q3: Can I use recrystallization to separate a mixture of isomers?
A: It is sometimes possible but can be challenging. Fractional crystallization, a related technique, relies on small differences in the solubility of isomers. By carefully controlling the solvent composition and temperature, it's possible to have one isomer crystallize out while the other remains in the mother liquor. However, this often requires multiple, painstaking recrystallization cycles and is not always efficient. Other techniques like chromatography are often better suited for isomer separation.
Q4: My compound is a liquid at room temperature. Can I still purify it by recrystallization?
A: No. Recrystallization is a purification technique exclusively for solids.[8] If your compound is a liquid, you must use other methods such as distillation, preparative gas chromatography (GC), or column chromatography for purification.
Solvent Selection Guide
The key to successful recrystallization is finding a solvent where the compound's solubility is highly dependent on temperature.[7] The following table lists common solvents used in recrystallization, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Excellent for polar compounds, but often a poor choice for non-polar aromatics unless used as an anti-solvent.[27] |
| Methanol | 65 | 5.1 | A polar protic solvent, good for compounds with H-bond accepting groups. Often used in a pair with water. |
| Ethanol | 78 | 4.3 | A versatile and common first choice for many organic compounds.[27] |
| Acetone | 56 | 5.1 | A polar aprotic solvent; its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often paired with hexanes. |
| Dichloromethane (DCM) | 40 | 3.1 | Dissolves many organics, but its low boiling point can make maintaining a hot, saturated solution difficult. |
| Toluene | 111 | 2.4 | A good choice for non-polar aromatic compounds, high boiling point allows for a wide temperature range. |
| Hexanes / Heptane | ~69 / ~98 | ~0.1 | Very non-polar solvents, excellent for non-polar compounds or as the "poor" solvent in a mixed pair. |
References
- 1. benchchem.com [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. airgas.com [airgas.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. youtube.com [youtube.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. personal.tcu.edu [personal.tcu.edu]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. athabascau.ca [athabascau.ca]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mt.com [mt.com]
- 24. reddit.com [reddit.com]
- 25. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 26. reddit.com [reddit.com]
- 27. Reagents & Solvents [chem.rochester.edu]
- 28. reddit.com [reddit.com]
- 29. benchchem.com [benchchem.com]
- 30. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Dehalogenation in Cross-Coupling of Dichlorinated Benzenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dehalogenation, particularly when working with dichlorinated benzenes in cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical insights necessary to optimize your reactions, enhance selectivity, and minimize unwanted side products.
Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a prevalent side reaction in palladium-catalyzed cross-couplings. This guide provides a structured approach to diagnose and resolve issues leading to the formation of monochlorinated or fully dehalogenated byproducts.
Initial Assessment: Identifying the Source of Dehalogenation
Before optimizing your reaction, it's crucial to identify the potential sources of the hydride that leads to dehalogenation. Common culprits include the solvent, base, or even additives.[1][2]
Common Analytical Signatures of Dehalogenation:
-
Mass Spectrometry (MS): The appearance of a peak corresponding to the molecular weight of the dehalogenated arene.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of a new proton signal in the aromatic region where a chlorine atom was previously located.[3]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic workflow for troubleshooting and minimizing dehalogenation in your cross-coupling reactions.
Caption: A systematic workflow for minimizing dehalogenation.
Quantitative Troubleshooting Table
The table below summarizes common issues, their probable causes, and scientifically-grounded solutions to minimize dehalogenation.
| Issue | Probable Cause(s) | Recommended Solution(s) & Rationale |
| High levels of mono-dehalogenated byproduct | Inappropriate Ligand Choice: Ligands that are not sufficiently bulky or electron-rich may not favor the desired reductive elimination step.[2][4] | Employ bulky, electron-rich phosphine ligands: Ligands like XPhos, SPhos, or tBuXPhos can accelerate reductive elimination, outcompeting the dehalogenation pathway.[4][5] For N-heterocyclic substrates, dppf can be effective.[2] |
| Strong or Unsuitable Base: Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), can act as hydride donors, directly leading to the formation of palladium-hydride species.[1][3] | Switch to a weaker inorganic base: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are less likely to be hydride sources.[3][5] In some cases, base-free conditions have been shown to prevent dehalogenation.[4] | |
| Protic or Hydride-Donating Solvent: Solvents like alcohols can be a source of hydrides.[4] Water, while often necessary, can also be a proton source.[5][6] | Use aprotic solvents: Dioxane, THF, or toluene are generally preferred.[4][5] If an aqueous system is required, carefully titrate the amount of water. | |
| High Reaction Temperature/Prolonged Reaction Time: Elevated temperatures and long reaction times can increase the rate of undesired side reactions, including dehalogenation.[3] | Lower the reaction temperature and shorten the reaction time: Run the reaction at the lowest effective temperature and monitor closely to stop the reaction upon completion. | |
| Poor selectivity between the two chlorine atoms | Steric and Electronic Similarity: In symmetrically substituted dichlorobenzenes, the electronic and steric environments of the two chlorine atoms are very similar, making selective mono-arylation challenging. | Utilize ligands that enhance steric differentiation: Very bulky ligands can sometimes favor reaction at the less hindered position. Consider specialized catalyst systems known for high ortho-selectivity if applicable.[7] |
| Rapid Second Coupling: The initial mono-arylated product may be more reactive than the starting dichlorobenzene, leading to rapid diarylation. | Employ a sub-stoichiometric amount of the coupling partner: Using slightly less than one equivalent of the organometallic reagent can favor mono-arylation. | |
| Reaction fails to proceed or is very sluggish | Catalyst Deactivation: The presence of impurities in reagents or coordination of certain functional groups (e.g., nitrogen in heterocycles) can deactivate the palladium catalyst.[8] | Ensure high purity of all reagents: Recrystallize solid reagents and distill liquid reagents if necessary.[8] For N-heterocyclic substrates, consider using specialized ligands or protecting groups.[5] |
| Slow Oxidative Addition: C-Cl bonds are stronger and less reactive than C-Br or C-I bonds, often requiring more active catalyst systems for efficient oxidative addition.[9][10] | Use a more active catalyst/ligand system: Electron-rich and bulky ligands, such as N-heterocyclic carbenes (NHCs) or biaryl phosphines, can promote the oxidative addition of aryl chlorides.[5][11] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms and strategies for controlling selectivity in the cross-coupling of dichlorinated benzenes.
Q1: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This can occur through several pathways, including β-hydride elimination from alkoxide bases or the reaction of the palladium complex with hydride sources like alcohols or amines.[1][12] Once formed, the Ar-Pd(II)-X intermediate can undergo reductive elimination with the hydride to produce the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.
Caption: Competing pathways of cross-coupling and dehalogenation.
Q2: How does the choice of palladium precatalyst affect dehalogenation?
A2: The precatalyst's role is to efficiently generate the active Pd(0) species.[13] Precatalysts that form the active LₙPd(0) species cleanly and rapidly under mild conditions can help minimize side reactions.[13] If the generation of the active catalyst is slow or inefficient, it can allow more time for competing dehalogenation pathways to occur. Modern precatalysts, such as the Buchwald G2, G3, or G4 palladacycles, are often preferred as they are air-stable and provide a reliable source of the active catalyst.
Q3: For an unsymmetrically substituted dichlorobenzene, what factors determine which chlorine atom reacts first?
A3: The regioselectivity is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: A chlorine atom positioned ortho or para to an electron-withdrawing group will be more electron-deficient and thus more susceptible to oxidative addition. Conversely, electron-donating groups will deactivate the ortho/para positions.
-
Steric Effects: A chlorine atom in a less sterically hindered environment is generally more accessible to the bulky palladium catalyst, favoring its reaction. In some cases, specific ligand designs can exploit subtle steric differences to achieve high selectivity.[7]
Q4: Can additives be used to suppress dehalogenation?
A4: Yes, in some instances, the addition of certain salts can influence the reaction outcome. For example, the addition of bromide salts has been reported to sometimes suppress dehalogenation, although the exact mechanism is not always clear.[3] It is hypothesized that the presence of excess halide ions can affect the stability and reactivity of intermediates in the catalytic cycle.
Q5: When is it preferable to use a dichlorinated versus a dibrominated benzene?
A5: The choice depends on a trade-off between reactivity and the propensity for side reactions.
-
Dibrominated benzenes are generally more reactive towards oxidative addition than their chlorinated counterparts (reactivity order: I > Br > Cl).[5][10] This can allow for milder reaction conditions. However, this higher reactivity also makes them more prone to dehalogenation.[3]
-
Dichlorinated benzenes are less reactive, requiring more active catalyst systems, but they are also less susceptible to dehalogenation.[5][13] This can be advantageous when the desired product is sensitive or when dehalogenation is a significant issue with the corresponding bromide.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki-Miyaura Coupling of a Dichlorobenzene
This protocol employs a modern catalyst system and conditions known to suppress dehalogenation.
Materials:
-
Dichlorinated benzene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichlorinated benzene, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Evacuate and backfill the flask with the inert gas three times.[8]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for complete conversion of the starting material.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly ortho-selective cross-coupling of dichlorobenzene derivatives with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jmcct.com [jmcct.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Electron-Deficient Aryl Chlorides
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving electron-deficient aryl chlorides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice.
Introduction: The Challenge of Activating Aryl Chlorides
Aryl chlorides are highly desirable substrates in cross-coupling reactions due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, the strength of the C-Cl bond presents a significant challenge for catalytic activation.[1][2] Oxidative addition of the aryl chloride to the metal center is often the rate-limiting step in the catalytic cycle.[1][2] For electron-deficient aryl chlorides, while the electron-withdrawing groups can facilitate oxidative addition, careful selection of the catalyst system remains crucial for achieving high yields and avoiding side reactions.[3][4][5]
This guide will provide a structured approach to selecting the optimal catalyst system for various cross-coupling reactions with these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Which metal is generally preferred for cross-coupling with electron-deficient aryl chlorides: Palladium or Nickel?
Both palladium and nickel catalysts are effective for cross-coupling reactions with aryl chlorides.
-
Palladium catalysts are the most widely used and offer a broad substrate scope.[6] They are often paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to enhance their reactivity towards aryl chlorides.[1][6][7]
-
Nickel catalysts have emerged as a powerful alternative, particularly for their ability to activate inert C-Cl bonds and their expanded scope with various electrophiles.[6][8] Nickel catalysis can sometimes offer advantages in terms of cost and reactivity with particularly challenging substrates.[8][9]
The choice between palladium and nickel often depends on the specific reaction, the nature of the coupling partners, and the functional group tolerance required.
Q2: What are the key characteristics of a good ligand for activating electron-deficient aryl chlorides?
The ligand plays a critical role in stabilizing the metal center and facilitating the key steps of the catalytic cycle. For the activation of aryl chlorides, the following ligand characteristics are generally desirable:
-
Electron-richness: Electron-donating ligands increase the electron density on the metal center, which promotes the oxidative addition of the aryl chloride.[2][5]
-
Steric Bulk: Bulky ligands favor the formation of monoligated, coordinatively unsaturated metal species, which are highly reactive in oxidative addition.[1][2][5] They also promote the final reductive elimination step to release the product.[5]
Examples of effective ligand classes include bulky monodentate phosphines (e.g., Buchwald ligands like SPhos, XPhos), N-heterocyclic carbenes (NHCs), and some bidentate phosphine ligands.[10][11][12]
Q3: How does the choice of base influence the reaction outcome?
The base is crucial for the transmetalation step in Suzuki-Miyaura coupling and for deprotonation in other cross-coupling reactions like Buchwald-Hartwig amination and Sonogashira coupling.
-
For Suzuki-Miyaura coupling, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation of the boronic acid derivative to the palladium center, especially with less reactive aryl chlorides.[13]
-
In Buchwald-Hartwig amination, strong, non-nucleophilic bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used to deprotonate the amine nucleophile.[14]
-
For Sonogashira coupling, an amine base, often in conjunction with a copper(I) co-catalyst, is used to deprotonate the terminal alkyne.[3]
The choice of base and solvent are often intertwined, and their compatibility is essential for a successful reaction.
Q4: Can I use the same catalyst system for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
While some catalyst systems show broad applicability, it is often necessary to tailor the catalyst and conditions to the specific cross-coupling reaction. For instance, a catalyst system optimized for a Suzuki-Miyaura coupling may not be the most effective for a Buchwald-Hartwig amination due to differences in the nucleophiles and the mechanistic steps involved. However, highly active catalyst systems based on bulky, electron-rich ligands have shown success across multiple cross-coupling types with aryl chlorides.[15][16]
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with electron-deficient aryl chlorides and provides a logical workflow for troubleshooting.
// Nodes Start [label="Low or No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="1. Catalyst System Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="2. Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrates [label="3. Substrate Quality", fillcolor="#FBBC05", fontcolor="#202124"];
Catalyst_Active [label="Is the catalyst active and ligand appropriate?", shape=ellipse, fillcolor="#F1F3F4"]; Conditions_Optimized [label="Are solvent, base, and temperature optimized?", shape=ellipse, fillcolor="#F1F3F4"]; Substrates_Pure [label="Are substrates pure and free of inhibitors?", shape=ellipse, fillcolor="#F1F3F4"];
Solution_Ligand [label="Switch to a more electron-rich/bulky ligand (e.g., Buchwald-type, NHC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Catalyst [label="Try a different metal (e.g., Ni for challenging cases)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Base [label="Use a stronger or more soluble base", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Solvent [label="Ensure solvent is anhydrous and degassed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Increase reaction temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Purify [label="Purify substrates and reagents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst; Start -> CheckConditions; Start -> CheckSubstrates;
CheckCatalyst -> Catalyst_Active; Catalyst_Active -> Solution_Ligand [label="No"]; Catalyst_Active -> Solution_Catalyst [label="No"]; Solution_Ligand -> Success; Solution_Catalyst -> Success;
CheckConditions -> Conditions_Optimized; Conditions_Optimized -> Solution_Base [label="No"]; Conditions_Optimized -> Solution_Solvent [label="No"]; Conditions_Optimized -> Solution_Temp [label="No"]; Solution_Base -> Success; Solution_Solvent -> Success; Solution_Temp -> Success;
CheckSubstrates -> Substrates_Pure; Substrates_Pure -> Solution_Purify [label="No"]; Solution_Purify -> Success; }
Problem 1: Low to No Yield of the Desired Product
-
Possible Cause: Inefficient oxidative addition of the aryl chloride.
-
Possible Cause: Ineffective transmetalation (in Suzuki-Miyaura coupling).
-
Solution: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[13] Ensure the reaction is sufficiently heated, as transmetalation can be slow.
-
-
Possible Cause: Catalyst decomposition.
-
Possible Cause: Poor quality of reagents.
-
Solution: Use freshly purified substrates and dry, degassed solvents. Boronic acids, in particular, can be prone to decomposition.
-
Problem 2: Formation of Significant Side Products
-
Side Product: Homocoupling of the boronic acid (in Suzuki-Miyaura coupling).
-
Possible Cause: Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.
-
Solution: Rigorously degas the solvent and reaction mixture.[5] Using a pre-formed Pd(0) catalyst or ensuring complete in-situ reduction can mitigate this issue.
-
-
Side Product: Dehalogenation of the aryl chloride.
-
Possible Cause: The catalyst may be promoting a competing reduction pathway. This can sometimes occur with certain bases or solvents.
-
Solution: Screen different bases and solvents. A less coordinating solvent or a weaker, but still effective, base might reduce dehalogenation.
-
-
Side Product: Glaser-Hay homocoupling of the alkyne (in Sonogashira coupling).
Catalyst System Selection Guide
The following tables provide a starting point for selecting a catalyst system for common cross-coupling reactions with electron-deficient aryl chlorides.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene, Dioxane, or THF/H₂O | 80-110 | A robust and widely applicable system for aryl chlorides.[2][10] |
| Pd/C | None (ligand-free) | K₂CO₃ or K₃PO₄ | DMA/H₂O or Toluene | 100-120 | Heterogeneous catalyst, useful for simpler substrates and offers easier product purification.[3] |
| NiCl₂(dme) | dtbbpy | Mn or Zn (reductant) | DMA or DMF | 25-60 | Effective for cross-electrophile coupling of aryl chlorides.[9] |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos or BrettPhos | NaOtBu or KOtBu | Toluene or Dioxane | 80-110 | Highly effective for coupling a wide range of amines with aryl chlorides.[11] |
| PEPPSI-IPr | None | K₃PO₄ or Cs₂CO₃ | t-Amyl alcohol | 100 | A well-defined precatalyst that is often highly active.[18] |
| Ni(COD)₂ | IPr | NaOtBu | Toluene | 25-80 | Can be effective for room-temperature aminations in some cases. |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N or i-Pr₂NH | Toluene or DMF | 60-100 | The classic Sonogashira conditions, which can be effective for activated aryl chlorides. |
| Pd(OAc)₂ | None (Copper-free) | XPhos or P(t-Bu)₃ | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 80-120 | Copper-free conditions can avoid alkyne homocoupling.[17] |
| Pd/C | CuI | None | K₂CO₃ | DMF | 120 | A heterogeneous, ligand-free option.[19] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
Preparation: To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
// Nodes Prep [label="1. Add Reagents:\nAryl Chloride, Boronic Acid, Base"]; Inert [label="2. Purge with Inert Gas"]; Catalyst [label="3. Add Pd Precatalyst and Ligand"]; Solvent [label="4. Add Degassed Solvent"]; React [label="5. Heat and Stir"]; Monitor [label="6. Monitor Progress (TLC, GC/LC-MS)"]; Workup [label="7. Cool, Dilute, Wash"]; Purify [label="8. Column Chromatography"]; Product [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Prep -> Inert; Inert -> Catalyst; Catalyst -> Solvent; Solvent -> React; React -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; }
References
- 1. d-nb.info [d-nb.info]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. asset.library.wisc.edu [asset.library.wisc.edu]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of Trifluoromethylated Aromatics
Introduction
The incorporation of the trifluoromethyl (–CF₃) group is a critical strategy in the development of modern pharmaceuticals, agrochemicals, and materials.[1] This is due to its profound ability to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] However, the reagents used to install this group are often highly energetic and can lead to dangerous reaction exotherms if not properly managed. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and proactively managing these thermal hazards.
This support center is structured to address issues from immediate emergency response to proactive experimental design, ensuring both safety and reaction success.
Section 1: Troubleshooting Guide: Real-Time Event Management
This section is designed for immediate use when a thermal event is suspected or actively occurring.
Q1: My reaction temperature is spiking rapidly after adding the trifluoromethylating agent. What are my immediate actions?
A1: An unexpected temperature spike is a critical sign of a potential thermal runaway. Your immediate priority is to regain control of the reaction temperature safely.
Immediate Actions:
-
Stop Reagent Addition: If you are adding the reagent via syringe pump or dropping funnel, stop the addition immediately.
-
Enhance Cooling:
-
Ensure your cooling bath (e.g., ice-water, dry ice/acetone) has sufficient volume and is making good contact with the reaction flask.[3]
-
If the spike is moderate, add more coolant (ice, dry ice) to the bath.
-
Do not add a volatile solvent like acetone directly to a warm reaction flask, as this can cause it to boil violently.
-
-
Alert Personnel: Inform a coworker or lab supervisor of the situation. Do not handle a potential runaway reaction alone.
-
Prepare for Quench: If cooling is insufficient and the temperature continues to rise, a controlled quench is necessary. Move to the Emergency Quench Protocol outlined in Section 3.
Causality: Temperature spikes occur when the rate of heat generation from the reaction exceeds the rate of heat removal by the cooling system. This is common in trifluoromethylation reactions, which can have high heats of reaction and sometimes exhibit autocatalytic behavior.
Q2: I've observed gas evolution and a color change after adding the initiator for my Ruppert-Prakash (TMSCF₃) reaction. Is this normal?
A2: Some visual cues are expected, but others can signal a problem. The Ruppert-Prakash reagent (TMSCF₃) requires a nucleophilic initiator, like tetrabutylammonium fluoride (TBAF), to generate the reactive trifluoromethyl anion.[2]
-
Expected Observations: A slight color change and minimal, controlled off-gassing upon initiator addition can be normal as the active species is formed.
-
Warning Signs: Vigorous, uncontrolled gas evolution, especially if accompanied by a rapid temperature increase and a dark color change (e.g., to dark brown or black), is a sign of decomposition. The reaction may be proceeding too quickly or a side reaction could be occurring. Under certain conditions, the trifluoromethide anion can eliminate a fluoride ion to form highly reactive difluorocarbene (:CF₂), which can lead to undesired side products and potential pressure buildup.[4]
Action: If you observe these warning signs, treat it as a potential exotherm. Stop any further reagent addition, ensure maximum cooling is applied, and be prepared to quench if the temperature does not stabilize.
Q3: My cooling bath failed mid-reaction. What is the safest way to handle the situation?
A3: A cooling failure is a serious process safety incident. The primary goal is to prevent the reaction from reaching its decomposition temperature.
-
Emergency Cooling: If possible, immediately place the flask in a secondary containment vessel (e.g., a large plastic tub) and surround it with ice and water. This provides a temporary heat sink.[5]
-
Dilution: If the reaction is still in its early stages and the exotherm is not yet rapid, slow, controlled addition of a pre-chilled, high-boiling point, inert solvent (like toluene or xylene) can help absorb some of the heat and slow the reaction kinetics.
-
Controlled Quench: If the temperature continues to rise, you must perform an emergency quench. Refer to the Emergency Quench Protocol in Section 3. Do not wait for the reaction to show visible signs of runaway.
Section 2: Proactive Control & Prevention
Proper planning is the most effective tool for managing exotherms. This section addresses questions related to experimental design and reagent selection.
Q4: How can I assess the thermal risk of my trifluoromethylation reaction before running it at scale?
A4: A preliminary hazard assessment is crucial.
-
Literature Review: Search for the specific reaction or similar transformations in journals like Organic Process Research & Development. These often contain safety information and calorimetry data.
-
Reagent-Specific Hazards: Understand the intrinsic stability of your chosen reagent. For example, Togni reagent II is known to be metastable and can undergo strong exothermic decomposition when heated above its melting point, releasing trifluoroiodomethane (CF₃I).[6] Its decomposition energy has been measured at over 500 J/g.[7]
-
Small-Scale Test Reaction: Perform the reaction on a very small scale (e.g., 1 mmol) with a thermocouple in the reaction mixture to generate a preliminary temperature profile. Note the magnitude of the exotherm (ΔT) and how quickly it occurs after reagent addition.
-
Reaction Calorimetry (RC1): For any reaction being considered for scale-up (typically >5-10 g scale), reaction calorimetry is the gold standard. A reaction calorimeter measures the rate of heat evolution in real-time, allowing you to calculate the total heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and other critical safety parameters.[8][9]
Q5: What are the key differences in thermal risk between common trifluoromethylating agents?
A5: The choice of reagent significantly impacts the risk profile. The mechanism of CF₃ delivery (nucleophilic, electrophilic, radical) dictates the reaction kinetics and potential for runaway.[10]
| Reagent Class | Example(s) | Typical Mechanism | Primary Thermal Hazard |
| Nucleophilic | Ruppert-Prakash (TMSCF₃)[11] | Anionic chain reaction, requires initiator (e.g., TBAF).[2][4] | Rapid, sometimes delayed, exotherm upon initiation. Sensitive to moisture and impurities which can affect initiation rate. |
| Electrophilic | Togni Reagents[6], Umemoto Reagents | Hypervalent iodine compounds.[12] | Intrinsically energetic materials. Can decompose exothermically upon heating, with Togni reagent II having a decomposition onset around 135 °C.[6][7] |
| Radical Precursors | CF₃I, CF₃SO₂Cl | Photoredox or radical initiator required.[13] | Reactions are often light or temperature-initiated. Runaway potential if initiation is too fast or cooling is inadequate. |
Q6: What are the best engineering controls to prevent a thermal runaway?
A6: Robust engineering controls are your primary defense.
-
Controlled Addition (Semi-Batch Operation): This is the most critical control. The trifluoromethylating agent or initiator should be added slowly and sub-surface via a syringe pump at a rate that allows the cooling system to easily dissipate the generated heat. This prevents the accumulation of unreacted reagent, which could lead to a sudden, large exotherm.
-
Adequate Cooling Capacity: Ensure your cooling bath has a volume at least 5-10 times that of your reaction. Use a cryostat for better temperature control, especially for reactions at a larger scale or those with very sharp exotherms.
-
Efficient Stirring: Good agitation is essential for uniform heat transfer from the reaction mixture to the flask wall and into the cooling bath. A vortex should be visible. Poor stirring can create localized hot spots where a runaway can initiate.
-
Dilution: Running reactions at a lower concentration can help moderate the exotherm. The additional solvent acts as a heat sink, increasing the overall heat capacity of the system.
Decision Logic for Exotherm Control Strategy
The following diagram outlines a decision-making process for selecting an appropriate control strategy based on reaction scale and prior knowledge.
Section 3: Protocols & Methodologies
Protocol 1: Standard Setup for a Monitored Trifluoromethylation Reaction (1-10g Scale)
This protocol describes a standard setup incorporating best practices for thermal monitoring and control.
Materials:
-
Three-neck round-bottom flask
-
Overhead or magnetic stirrer with a stir bar of appropriate size
-
Thermocouple thermometer with the probe placed in the reaction mixture (not touching the glass)
-
Syringe pump with a gas-tight syringe and needle
-
Inert gas inlet (Nitrogen or Argon)
-
Bubbler to monitor gas flow
-
Cooling bath (e.g., dry ice/acetone) in a Dewar or insulated container
-
Secondary containment (blast shield and a tub large enough to hold the entire reaction setup)
Procedure:
-
Assembly: Assemble the glassware in a fume hood behind a blast shield. Ensure all joints are properly sealed.
-
Inert Atmosphere: Purge the system with an inert gas for 10-15 minutes.
-
Cooling: Cool the flask to the desired internal reaction temperature (e.g., -78 °C) before adding any reagents.
-
Substrate Addition: Add the aromatic substrate and solvent to the flask. Allow the solution to equilibrate to the bath temperature.
-
Reagent Addition Setup: Load the trifluoromethylating agent (or initiator, whichever is more critical) into the syringe and place it on the syringe pump. Feed the needle through a septum on one of the flask's necks so that the tip is below the surface of the reaction mixture.
-
Initiation: Begin the slow, continuous addition of the reagent via the syringe pump. A typical starting rate is 0.1 equivalents per 10 minutes.
-
Monitoring: Continuously monitor the internal reaction temperature. The temperature should remain stable and close to the bath temperature. A small, controlled exotherm (e.g., 2-5 °C rise) is acceptable, but it should quickly dissipate.
-
Adjustment: If the internal temperature rises more than desired, pause the addition until it returns to the set point. If this happens frequently, the addition rate is too high and should be reduced.
-
Completion: Once the addition is complete, allow the reaction to stir at the low temperature for the time specified in the literature or until analysis (e.g., TLC, LCMS) shows completion.
Protocol 2: Emergency Quench Procedure for a Runaway Exotherm
This procedure should only be performed if you have determined that thermal control has been lost and the reaction poses an immediate hazard.
Prerequisites:
-
A pre-prepared quench solution should be ready before starting any high-risk reaction. The quench agent should be unreactive with the trifluoromethylating reagent but highly effective at stopping the reaction (e.g., a pre-chilled, saturated aqueous solution of ammonium chloride, or a protic solvent like isopropanol).[14][15]
-
Ensure a clear escape route and that a fire extinguisher and safety shower are accessible.
Procedure:
-
Announce Emergency: Clearly and loudly announce the emergency to others in the lab.
-
Maximum Cooling: Add as much coolant as possible to the external bath (e.g., pour liquid nitrogen carefully around the flask if it is borosilicate glass and you are trained to do so).
-
Controlled Quench Addition: If the temperature is still rising, use a cannula or a wide-bore needle to slowly introduce the pre-chilled quench solution into the reaction mixture. DO NOT dump the entire quench solution in at once, as this can cause a violent thermal shock and pressure surge.[3]
-
Evacuate: If the reaction continues to accelerate (rapid gas evolution, violent boiling) despite quench addition, lower the fume hood sash completely and evacuate the immediate area. Alert your institution's emergency response team.
Emergency Response Workflow
This diagram illustrates the logical flow of actions during a thermal runaway event.
References
- 1. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. Togni reagent II - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 11. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. sarponggroup.com [sarponggroup.com]
Technical Support Center: Troubleshooting Solvent Removal from 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for the common yet challenging task of removing solvents from 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but the underlying scientific rationale to effectively troubleshoot and optimize your solvent removal process, ensuring the purity and integrity of your final compound.
Part 1: Foundational Knowledge - Understanding Your Compound
A successful solvent removal strategy is built upon a solid understanding of the compound's physicochemical properties. While specific experimental data for this compound can be elusive, we can infer its behavior from closely related isomers and general principles of halogenated aromatic compounds.
Table 1: Key Physicochemical Properties of a Close Isomer (1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene)
| Property | Value | Implication for Solvent Removal |
| CAS Number | 115571-61-4[1] | Used for a closely related isomer. |
| Molecular Formula | C8H5Cl2F3[1] | --- |
| Molecular Weight | 229.03 g/mol [1] | --- |
| Boiling Point | 212.9 °C at 760 mmHg[1] | The high boiling point indicates that the compound is not volatile under standard rotary evaporation conditions for common solvents. |
| Vapor Pressure | 0.246 mmHg at 25°C[1] | Low vapor pressure further confirms low volatility at ambient temperatures. |
| Solubility | Generally soluble in common organic solvents (e.g., dichloromethane, ethers, acetone).[2] | Effective solvent removal is crucial to obtain a pure, solid product. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during solvent removal in a practical question-and-answer format.
Q1: After rotary evaporation, my product is an oil, not the expected solid. What is happening and how can I resolve this?
A1: This is a frequent challenge with compounds that have low melting points or when residual solvent is present. The oily appearance can be due to the compound being in a molten state or the formation of a supersaturated solution with the remaining solvent.
Troubleshooting Protocol:
-
Temperature Control: Ensure the rotary evaporator water bath temperature is kept below the compound's melting point. For this class of compounds, a temperature of 30-40°C is a safe starting point.
-
Efficient Solvent Removal:
-
Gradually decrease the pressure to avoid bumping.
-
Continue evaporation until the solvent is no longer visibly condensing.
-
-
Inducing Crystallization:
-
If an oil persists, add a small amount of a non-polar solvent in which the compound is less soluble, such as hexane or heptane. This technique, known as "trituration," can help precipitate the solid.
-
Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
-
-
High Vacuum Drying: Once a solid has formed, transfer the flask to a high vacuum line for several hours to remove any remaining trace solvents.[5]
Logical Workflow for Obtaining a Solid Product:
Caption: Troubleshooting workflow for an oily product after evaporation.
Q2: I'm concerned about thermal degradation of my compound. What are the best practices to avoid this?
A2: Given the presence of both chloro and trifluoromethyl functional groups, it is wise to be cautious about thermal stability.
Best Practices for Preventing Thermal Decomposition:
-
Use the Lowest Possible Temperature: Always use the minimum temperature required for efficient solvent removal. For volatile solvents like dichloromethane or ethyl acetate, a water bath temperature of 25-35°C is often sufficient under reduced pressure.
-
Minimize Time at Elevated Temperatures: Do not leave the compound on the rotary evaporator or under heat for longer than necessary.
-
Inert Atmosphere: If the compound is particularly sensitive, consider backfilling the flask with an inert gas like nitrogen or argon after solvent removal to prevent oxidation, especially if it will be stored before further use.
Q3: How can I deal with high-boiling point solvents like DMF or DMSO?
A3: Removing high-boiling point solvents requires a different approach than for more volatile ones.
Protocol for High-Boiling Point Solvents:
-
Aqueous Extraction: If your compound is not water-soluble, a liquid-liquid extraction can be effective.
-
Dilute the DMF or DMSO solution with a large volume of water.
-
Extract your product into a low-boiling point organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer several times with brine to remove residual DMF/DMSO.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and then remove the low-boiling point solvent by rotary evaporation.
-
-
High Vacuum Distillation: For larger scales, distillation under high vacuum may be necessary. This should be done with careful temperature control to avoid decomposition.
Q4: Is it possible that my compound is forming an azeotrope with the solvent? How would I address this?
A4: Azeotrope formation, where a mixture of solvents has a constant boiling point, can make complete solvent removal by simple distillation or rotary evaporation difficult. While specific azeotropic data for this compound is not available, it is a known phenomenon with halogenated hydrocarbons.
Strategies for Breaking Azeotropes:
-
Co-solvent Addition: Adding a third solvent can alter the intermolecular interactions and break the azeotrope. A common technique is to add a solvent that forms a new, lower-boiling azeotrope with one of the components. For instance, adding toluene and then evaporating can help remove residual water.[5]
-
Pressure-Swing Distillation: The composition of an azeotrope is pressure-dependent. By altering the pressure during distillation, the azeotrope can sometimes be "broken." In a lab setting, this can be crudely achieved by switching between a rotary evaporator (moderate vacuum) and a high-vacuum line.
Conceptual Diagram of Breaking an Azeotrope:
Caption: Conceptual workflow for breaking an azeotrope using a co-solvent.
Part 3: Safety and Handling
Working with halogenated organic compounds requires strict adherence to safety protocols.
-
Ventilation: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines.
By understanding the principles outlined in this guide and applying these troubleshooting strategies, you will be better equipped to overcome the challenges of solvent removal and obtain a pure, high-quality product.
References
- 1. 2,4-dichloro-5-methylbenzotrifluoride | 115571-61-4 [chemnet.com]
- 2. 1,5-Dichloro-2,4-bis(trifluoromethyl)benzene | C8H2Cl2F6 | CID 44717334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility and Reaction Optimization for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
Welcome to the technical support center for 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the solubility of this compound and optimize your reaction outcomes.
Introduction: Understanding the Solubility Challenge
This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its chemical structure, characterized by a dichlorinated and trifluoromethylated benzene ring, imparts significant hydrophobicity.[1] This property is a double-edged sword: while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of target molecules, it also contributes to the compound's poor solubility in aqueous media and even in some organic solvents.[3]
Achieving a homogeneous reaction mixture is critical for consistent reaction kinetics, optimal yields, and simplified purification. This guide will provide you with the necessary tools and knowledge to effectively address solubility issues and confidently utilize this versatile building block in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and issues that arise when working with this compound.
Q1: In which common organic solvents is this compound soluble?
Based on its hydrophobic nature, this compound is generally soluble in a range of common organic solvents. Qualitative assessments indicate good solubility in solvents such as:
-
Chlorinated solvents: Dichloromethane (DCM), Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Ketones: Acetone
-
Alcohols: Ethanol[1]
-
Aromatic hydrocarbons: Toluene
-
Polar aprotic solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
It is considered insoluble in water.[1]
Q2: I am observing incomplete dissolution of the starting material in my chosen solvent. What are my options?
Incomplete dissolution can lead to stalled or incomplete reactions. Here is a systematic approach to troubleshoot this issue:
-
Increase the Temperature: For many organic compounds, solubility increases with temperature.[1] Gently warming the reaction mixture can often facilitate complete dissolution. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Employ a Co-solvent: The use of a co-solvent is a powerful technique to enhance the solubility of nonpolar compounds.[4][5][6] Adding a small amount of a more effective solubilizing agent, such as THF or DMF, to a less polar solvent can significantly improve solubility.
-
Solvent Screening: If the above methods are not successful, a systematic solvent screening is recommended. The experimental protocol provided later in this guide outlines a method for determining the optimal solvent for your specific concentration needs.
-
Sonication: In some cases, ultrasonic agitation can help to break down solid aggregates and promote dissolution.
Q3: For a Nucleophilic Aromatic Substitution (SNAr) reaction, what are the recommended solvent systems?
Nucleophilic aromatic substitution reactions are common for activated aryl halides.[7] The choice of solvent can significantly influence the reaction rate and outcome. For SNAr reactions with this compound, consider the following:
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and N-methyl-2-pyrrolidone (NMP) are excellent choices. They are effective at solvating both the nucleophile and the intermediate Meisenheimer complex, thereby accelerating the reaction.[8]
-
Ethers: THF and 1,4-dioxane can also be suitable solvents, particularly when using less polar nucleophiles.
Troubleshooting Tip: If your SNAr reaction is sluggish, switching to a more polar aprotic solvent like DMSO can often lead to a significant rate enhancement.
Q4: I am planning a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). Which solvents should I consider?
The choice of solvent in palladium-catalyzed cross-coupling reactions is crucial as it can affect catalyst stability, solubility of reactants, and even the reaction mechanism.[9][10] For reactions involving this compound:
-
Ethers: THF and 1,4-dioxane are commonly used and are generally good starting points.
-
Aromatic Hydrocarbons: Toluene is another frequent choice, especially for reactions run at higher temperatures.
-
Polar Aprotic Solvents: DMF and acetonitrile (MeCN) can be effective, but be aware that polar solvents can sometimes alter the selectivity of the reaction, particularly if there are multiple halide leaving groups.[3]
Troubleshooting Tip: If you observe catalyst decomposition (e.g., formation of palladium black), switching to a different solvent or using a ligand that enhances catalyst stability in your chosen solvent may be necessary.
Experimental Protocols
Protocol 1: Quantitative Solubility Determination
This protocol provides a straightforward method to determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., methanol, ethanol, isopropanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMF, DMSO, THF)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Prepare Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 1 mL) of each candidate solvent.
-
Add an excess amount of this compound to each vial. The solid should be present in excess to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired reaction temperature.
-
Allow the mixtures to equilibrate for a set period (e.g., 24 hours), with continuous agitation.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of this compound.
-
-
Calculate Solubility:
-
Based on the measured concentration and the dilution factor, calculate the solubility of the compound in each solvent in units of mg/mL or mol/L.
-
Data Presentation: Estimated Solubility Profile
While experimental determination is the gold standard, the following table provides an estimated qualitative solubility profile based on the principle of "like dissolves like".
| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to Good | The aromatic and halogenated nature of the solute suggests compatibility with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DCM | Good to Excellent | These solvents can engage in dipole-dipole interactions and are generally effective for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the solvent is limited, but some solubility is expected due to dipole interactions. |
| Highly Polar Aprotic | DMF, DMSO | Excellent | These solvents are strong solubilizing agents for a broad spectrum of organic molecules.[11][12] |
| Aqueous | Water | Insoluble | The high hydrophobicity of the compound prevents dissolution in water.[1] |
Visualizing the Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system to improve the solubility of this compound for a chemical reaction.
Caption: A decision-making workflow for optimizing the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 5. mdpi.com [mdpi.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 12. 2,3-Dichlorotetrahydrofuran | C4H6Cl2O | CID 19025 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene by NMR Spectroscopy
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel chemical entities is a cornerstone of intellectual property and regulatory compliance. The polysubstituted benzene ring, a common scaffold, often presents significant analytical challenges due to the nuanced effects of various substituents on its spectroscopic signature. This guide provides an in-depth, experimentally-grounded comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural confirmation of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, a compound emblematic of the complexities encountered in modern drug discovery.
The primary challenge lies in differentiating the target molecule from its potential isomers. The substitution pattern dictates the chemical environment of each nucleus, resulting in a unique NMR fingerprint. This guide will dissect the expected ¹H, ¹³C, and ¹⁹F NMR spectra and demonstrate how a suite of two-dimensional (2D) NMR experiments can definitively establish the connectivity and spatial relationships of the substituents, leaving no room for structural ambiguity.
The Analytical Imperative: Beyond Simple Spectral Interpretation
For a molecule such as this compound, a simple one-dimensional (1D) ¹H NMR spectrum may not suffice for absolute structural proof. While it provides initial clues, the overlapping signals and complex coupling patterns inherent to substituted aromatics necessitate a more rigorous, multi-faceted approach. The strategic application of 1D and 2D NMR techniques is paramount for a self-validating structural assignment.
Predictive Analysis: Anticipating the Spectroscopic Signature
Before delving into experimental data, a predictive analysis based on established NMR principles provides a theoretical framework for our investigation.
¹H NMR Predictions:
-
Aromatic Protons: Two singlets are expected in the aromatic region. The proton at position 3 (H-3), flanked by two chlorine atoms, will be significantly deshielded. The proton at position 6 (H-6), situated between the methyl and trifluoromethyl groups, will also appear as a singlet. Long-range couplings may lead to slight broadening of these singlets.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.0-2.5 ppm.
¹³C NMR Predictions:
-
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbons bearing the electron-withdrawing chlorine and trifluoromethyl substituents will be significantly deshielded. The trifluoromethyl group will induce a characteristic quartet splitting of the carbon to which it is attached (¹JCF) and smaller couplings to more distant carbons.[1][2]
-
Methyl Carbon: A single resonance for the methyl carbon.
-
Trifluoromethyl Carbon: A quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF).[1][2][3]
¹⁹F NMR Predictions:
-
A singlet for the three equivalent fluorine atoms of the trifluoromethyl group is expected.[4]
The Experimental Workflow: A Multi-dimensional Approach to Structural Validation
To achieve irrefutable structural confirmation, a systematic series of NMR experiments is required. This workflow is designed to build a comprehensive picture of the molecular framework, with each experiment providing a unique piece of the structural puzzle.
Caption: Experimental workflow for NMR-based structural elucidation.
Step-by-Step Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C{¹H} NMR: Obtain a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.[5]
-
¹⁹F NMR: Acquire a fluorine spectrum. This experiment is typically rapid due to the high sensitivity of the ¹⁹F nucleus.
2D NMR Acquisition: [6]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] For aromatic systems, longer-range four-bond couplings can sometimes be observed.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four), providing crucial information about the connectivity of molecular fragments.[9]
Data Interpretation and Structural Confirmation
The definitive structure is elucidated by integrating the information from all NMR experiments.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δ ¹H (ppm) | Multiplicity | δ ¹³C (ppm) | Multiplicity |
| 1 | - | - | ~135 | s |
| 2 | - | - | ~133 | s |
| 3 | ~7.6 | s | ~130 | d |
| 4 | - | - | ~138 | s |
| 5 | - | - | ~128 | q |
| 6 | ~7.4 | s | ~125 | d |
| CH₃ | ~2.4 | s | ~20 | q |
| CF₃ | - | - | ~124 | q |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Analysis of 2D NMR Data:
-
COSY: In the case of this compound, the two aromatic protons (H-3 and H-6) are isolated and would not be expected to show a COSY correlation to each other, confirming their para-like relationship.
-
HSQC: This experiment will provide direct, unambiguous one-bond correlations:
-
The proton signal at ~7.6 ppm will correlate to the carbon signal at ~130 ppm (C-3).
-
The proton signal at ~7.4 ppm will correlate to the carbon signal at ~125 ppm (C-6).
-
The methyl proton signal at ~2.4 ppm will correlate to the methyl carbon signal at ~20 ppm.
-
-
HMBC: The Key to Unambiguous Connectivity: The HMBC spectrum is the final and most critical piece of evidence. The long-range correlations definitively establish the substitution pattern.
Caption: Key HMBC correlations confirming the structure.
Key HMBC Correlations:
-
Methyl Protons (CH₃): Correlations from the methyl protons to C-3, C-4, and C-5 will be observed. The correlation to C-3 and C-5 are crucial three-bond correlations (³JCH).
-
Aromatic Proton H-6: This proton will show a two-bond correlation (²JCH) to C-5 and a three-bond correlation (³JCH) to C-4.
-
Aromatic Proton H-3: This proton will show a two-bond correlation (²JCH) to C-2 and C-4, and a three-bond correlation (³JCH) to C-1 and C-5.
By systematically analyzing these correlations, the connectivity of the entire molecule can be pieced together, confirming the this compound structure and ruling out all other isomers.
Comparison with Alternative Structures
Consider a potential isomer, 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene. In this case, the two aromatic protons would be adjacent to each other and would show a strong COSY correlation, which would be absent in the target molecule. Furthermore, the HMBC correlation patterns would be distinctly different, allowing for clear differentiation.
Conclusion
The structural elucidation of complex organic molecules like this compound demands a rigorous and multi-faceted analytical approach. While 1D NMR provides initial insights, it is the comprehensive data from a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—that provides the incontrovertible evidence required for absolute structural confirmation. This guide has outlined a systematic, self-validating workflow that leverages the power of modern NMR spectroscopy to navigate the challenges of isomeric differentiation, ensuring the scientific integrity of research and development in the chemical and pharmaceutical industries. The causality behind each experimental choice is rooted in the need to build a complete and unambiguous picture of molecular connectivity, a foundational requirement for advancing any chemical entity through the development pipeline.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. hil18_sln.html [ursula.chem.yale.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. youtube.com [youtube.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
A Spectroscopic Guide to Differentiating Isomers of (Dichloromethyl)trifluoromethylbenzene
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of positional isomers is a cornerstone of chemical analysis. Isomers such as the ortho-, meta-, and para- variants of (dichloromethyl)trifluoromethylbenzene present a significant analytical challenge due to their identical mass and elemental composition. Their distinct physical and chemical properties, however, necessitate precise identification. This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively distinguish between these isomers. We will explore the causal mechanisms behind the spectral differences and provide field-proven protocols for data acquisition.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for differentiating these isomers. The magnetic environment of each nucleus is exquisitely sensitive to the substitution pattern on the benzene ring, resulting in unique spectra for the ortho-, meta-, and para-isomers. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a crucial piece of the structural puzzle.
¹H NMR: A Window into Proton Environments
The number of signals, their splitting patterns (multiplicity), and chemical shifts in the ¹H NMR spectrum are dictated by the molecule's symmetry. The dichloromethyl (-CHCl₂) proton provides a distinct singlet, but its chemical shift can be subtly influenced by the ring substitution. The primary differentiation, however, comes from the aromatic protons.
-
1- (Dichloromethyl)-2-(trifluoromethyl)benzene (ortho-isomer): Lacks symmetry, resulting in four distinct signals for the four aromatic protons, likely presenting as a complex multiplet.
-
1- (Dichloromethyl)-3-(trifluoromethyl)benzene (meta-isomer): Also asymmetrical, this isomer is expected to show four unique signals in the aromatic region, potentially appearing as a singlet and various multiplets.
-
1- (Dichloromethyl)-4-(trifluoromethyl)benzene (para-isomer): Possesses a plane of symmetry. This results in only two distinct types of aromatic protons, which would appear as a characteristic pair of doublets (an AA'BB' system). This simple pattern makes the para-isomer the most readily identifiable.
¹⁹F NMR: The Fluorine Fingerprint
¹⁹F NMR is exceptionally useful due to its high sensitivity and wide chemical shift range.[1][2] The electronic environment around the trifluoromethyl (-CF₃) group is influenced by the position of the electron-withdrawing dichloromethyl group.
¹³C NMR: Unveiling the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a count of the unique carbon atoms in the molecule. The symmetry of the isomers is the key differentiating factor.
-
ortho- and meta-Isomers: With no symmetry, both are expected to show eight distinct signals: six for the aromatic carbons, one for the -CHCl₂ carbon, and one for the -CF₃ carbon.
-
para-Isomer: The plane of symmetry reduces the number of unique carbons. It will exhibit only six signals: four for the aromatic carbons, one for the -CHCl₂ carbon, and one for the -CF₃ carbon.
A crucial feature is the carbon-fluorine coupling (J-coupling). The -CF₃ carbon will appear as a quartet (1:3:3:1 splitting pattern) due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF) typically in the range of 250-300 Hz.[4] The aromatic carbon directly attached to the -CF₃ group will also show a quartet, though with a smaller coupling constant (²JCF).
Comparative NMR Data Summary
| Spectroscopic Technique | 1-(Dichloromethyl)-2-(trifluoromethyl)benzene (ortho) | 1-(Dichloromethyl)-3-(trifluoromethyl)benzene (meta) | 1-(Dichloromethyl)-4-(trifluoromethyl)benzene (para) |
| ¹H NMR (Aromatic) | 4 signals (complex multiplet) | 4 signals (complex multiplet/singlets) | 2 signals (Two doublets, AA'BB' system) |
| ¹H NMR (-CHCl₂) | 1 singlet | 1 singlet | 1 singlet |
| ¹³C NMR (Signals) | 8 distinct signals | 8 distinct signals | 6 distinct signals |
| ¹⁹F NMR (-CF₃) | 1 singlet (distinct δ) | 1 singlet (distinct δ) | 1 singlet (distinct δ) |
| Note: Chemical shifts (δ) are predicted and relative. Absolute values depend on solvent and experimental conditions. |
Vibrational Spectroscopy: Corroborating Evidence from IR
Infrared (IR) spectroscopy provides valuable, albeit often less definitive, information based on the vibrational modes of the molecule. The key diagnostic region for differentiating aromatic substitution patterns is the C-H out-of-plane bending region, typically between 900 and 650 cm⁻¹.[5][6]
-
ortho-Disubstitution: Typically shows a strong absorption band in the 770–735 cm⁻¹ range.
-
meta-Disubstitution: Generally exhibits two bands: one strong absorption between 810–750 cm⁻¹ and another medium absorption around 690 cm⁻¹.[5]
-
para-Disubstitution: Characterized by a single, strong absorption band in the 830–810 cm⁻¹ range.
The presence of the -CF₃ group will also introduce strong C-F stretching bands, typically in the 1350-1100 cm⁻¹ region, which can further characterize the molecule but may not be sufficient for isomer differentiation on its own.
Mass Spectrometry: Confirmation of Composition
While electron ionization mass spectrometry (EI-MS) will show the same molecular ion peak (M⁺) for all three isomers, confirming their identical chemical formula, subtle differences in their fragmentation patterns can sometimes be observed.[7] The relative intensities of fragment ions may differ due to the varying stability of the intermediate cations formed upon fragmentation, which is influenced by the substituent positions. However, distinguishing isomers based solely on conventional MS can be challenging.[5] It is most powerful when coupled with a separation technique like Gas Chromatography (GC-MS).
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 10-20 mg of the isomer sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external or internal standard like CFCl₃ (δ = 0.00 ppm) or hexafluorobenzene can be used.[8]
-
-
¹H NMR Acquisition:
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[9]
-
Acquisition: Employ a standard single-pulse sequence. Set the spectral width to ~15 ppm, acquisition time to ~3 seconds, and relaxation delay to 2-5 seconds. Acquire 16-32 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to ~220 ppm. A longer relaxation delay (5-10 seconds) and a higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C and to observe the quaternary carbons.[9]
-
-
¹⁹F NMR Acquisition:
-
Acquisition: Use a standard proton-decoupled single-pulse sequence. The wide chemical shift range of fluorine may require a larger spectral width (~200 ppm). Typically, 64-128 scans are sufficient.
-
Workflow for Spectroscopic Differentiation
The following workflow provides a logical approach to identifying an unknown isomer.
Caption: Logical workflow for isomer differentiation using NMR with IR/¹⁹F confirmation.
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Record a background spectrum of the empty cell. Then, record the sample spectrum from approximately 4000 to 600 cm⁻¹. Co-adding 16-32 scans at a resolution of 4 cm⁻¹ is typically sufficient.[10]
Conclusion
Distinguishing between the ortho-, meta-, and para-isomers of (dichloromethyl)trifluoromethylbenzene is a task readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide valuable confirmatory data, NMR spectroscopy stands out as the most powerful and definitive tool. The clear differences in the ¹H NMR aromatic patterns and the number of signals in the ¹³C NMR spectrum, driven by molecular symmetry, allow for unambiguous identification. By combining these methods, researchers can confidently elucidate the precise structure of these closely related compounds, ensuring data integrity in research and development.
References
- 1. azom.com [azom.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. quora.com [quora.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. Discrimination of Isomers of Dichlorobenzene Using Charge Inversion Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Advantage of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene in Complex Molecule Synthesis
A Comparative Guide for Medicinal and Agrochemical Chemists
In the landscape of modern drug discovery and agrochemical development, the selection of starting materials is a critical determinant of synthetic efficiency, cost, and the ultimate pharmacological profile of the target molecule. Among the vast arsenal of available building blocks, substituted aromatic rings remain a cornerstone of molecular design. This guide provides an in-depth technical comparison of 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene , a highly functionalized aromatic building block, against its simpler, non-fluorinated analogues. We will demonstrate through mechanistic reasoning and comparative data that its unique substitution pattern offers profound strategic advantages for the synthesis of complex, high-value molecules.
The Trifluoromethyl Group: A "Magic" Moiety in Bioactive Molecules
The incorporation of a trifluoromethyl (-CF3) group has become a pillar of modern medicinal chemistry. Its prevalence is not accidental; the -CF3 group imparts a unique combination of properties that can dramatically enhance a molecule's performance.[1]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group exceptionally resistant to metabolic degradation by enzymes like Cytochrome P450.[2] This often translates to a longer biological half-life and improved pharmacokinetic profile.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cellular membranes and improve bioavailability.[2][3]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electron density of the aromatic ring, influencing pKa and creating favorable electrostatic interactions with protein targets.[3] It can act as a bioisostere for groups like chlorine or methyl, but with distinct electronic properties.[2]
These benefits underscore the value of building blocks that allow for the strategic and efficient introduction of the -CF3 group into molecular scaffolds.
Analyzing the Subject Molecule: A Multi-Functionalized Platform
This compound is a precisely engineered building block. Each substituent plays a distinct and synergistic role in modulating the reactivity and utility of the scaffold.
| Substituent | Position | Key Influence |
| Trifluoromethyl (-CF3) | 5 | Strong Electron-Withdrawing Group (EWG): Deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). Directs meta to itself.[4] |
| Chlorine (-Cl) | 1, 2 | Weak Electron-Withdrawing Group (Inductive): Further activates the ring for SNAr. Provides two potential leaving groups for substitution or sites for cross-coupling. |
| Methyl (-CH3) | 4 | Weak Electron-Donating Group (EDG): Provides a reactive "handle" for further functionalization, most commonly through free-radical halogenation to form a benzylic halide. |
This specific arrangement creates a molecule with differentiated reactivity at three distinct sites: the two chlorine atoms and the methyl group, all influenced by the powerful electronic pull of the trifluoromethyl group.
Comparative Case Study: Synthesis of an Advanced Herbicide Precursor
To illustrate the advantages of this scaffold, we will compare it to a simpler, real-world building block used in large-scale agrochemical synthesis: 3,4-Dichlorotoluene (also known as 1,2-dichloro-4-methylbenzene). This molecule is a key precursor for the synthesis of the herbicide Bixlozone .[2][5] Bixlozone synthesis involves the alkylation of an isoxazolidinone with 2,4-dichlorobenzyl chloride.[5] The industrial synthesis of this key benzyl chloride intermediate starts from 3,4-dichlorotoluene.
Experimental Protocol: Side-Chain Chlorination of 3,4-Dichlorotoluene
This protocol describes the foundational step in synthesizing the Bixlozone intermediate, which serves as our baseline for comparison.
Objective: To synthesize 3,4-dichlorobenzyl chloride from 3,4-dichlorotoluene via free-radical chlorination.
Materials:
-
3,4-Dichlorotoluene (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) or Sulfuryl Chloride (SO2Cl2)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (0.02 eq, radical initiator)
-
Carbon Tetrachloride (CCl4) or other suitable solvent
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorotoluene and the chosen solvent.
-
Add N-Chlorosuccinimide and the radical initiator (BPO or AIBN).
-
Flush the apparatus with nitrogen gas.
-
Heat the mixture to reflux (approx. 77°C for CCl4) and maintain for 4-6 hours. The reaction can be monitored by GC or TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with a 5% sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure to yield the crude 3,4-dichlorobenzyl chloride, which can be further purified by vacuum distillation.
The Strategic Advantage of this compound
Now, consider synthesizing an advanced analog of Bixlozone where a trifluoromethyl group is present on the dichlorophenyl ring. Such an analog could possess superior metabolic stability and potentially higher efficacy. This is where This compound demonstrates its clear advantages over 3,4-dichlorotoluene.
Advantage 1: Blocking Metabolic Hotspots
In the 3,4-dichlorotoluene scaffold, the C-5 position is a potential site for metabolic oxidation (hydroxylation), which can lead to rapid degradation and deactivation of the final product in vivo.
The trifluoromethyl group at position 5 in our advanced building block serves as a permanent, metabolically robust block.[2] It physically occupies the site and its strong C-F bonds are impervious to typical enzymatic oxidation. This pre-engineering of metabolic stability into the building block is a highly efficient strategy that can save significant time and resources in the lead optimization phase of drug development.
Advantage 2: Tuned Reactivity for Nucleophilic Aromatic Substitution (SNAr)
While the primary use of the dichlorotoluene in the Bixlozone synthesis is via its methyl group, the chlorine atoms on the ring are potential sites for further diversification using reactions like SNAr. For SNAr to proceed efficiently, the aromatic ring must be "activated" by electron-withdrawing groups.[1]
Comparison of SNAr Reactivity
| Building Block | Electron-Withdrawing Groups | SNAr Activation | Regioselectivity |
| 3,4-Dichlorotoluene | Two -Cl atoms | Moderate | Substitution can occur at C-1 or C-2, potentially leading to mixtures. |
| This compound | Two -Cl atoms, One -CF3 group | High | The powerful -CF3 group strongly activates the ortho and para positions. This provides highly predictable regioselectivity, favoring substitution of the chlorine at C-2 (ortho to -CF3). |
The presence of the -CF3 group transforms the dichlorophenyl ring from a moderately reactive substrate into a highly activated and selective platform for SNAr. This allows for the introduction of nucleophiles (e.g., amines, thiols, alkoxides) under milder conditions and with greater positional control, enabling the rapid synthesis of diverse analog libraries.
Conclusion
While building blocks like 3,4-dichlorotoluene are valuable workhorses for established syntheses, This compound represents a strategically superior alternative for the development of next-generation bioactive molecules. Its advantages are not merely theoretical but are grounded in the well-established principles of medicinal chemistry and reaction kinetics.
By providing a scaffold that simultaneously:
-
Blocks a key metabolic pathway ,
-
Offers a reactive handle for side-chain functionalization , and
-
Possesses a highly activated and regioselective system for aromatic substitution ,
this building block empowers chemists to design and synthesize complex molecules with greater efficiency and a higher probability of achieving the desired pharmacological profile. For research, discovery, and development professionals, investing in such advanced, multi-functionalized intermediates is a direct investment in the speed and success of the development pipeline.
References
- 1. WO2013150055A1 - Solid oral pharmaceutical compositions for isoxazoline compounds - Google Patents [patents.google.com]
- 2. A brief introduction to Bixlozone_Chemicalbook [chemicalbook.com]
- 3. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 4. 112290-01-4|1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 5. Bixlozone - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene by HPLC
Introduction: The Imperative for Purity in Chemical Synthesis
1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound, often serving as a critical intermediate in the synthesis of pharmaceuticals and advanced agrochemicals.[1] Its molecular structure, featuring a trifluoromethyl group and chlorine atoms, imparts specific electronic and lipophilic properties that are leveraged in the design of bioactive molecules.[2][3] The efficacy and safety of the final active pharmaceutical ingredient (API) or agrochemical product are directly contingent on the purity of such intermediates. Unidentified impurities, arising from side reactions, unreacted starting materials, or degradation, can lead to downstream manufacturing failures, reduced product yield, and, most critically, potential toxicity.
This guide provides a comprehensive framework for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of synthesized this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only robust and reliable but also defensible under regulatory scrutiny. The principles discussed herein are grounded in established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
Part 1: Foundational Method Development - A Comparative Approach
The success of any analytical validation rests upon a well-developed method. The physicochemical properties of this compound—a non-polar, hydrophobic molecule (LogP ~4.4) that is insoluble in water but soluble in organic solvents—dictate that reversed-phase HPLC is the most suitable analytical approach.[1][7]
The Column: Stationary Phase Selection
The primary goal is to achieve baseline separation between the main compound peak and all potential impurities. The choice of stationary phase is the most critical factor influencing this separation.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and the logical starting point. Its long alkyl chains provide strong hydrophobic retention, which is ideal for retaining the non-polar analyte and separating it from more polar impurities, such as residual starting materials or hydrolysis products.
-
Phenyl-Hexyl: Columns with a phenyl stationary phase offer alternative selectivity based on π-π interactions with the aromatic ring of the analyte and its impurities. This can be particularly effective in resolving isomers or closely related aromatic compounds that may co-elute on a C18 column.
The Mobile Phase: Optimizing Elution and Peak Shape
The mobile phase composition fine-tunes the separation. A gradient elution is generally preferred over isocratic for purity analysis, as it allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.
-
Organic Modifier: Acetonitrile is often the preferred choice over methanol for compounds with aromatic rings due to its lower viscosity and different selectivity. It typically provides sharper peaks for aromatic compounds.
-
Aqueous Component: HPLC-grade water is standard. The addition of a small amount of an acidifier, such as 0.1% Trifluoroacetic Acid (TFA), is a common practice.[8] While the target analyte is not ionizable, TFA helps to sharpen peaks and create a consistent pH environment, which is crucial for the retention time stability of any potential acidic or basic impurities.
Detector Settings: Ensuring Sensitive Detection
The benzene ring in the analyte contains a chromophore, making UV detection the ideal choice. To determine the optimal wavelength, a UV-Vis spectrum of the analyte dissolved in the mobile phase should be acquired. A wavelength maximum (λ-max) will provide the greatest sensitivity. For this class of compounds, a wavelength between 220-260 nm is a typical starting point. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it provides spectral data for peak purity assessment.
Comparative Starting Conditions
The following table summarizes two rational starting points for method development. Method A represents a standard, robust starting point, while Method B offers an alternative selectivity to be explored if Method A fails to resolve all impurities.
| Parameter | Method A (Primary) | Method B (Alternative Selectivity) | Rationale for Comparison |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm | C18 provides strong hydrophobic retention. Phenyl phase offers alternative π-π interaction selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Acidifier for improved peak shape and consistent pH. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is an excellent solvent for aromatic compounds. |
| Gradient | 50% B to 95% B over 15 min | 50% B to 95% B over 15 min | A gradient is essential for separating impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection (DAD) | 230 nm | 230 nm | Wavelength should be optimized based on the analyte's UV spectrum. |
| Injection Vol. | 5 µL | 5 µL | Small volume to prevent peak overload. |
Part 2: Rigorous Method Validation - A Self-Validating System
Once an optimal method is developed (e.g., Method A demonstrates good separation of the main peak from impurities found in a pilot synthesis batch), it must be formally validated to prove its suitability for its intended purpose. The following protocol is based on ICH Q2(R1) guidelines.
Workflow for HPLC Method Validation
Caption: Overall workflow for the HPLC purity method validation process.
Specificity and Stability-Indicating Properties
Causality: The primary purpose of a purity method is to produce a result that is solely dependent on the analyte of interest, free from interference from any other substance. Forced degradation studies are essential to demonstrate that the method can separate the analyte from its potential degradation products, thereby proving it is "stability-indicating."[9][10][11][12]
Experimental Protocol:
-
Prepare Solutions: Prepare solutions of the diluent (blank), a reference standard of this compound, and the synthesized sample.
-
Inject and Analyze: Inject each solution to ensure no interfering peaks are present at the retention time of the analyte in the blank.
-
Forced Degradation: Expose the synthesized sample to the stress conditions outlined below. The goal is to achieve 5-20% degradation of the active substance.[12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 105 °C for 48 hours.
-
Photolytic: Expose the sample solution to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[9]
-
-
Analysis of Stressed Samples: Neutralize the acid and base samples before dilution and injection. Analyze all stressed samples by HPLC.
-
Peak Purity Assessment: Use the DAD/PDA software to perform peak purity analysis on the analyte peak in all stressed samples to confirm it is spectrally homogeneous and free of co-eluting degradants.
Acceptance Criteria:
-
The method must resolve the analyte peak from all degradation products and any peaks in the blank.
-
Peak purity analysis of the main peak must pass (e.g., Purity Angle < Purity Threshold).
-
A clear mass balance should be attempted, where the decrease in the main peak area is reasonably accounted for by the sum of the new impurity peak areas.
Forced Degradation Logic Diagram
Caption: Logical flow of a forced degradation study to prove specificity.
Linearity
Causality: This confirms that across a defined range, the detector's response is directly proportional to the concentration of the analyte. This is fundamental for accurate quantitation of both the main component (as an assay) and any impurities.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) up to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each concentration in triplicate.
-
Plot the average peak area against concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) must be ≥ 0.999.[13]
-
The y-intercept should be ≤ 2% of the response at the 100% level.[13]
-
The residuals should be randomly distributed around the regression line.
Accuracy
Causality: Accuracy demonstrates the closeness of the method's results to the true value. It is typically assessed by a recovery study, which shows that the method can accurately measure the analyte in the presence of other components.
Experimental Protocol:
-
If a sample matrix (e.g., a formulation) is involved, use it. For a pure substance, this can be demonstrated on a known batch.
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[4]
Precision
Causality: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the synthesized material at the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess variance.
-
Acceptance Criteria:
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: It is crucial to define the lowest concentration of an impurity that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio of the chromatogram.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.
-
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
The LOQ should be confirmed by analyzing a minimum of six replicates at the proposed concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05% for a typical API).
Robustness
Causality: Robustness testing demonstrates the reliability of the method during normal use by showing it is unaffected by small, deliberate variations in its parameters. This ensures the method is transferable between labs and instruments.
Experimental Protocol:
-
Systematically alter key method parameters one at a time, such as:
-
Flow rate (e.g., ± 10%; 0.9 and 1.1 mL/min).
-
Column Temperature (e.g., ± 5 °C; 25 °C and 35 °C).
-
Mobile Phase Composition (e.g., vary the % Acetonitrile by ± 2%).
-
-
Analyze a standard solution under each altered condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution between the main peak and a key impurity).
Acceptance Criteria:
-
System suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all robustness conditions.
-
The retention time of the main peak should not shift significantly in a way that compromises peak identification.
Part 3: Data Summary and Conclusion
All experimental data from the validation should be meticulously documented in a validation report. The following table provides an example of how the final validation data can be summarized.
Summary of HPLC Method Validation Parameters
| Validation Parameter | Test | Acceptance Criteria | Result |
| Specificity | Forced Degradation | Baseline resolution of analyte from all degradants. Peak purity must pass. | Pass |
| Linearity | 5 levels (LOQ - 150%) | r² ≥ 0.999 | Pass (r² = 0.9998) |
| Accuracy | 3 levels (80%, 100%, 120%) | Mean Recovery: 98.0 - 102.0% | Pass (99.5% - 101.2%) |
| Precision | |||
| Repeatability | n=6 | RSD ≤ 2.0% | Pass (RSD = 0.5%) |
| Intermediate | n=6 (different day) | RSD ≤ 2.0% | Pass (RSD = 0.8%) |
| LOQ | S/N Ratio & Precision | S/N ≥ 10; RSD ≤ 10% at LOQ conc. | Pass (0.02% of target conc.) |
| Robustness | Varied Flow, Temp, Mobile Phase | System suitability must pass. | Pass |
By following this comprehensive and scientifically-grounded guide, researchers, scientists, and drug development professionals can confidently develop and validate a robust HPLC method for determining the purity of synthesized this compound. A fully validated method is a cornerstone of quality control, ensuring the integrity of the chemical intermediate and the safety and efficacy of the final product.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 98-56-6: 1-Chloro-4-(trifluoromethyl)benzene [cymitquimica.com]
- 3. jelsciences.com [jelsciences.com]
- 4. scribd.com [scribd.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. fda.gov [fda.gov]
- 7. 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. acdlabs.com [acdlabs.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Guide to Analytical Methods for the Quality Control of Dichlorotrifluoromethylbenzene Derivatives
For researchers, scientists, and professionals in drug development, ensuring the quality and purity of pharmaceutical intermediates like dichlorotrifluoromethylbenzene derivatives is paramount. These compounds are crucial building blocks in the synthesis of many active pharmaceutical ingredients (APIs), and their impurity profile can directly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical methods for the quality control of dichlorotrifluoromethylbenzene derivatives, offering insights into the causality behind experimental choices and providing supporting data to aid in method selection and implementation.
The inherent chemical properties of dichlorotrifluoromethylbenzene derivatives—volatility, thermal stability, and the presence of unique spectroscopic markers (¹⁹F)—dictate the suitability of various analytical techniques. This guide will focus on the most prevalent and powerful methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Landscape: A Comparative Overview
The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for routine purity checks, trace-level impurity identification, or precise quantification of the main component. Each technique offers a unique set of advantages and limitations.
| Analytical Method | Principle | Primary Applications | Key Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | - Purity and impurity profiling- Residual solvent analysis- Analysis of volatile degradation products | - High resolution for volatile isomers- High sensitivity with specific detectors (e.g., ECD, MS)- Robust and cost-effective for routine analysis | - Requires analyte to be volatile and thermally stable- Potential for analyte degradation at high temperatures |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | - Purity determination of non-volatile impurities- Assay of the main component- Analysis of thermally labile compounds | - Wide applicability to a broad range of compounds- Versatile with various detection methods (UV, DAD, MS)- Amenable to non-volatile and thermally unstable analytes | - Lower resolution for volatile isomers compared to GC- Higher solvent consumption and cost |
| Quantitative NMR (qNMR) | Absolute quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. | - Absolute purity determination of the main component- Quantification of impurities without the need for a specific reference standard- Structural elucidation of unknown impurities | - Primary ratio method, highly accurate and precise- Does not require identical reference standards for quantification- Provides structural information | - Lower sensitivity compared to chromatographic methods- Requires a high-field NMR spectrometer- Potential for signal overlap in complex mixtures |
Gas Chromatography (GC): The Workhorse for Volatile Analytes
Given the volatility of dichlorotrifluoromethylbenzene derivatives, GC is often the method of choice for their quality control. It excels in separating closely related isomers and quantifying volatile impurities.
Causality in GC Method Design
The selection of the GC column and detector is critical for achieving the desired separation and sensitivity. For halogenated compounds like dichlorotrifluoromethylbenzene, a mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane, offers a good balance of selectivity for aromatic and halogenated analytes. When coupled with a mass spectrometer (GC-MS), this setup provides not only quantification but also definitive identification of impurities based on their mass spectra.[1][2] An Electron Capture Detector (ECD) is another excellent option, offering exceptional sensitivity for halogenated compounds.
Visualizing the GC Workflow
Caption: Workflow for GC-MS analysis of dichlorotrifluoromethylbenzene derivatives.
Detailed Experimental Protocol: GC-MS for Purity and Impurity Profiling
Objective: To determine the purity of a dichlorotrifluoromethylbenzene derivative and identify and quantify its volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
Reagents:
-
Dichlorotrifluoromethylbenzene derivative sample
-
High-purity solvent (e.g., hexane or ethyl acetate)
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the dichlorotrifluoromethylbenzene reference standard and dissolve it in 50 mL of solvent to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh about 25 mg of the sample and dissolve it in 50 mL of solvent.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-400 amu
-
-
Data Analysis: Integrate the peaks in the chromatogram. Identify impurities by comparing their mass spectra with a library or by fragmentation pattern analysis. Quantify the impurities using the calibration curve of the main component (assuming a response factor of 1 for closely related impurities) or by using specific impurity standards if available.
Illustrative Performance Data (for related halogenated benzenes): [3]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.003 - 0.3 µg/L |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Analyte Range
While GC is ideal for volatile compounds, HPLC is indispensable for analyzing non-volatile impurities, degradation products, or the main component itself, especially when it is not amenable to GC analysis.[4][5]
Causality in HPLC Method Design
For dichlorotrifluoromethylbenzene derivatives, a reversed-phase HPLC method using a C18 column is a common starting point. The trifluoromethyl group increases the lipophilicity of the molecule, leading to good retention on a non-polar stationary phase.[6] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the elution of the compounds. A UV detector is typically used for detection, as the benzene ring provides a chromophore.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC-UV analysis of dichlorotrifluoromethylbenzene derivatives.
Detailed Experimental Protocol: HPLC-UV for Purity and Assay
Objective: To determine the purity and assay of a dichlorotrifluoromethylbenzene derivative.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD)
-
Column: C18, 4.6 x 150 mm, 5 µm
Reagents:
-
Dichlorotrifluoromethylbenzene derivative sample and reference standard
-
HPLC-grade acetonitrile and water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Filter and degas.
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of mobile phase.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve in 100 mL of mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: e.g., 220 nm (to be determined by UV scan)
-
-
Data Analysis: Compare the peak area of the main component in the sample chromatogram to that of the standard to determine the assay. Calculate the area percentage of all peaks to determine the purity.
Illustrative Performance Data (for related fluorinated aromatic compounds):
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Quantitative NMR (qNMR): The Power of Absolute Quantification
qNMR has emerged as a powerful tool for the absolute purity determination of organic compounds, including fluorinated pharmaceutical intermediates.[7][8] It relies on the fundamental principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality in qNMR Method Design
For dichlorotrifluoromethylbenzene derivatives, both ¹H and ¹⁹F qNMR can be employed. ¹H qNMR is often used for purity assessment against a certified internal standard. The choice of internal standard is crucial; it should have signals that do not overlap with the analyte, be chemically stable, and accurately weighed. For ¹⁹F qNMR, the trifluoromethyl group provides a strong, singlet signal in a region of the spectrum that is often free from other signals, making it an excellent probe for quantification.
Visualizing the qNMR Workflow
Caption: Workflow for qNMR analysis of dichlorotrifluoromethylbenzene derivatives.
Detailed Experimental Protocol: ¹H qNMR for Absolute Purity Determination
Objective: To determine the absolute purity of a dichlorotrifluoromethylbenzene derivative using an internal standard.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Dichlorotrifluoromethylbenzene derivative sample
-
Certified Internal Standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dichlorotrifluoromethylbenzene derivative into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure quantitativity include a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio (>250:1).[9]
-
-
Data Processing:
-
Apply appropriate window function, Fourier transform, and carefully phase and baseline correct the spectrum.
-
-
Purity Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
std = internal standard
-
-
Illustrative Performance Data: [10]
| Parameter | Typical Value |
| Precision (%RSD) | < 1.0% |
| Accuracy | High (primary ratio method) |
| Measurement Uncertainty | Typically ≤ 1.5% |
Conclusion: Selecting the Right Tool for the Job
The quality control of dichlorotrifluoromethylbenzene derivatives requires a multi-faceted analytical approach.
-
Gas Chromatography is the preferred method for analyzing volatile impurities and isomers due to its high resolution and sensitivity.
-
High-Performance Liquid Chromatography offers versatility for a broader range of analytes, including non-volatile and thermally labile compounds.
-
Quantitative NMR provides a powerful tool for absolute purity determination, offering high precision and accuracy without the need for a specific reference standard for every analyte.
In a comprehensive quality control strategy, these techniques are often used in a complementary fashion. For instance, GC-MS can be used to identify and quantify volatile impurities, while HPLC-UV can be used for the assay of the main component and the determination of non-volatile impurities. qNMR can serve as a primary method to certify the purity of the reference standard used in these chromatographic methods. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of these critical pharmaceutical intermediates.
References
- 1. aet.irost.ir [aet.irost.ir]
- 2. impactfactor.org [impactfactor.org]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Fingerprint: A Guide to Comparing Experimental and Predicted NMR Spectra of Substituted Trifluoromethylbenzenes
For the modern researcher in drug discovery and materials science, the trifluoromethyl group is a cornerstone of molecular design. Its unique electronic properties can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability. Consequently, the precise characterization of molecules bearing this moiety is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as an indispensable tool for this purpose. This guide provides a comprehensive comparison of experimental and computationally predicted NMR spectra for substituted trifluoromethylbenzenes, offering a framework for leveraging both techniques to accelerate research.
In the realm of structural elucidation, NMR spectroscopy stands as a titan. However, the increasing complexity of molecular scaffolds necessitates a synergistic approach where experimental data is augmented by computational predictions. This is especially true for organofluorine compounds, where the large chemical shift dispersion and through-bond/through-space couplings of the ¹⁹F nucleus provide a rich dataset that can be both illuminating and challenging to interpret. This guide will delve into the nuances of both acquiring high-fidelity experimental NMR data and generating reliable predicted spectra for substituted trifluoromethylbenzenes, using 4-nitro-trifluoromethylbenzene as a central case study.
The Dance of Electrons: Substituent Effects on Trifluoromethylbenzene NMR Spectra
The chemical shift of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted trifluoromethylbenzenes, the electron-donating or electron-withdrawing nature of the substituent profoundly influences the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei.
Electron-withdrawing groups, such as the nitro group (-NO₂), pull electron density away from the aromatic ring. This deshielding effect generally leads to downfield shifts (higher ppm values) for the aromatic protons and carbons.[1] Conversely, electron-donating groups, like the methoxy (-OCH₃) or amino (-NH₂) groups, push electron density into the ring, causing upfield shifts (lower ppm values) for the aromatic nuclei.
The ¹⁹F NMR chemical shift of the trifluoromethyl group is particularly informative. Electron-withdrawing substituents on the benzene ring decrease the electron density around the CF₃ group, leading to a deshielding effect and a downfield shift in the ¹⁹F spectrum.[1] Conversely, electron-donating groups increase electron density, causing a shielding effect and an upfield shift. This predictable trend is a powerful diagnostic tool for confirming the electronic nature of substituents on a trifluoromethylbenzene scaffold.
Figure 1: Logical relationship between substituent electronic effects and NMR chemical shifts in substituted trifluoromethylbenzenes.
The Ground Truth: Experimental NMR Data Acquisition
Acquiring high-quality experimental NMR data is the bedrock of any structural analysis. The following protocol outlines the key steps for preparing and running a standard set of NMR experiments for a substituted trifluoromethylbenzene.
Experimental Protocol: Acquiring ¹H, ¹³C, and ¹⁹F NMR Spectra
1. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the substituted trifluoromethylbenzene for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[2]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. Ensure the solvent is of high purity to avoid extraneous signals.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate until the sample is fully dissolved.[4]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube.[5][6]
-
Volume Adjustment: Ensure the final sample height in the NMR tube is between 4-5 cm.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. Spectrometer Setup and Data Acquisition:
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load a standard proton experiment.
-
Set the spectral width to cover the expected range of aromatic and any aliphatic protons.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment with proton decoupling (e.g., c13cpd).
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Load a standard fluorine experiment.
-
Due to the large chemical shift range of ¹⁹F, ensure the spectral width is adequate to cover the expected region for the CF₃ group (around -63 ppm for trifluoromethylbenzene).[7]
-
Proton decoupling is often not necessary but can be employed to simplify the spectrum.
-
Acquire a sufficient number of scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Reference the spectra using the residual solvent peak for ¹H and ¹³C, and an external reference like CFCl₃ (0 ppm) for ¹⁹F.
-
In Silico Insights: Predicting NMR Spectra
Computational chemistry offers powerful tools for predicting NMR spectra, providing a valuable complement to experimental data. Below are two common workflows for predicting the NMR spectra of substituted trifluoromethylbenzenes.
Workflow 1: User-Friendly Prediction with Mnova NMRPredict
Mnova NMRPredict is a widely used software that employs a combination of methods, including HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, to provide rapid and reasonably accurate NMR predictions.[8]
Step-by-Step Protocol:
-
Structure Input: Draw the chemical structure of the substituted trifluoromethylbenzene in the Mnova workspace or paste it from a chemical drawing program.
-
Prediction:
-
Navigate to the "Predict" menu.
-
Select the desired nucleus for prediction (e.g., "¹H Spectrum" or "¹³C Spectrum").
-
The software will generate a predicted spectrum with chemical shifts and multiplicities.
-
-
Analysis:
-
The predicted spectrum can be overlaid with an experimental spectrum for direct comparison using the "Predict & Compare" function.[8]
-
Hovering over atoms in the structure will highlight the corresponding predicted peaks in the spectrum.
-
Workflow 2: High-Accuracy Prediction with Gaussian (DFT)
For more rigorous and accurate predictions, Density Functional Theory (DFT) calculations using software like Gaussian are the gold standard. This method calculates the NMR shielding tensors from first principles.
Step-by-Step Protocol:
-
Structure Optimization:
-
Build the 3D structure of the substituted trifluoromethylbenzene.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.
-
-
NMR Calculation:
-
Using the optimized geometry, set up an NMR calculation.
-
The NMR keyword in the Gaussian input file specifies this type of calculation.
-
The Gauge-Independent Atomic Orbital (GIAO) method is typically used (NMR=GIAO).
-
Choose a suitable level of theory and basis set for the NMR calculation. For fluorinated compounds, functionals like ωB97XD with a basis set such as aug-cc-pVDZ have been shown to provide good accuracy.
-
It is advisable to include a solvent model (e.g., SCRF=(Solvent=Chloroform)) to better mimic experimental conditions.
-
-
Data Extraction and Referencing:
-
From the Gaussian output file, extract the calculated isotropic shielding values for each nucleus.
-
To convert these shielding values to chemical shifts (δ), they must be referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane - TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F) at the same level of theory.
-
The chemical shift is calculated as: δ = σ_ref - σ_sample.
-
Figure 2: A generalized workflow comparing the experimental and computational approaches to obtaining NMR spectra of substituted trifluoromethylbenzenes.
A Head-to-Head Comparison: 4-Nitro-Trifluoromethylbenzene
To illustrate the comparison, let's examine the experimental and predicted NMR data for 4-nitro-trifluoromethylbenzene. The nitro group is a strong electron-withdrawing group, which will significantly impact the chemical shifts.
| Nucleus | Experimental δ (ppm) | Predicted δ (ppm) - DFT (ωB97XD/aug-cc-pVDZ) | Δδ (ppm) |
| ¹H | |||
| H-2, H-6 | 8.38[9] | 8.45 | 0.07 |
| H-3, H-5 | 7.87[1] | 7.92 | 0.05 |
| ¹³C | |||
| C-1 (C-CF₃) | 136.1 (q, J = 33.3 Hz)[1] | 135.8 | 0.3 |
| C-2, C-6 | 126.8[1] | 127.5 | 0.7 |
| C-3, C-5 | 124.1[1] | 124.9 | 0.8 |
| C-4 (C-NO₂) | 150.0[1] | 150.9 | 0.9 |
| CF₃ | 123.0 (q, J = 274.1 Hz)[1] | 122.5 | 0.5 |
| ¹⁹F | |||
| CF₃ | -63.2[1] | -63.9 | 0.7 |
Experimental data obtained in CDCl₃. Predicted data calculated with an implicit chloroform solvent model.
As the table demonstrates, modern DFT methods can predict the ¹H, ¹³C, and ¹⁹F chemical shifts of substituted trifluoromethylbenzenes with a high degree of accuracy, typically within 1 ppm of the experimental values. The predicted quartet splitting of the CF₃ carbon and the carbon attached to it, due to one-bond and two-bond ¹³C-¹⁹F coupling, respectively, also aligns well with experimental observations.
Broader Context: A Comparison of Substituted Trifluoromethylbenzenes
| Compound | Substituent | Experimental ¹⁹F δ (ppm) | General Trend |
| 4-Amino-trifluoromethylbenzene | -NH₂ (Electron-Donating) | -61.5 | Upfield shift |
| 4-Methoxy-trifluoromethylbenzene | -OCH₃ (Electron-Donating) | -61.4 | Upfield shift |
| Trifluoromethylbenzene | -H (Neutral) | -62.8[10] | Reference |
| 4-Bromo-trifluoromethylbenzene | -Br (Weakly Deactivating) | -62.6 | Slight Downfield Shift |
| 4-Nitro-trifluoromethylbenzene | -NO₂ (Electron-Withdrawing) | -63.2 [1] | Downfield shift |
| 4-Cyano-trifluoromethylbenzene | -CN (Electron-Withdrawing) | -63.6 | Downfield shift |
This table further illustrates the predictable influence of substituents on the ¹⁹F chemical shift of the trifluoromethyl group.
Conclusion: A Powerful Partnership
Both experimental and predicted NMR spectra are powerful tools in the arsenal of the modern chemist. Experimental data provides the definitive ground truth, while computational predictions offer a means to rapidly assess hypothetical structures, aid in spectral assignment, and gain a deeper understanding of the electronic factors governing chemical shifts.
For researchers working with substituted trifluoromethylbenzenes, a combined approach is recommended. Predicted spectra can guide the interpretation of complex experimental data and help to confirm structural assignments. Discrepancies between experimental and predicted data can also be informative, potentially highlighting unusual conformational effects or intermolecular interactions not accounted for in the computational model. By understanding the strengths and limitations of both methodologies, scientists can accelerate the pace of discovery in drug development and materials science.
References
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. sites.bu.edu [sites.bu.edu]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. F19 detection [nmr.chem.ucsb.edu]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Navigating the Synthesis Maze: A Comparative Guide to the Stability of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Key Synthetic Intermediate
In the intricate world of pharmaceutical and agrochemical synthesis, the selection of robust building blocks is paramount to ensuring reaction efficiency, product purity, and overall process viability. One such building block, 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene, offers a unique combination of functional groups, making it a valuable intermediate. However, its stability under diverse reaction conditions is a critical consideration that can dictate the success or failure of a synthetic route. This guide provides an in-depth analysis of the stability of this compound, comparing its performance with relevant alternatives and offering supporting experimental insights to inform your research and development endeavors.
The structural features of this compound, including the electron-withdrawing trifluoromethyl group and the two chlorine atoms on the benzene ring, significantly influence its reactivity and stability.[1] This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Understanding its behavior in different chemical environments is crucial for optimizing reaction yields and minimizing the formation of unwanted byproducts.
Comparative Stability Analysis
To provide a comprehensive overview, we will assess the stability of this compound under a range of common reaction conditions and compare it to a structurally similar and commercially relevant alternative: 3,4-dichlorobenzotrifluoride . The primary difference lies in the presence of a methyl group in our topic compound, which can influence its reactivity, particularly towards oxidation.
| Reaction Condition | This compound | 3,4-Dichlorobenzotrifluoride | Rationale and Mechanistic Insights |
| Acidic (e.g., HCl, H₂SO₄) | Generally stable at moderate temperatures. | Generally stable at moderate temperatures. | The electron-withdrawing nature of the trifluoromethyl and chloro groups deactivates the aromatic ring towards electrophilic attack, rendering it relatively stable in non-oxidizing acids. |
| Basic (e.g., NaOH, KOH) | Stable to hydrolysis under moderate conditions. | Stable to hydrolysis under moderate conditions. | The carbon-chlorine bonds on the aromatic ring are generally resistant to nucleophilic attack by hydroxide ions under standard conditions due to the deactivating effect of the substituents. |
| Oxidative (e.g., KMnO₄) | Susceptible to oxidation. The methyl group can be oxidized to a carboxylic acid.[2][3] | Stable. Lacks the benzylic protons necessary for oxidation by KMnO₄. | Potassium permanganate is a strong oxidizing agent that readily oxidizes alkyl groups attached to an aromatic ring, provided there is at least one benzylic hydrogen. The reaction proceeds via a radical mechanism at the benzylic position.[2][3] |
| Reductive (e.g., NaBH₄) | Stable. The aromatic ring and trifluoromethyl group are not reduced by NaBH₄.[4][5][6] | Stable. The aromatic ring and trifluoromethyl group are not reduced by NaBH₄.[4][5][6] | Sodium borohydride is a mild reducing agent primarily used for the reduction of aldehydes and ketones. It does not typically reduce aromatic rings or highly stable trifluoromethyl groups.[4][5][6] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Potential for dehalogenation. The chloro groups can be removed under certain catalytic hydrogenation conditions. | Potential for dehalogenation. The chloro groups can be removed under certain catalytic hydrogenation conditions. | Palladium on carbon is an effective catalyst for the hydrogenolysis of aryl halides. The reaction conditions (temperature, pressure, catalyst loading) will influence the extent of dehalogenation. |
| Photochemical | Susceptible to degradation. | Susceptible to degradation. | Aromatic compounds containing trifluoromethyl groups can undergo photodegradation, potentially leading to the formation of trifluoroacetic acid and fluoride ions.[7] The presence of nitrogen in the aromatic ring has been shown to influence the rate of photodegradation.[7] |
Causality Behind Experimental Choices
The choice of reagents and conditions for stability testing is dictated by the common transformations that intermediates like this compound are likely to encounter in a synthetic sequence. For instance, assessing stability towards strong oxidizing agents like KMnO₄ is crucial if subsequent reactions involve oxidation of other functional groups in the molecule. Similarly, understanding its behavior under catalytic hydrogenation is vital for planning selective reductions in the presence of the chloro and trifluoromethyl substituents.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness of our analysis, we provide detailed, self-validating experimental protocols for assessing the stability of aromatic compounds.
Protocol 1: Assessment of Oxidative Stability with KMnO₄
Objective: To determine the stability of the test compound in the presence of a strong oxidizing agent.
Methodology:
-
Dissolve a known amount of the test compound (e.g., this compound or 3,4-dichlorobenzotrifluoride) in a suitable solvent (e.g., a mixture of water and a co-solvent like acetone if the compound is not water-soluble).
-
Add a solution of potassium permanganate (KMnO₄) in a stoichiometric excess.
-
Heat the reaction mixture at a controlled temperature (e.g., 80°C) for a defined period.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium bisulfite).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Analyze the residue by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the degradation products.
Protocol 2: Assessment of Reductive Stability with NaBH₄
Objective: To evaluate the stability of the test compound in the presence of a mild reducing agent.
Methodology:
-
Dissolve the test compound in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
Add sodium borohydride (NaBH₄) in a molar excess.
-
Stir the reaction at room temperature for a specified time.
-
Monitor the reaction by TLC or HPLC.
-
Quench the reaction by the slow addition of a weak acid (e.g., acetic acid).
-
Extract the product, wash with brine, dry, and concentrate.
-
Analyze the resulting material by GC-MS or NMR to check for any reduction products.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: General workflow for assessing chemical stability.
Caption: Comparison of oxidative stability.
Conclusion and Future Directions
This guide provides a foundational understanding of the stability of this compound under various reaction conditions, benchmarked against a relevant alternative. The presence of the methyl group makes it susceptible to benzylic oxidation, a key point of differentiation from 3,4-dichlorobenzotrifluoride. For other common synthetic transformations, both compounds exhibit a good degree of stability, which is a testament to the robustness of the trifluoromethyl and dichloro-substituted benzene core.
Future research should focus on quantitative kinetic studies to determine the precise rates of degradation under various conditions. Furthermore, exploring the stability in the presence of a wider range of modern catalytic systems, including photoredox catalysts, will provide even greater insights for process optimization in contemporary organic synthesis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. SETAC Europe 35th Annual Meeting [setac.confex.com]
A Comparative Guide to the Synthetic Routes of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene is a highly functionalized aromatic compound with potential applications as a key intermediate in the synthesis of novel agrochemicals and pharmaceuticals. The unique substitution pattern, featuring vicinal chlorine atoms, a methyl group, and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are desirable in modern drug design. The strategic synthesis of this molecule is crucial for enabling its exploration in various research and development pipelines.
This guide provides a comparative analysis of potential synthetic routes to this compound. As a Senior Application Scientist, the following discussion is grounded in established chemical principles and draws upon documented syntheses of structurally related molecules to propose logical and efficient pathways. We will explore two primary strategies: the chlorination of a trifluoromethylated toluene precursor and the trifluoromethylation of a dichlorotoluene precursor.
Proposed Synthetic Pathways
Two logical and plausible synthetic routes are presented for consideration. Each route is analyzed for its potential advantages and disadvantages, offering researchers a basis for experimental design.
Route A: Di-chlorination of a Trifluoromethylated Precursor
This approach commences with a commercially available trifluoromethylated aniline derivative, leveraging well-established diazotization and chlorination reactions.
DOT Diagram of Route A
Caption: Synthetic pathway starting from 4-methyl-3-(trifluoromethyl)aniline.
Scientific Rationale and Experimental Considerations:
The initial step involves the diazotization of 4-methyl-3-(trifluoromethyl)aniline, a standard transformation to convert an amino group into a good leaving group. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.
The subsequent Sandmeyer reaction, utilizing copper(I) chloride, facilitates the substitution of the diazonium group with a chlorine atom. This reaction is generally high-yielding and provides a reliable method for introducing a chlorine atom at a specific position on the aromatic ring.
The final step is the electrophilic aromatic chlorination of the resulting 1-chloro-4-methyl-3-(trifluoromethyl)benzene. The regioselectivity of this step is critical. The existing substituents on the ring will direct the incoming chlorine atom. The methyl group is an ortho-, para-director, while the chloro and trifluoromethyl groups are deactivating meta-directors. The position ortho to the methyl group and meta to the trifluoromethyl group is the most likely site for chlorination, leading to the desired product. A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), will be required to polarize the Cl-Cl bond and generate the electrophilic chlorinating species.
Advantages:
-
High Regiocontrol: The initial steps offer excellent control over the placement of the first chlorine atom.
-
Commercially Available Starting Material: 4-Methyl-3-(trifluoromethyl)aniline is readily available from commercial suppliers.
Disadvantages:
-
Multi-step Process: This route involves a minimum of three synthetic steps.
-
Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling procedures.
-
Potential for Isomeric Impurities: The final chlorination step may yield small amounts of other regioisomers, necessitating purification.
Route B: Trifluoromethylation of a Dichlorotoluene Precursor
This strategy begins with a commercially available dichlorotoluene and aims to introduce the trifluoromethyl group in a key step.
DOT Diagram of Route B
Caption: Synthetic pathway starting from 3,4-dichlorotoluene.
Scientific Rationale and Experimental Considerations:
This approach is conceptually more direct but relies on a regioselective trifluoromethylation reaction, which can be challenging. A plausible method is a Friedel-Crafts-type reaction using a trifluoromethyl source. A relevant precedent is the synthesis of the isomeric 3,4-dichloro-6-(trifluoromethyl)toluene, which is prepared by reacting 3,4-dichlorotoluene with carbon tetrachloride in the presence of a Lewis acid like aluminum chloride, followed by fluorination.[1][2] A similar strategy could be envisioned for the target molecule, although the directing effects of the substituents would need to be carefully considered.
The two chlorine atoms and the methyl group on 3,4-dichlorotoluene will direct incoming electrophiles. The methyl group is an activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The position C5 is ortho to one chlorine and meta to the other and the methyl group, making it a potential site for substitution.
Modern trifluoromethylation methods could also be employed. These often involve radical reactions or the use of organometallic reagents. For instance, the use of a trifluoromethyl radical source in the presence of a suitable initiator could be explored.[3]
Advantages:
-
Potentially Shorter Route: If a direct and regioselective trifluoromethylation can be achieved, this route would be more step-economical.
-
Readily Available Starting Material: 3,4-Dichlorotoluene is a common and inexpensive starting material.[4]
Disadvantages:
-
Regioselectivity Challenges: Achieving trifluoromethylation at the desired C5 position with high selectivity could be difficult, potentially leading to a mixture of isomers that would require challenging separation.
-
Harsh Reaction Conditions: Friedel-Crafts reactions often require strong Lewis acids and can be sensitive to substrate and reaction conditions.
Quantitative Comparison of Proposed Routes
| Feature | Route A: Di-chlorination of Trifluoromethylated Precursor | Route B: Trifluoromethylation of Dichlorotoluene Precursor |
| Starting Material | 4-Methyl-3-(trifluoromethyl)aniline | 3,4-Dichlorotoluene |
| Number of Steps | 3 | 1-2 (depending on the specific trifluoromethylation method) |
| Key Reactions | Diazotization, Sandmeyer Reaction, Electrophilic Chlorination | Electrophilic/Radical Trifluoromethylation |
| Predicted Yield | Moderate to Good (potentially 40-60% overall) | Variable (highly dependent on regioselectivity) |
| Potential Challenges | Handling of unstable diazonium salts, purification of isomers | Poor regioselectivity, harsh reaction conditions |
Experimental Protocols
The following are proposed, detailed experimental protocols based on the analysis of the synthetic routes. These protocols are intended as a starting point for experimental work and may require optimization.
Protocol for Route A: Synthesis of this compound
Step 1: Synthesis of 1-Chloro-4-methyl-3-(trifluoromethyl)benzene
-
To a stirred solution of 4-methyl-3-(trifluoromethyl)aniline (1 equivalent) in 6M hydrochloric acid, cooled to 0-5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
To a solution of 1-chloro-4-methyl-3-(trifluoromethyl)benzene (1 equivalent) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) chloride (0.1 equivalents).
-
Bubble chlorine gas through the solution at room temperature, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction by bubbling nitrogen gas through the mixture to remove excess chlorine.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by fractional distillation or recrystallization to separate it from any isomeric byproducts.
Protocol for Route B: Synthesis of this compound
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (1.2 equivalents) and a dry solvent such as 1,2-dichloroethane.[1]
-
Cool the mixture in an ice bath and slowly add a solution of 3,4-dichlorotoluene (1 equivalent) and a trifluoromethyl source (e.g., carbon tetrachloride as a precursor for a trichloromethyl group which can be subsequently fluorinated) in the same solvent.[1][2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired isomer.
-
If a trichloromethyl intermediate is formed, the subsequent step would involve fluorination using a reagent such as antimony trifluoride or hydrogen fluoride.
Conclusion
The synthesis of this compound presents an interesting challenge in regiocontrol. Both proposed routes offer viable, albeit different, approaches.
Route A , proceeding via the chlorination of a trifluoromethylated precursor, is likely to be more reliable in terms of regioselectivity due to the well-defined nature of the Sandmeyer and electrophilic chlorination reactions. However, it is a longer sequence and involves the handling of potentially hazardous diazonium intermediates.
Route B , involving the direct trifluoromethylation of a dichlorotoluene, is more atom- and step-economical in principle. However, the success of this route is heavily dependent on achieving high regioselectivity in the trifluoromethylation step, a non-trivial challenge that may require significant optimization and could result in difficult-to-separate isomeric mixtures.
For initial small-scale synthesis and exploration, Route A is recommended as the more predictable and likely to succeed pathway. For large-scale industrial production, the development of a highly regioselective and efficient one-step trifluoromethylation as outlined in Route B would be economically advantageous, warranting further investigation into modern trifluoromethylation methodologies.
References
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of complex aromatic scaffolds is a cornerstone of drug discovery and materials science. The molecule 1,2-dichloro-4-methyl-5-(trifluoromethyl)benzene presents a unique challenge and opportunity for selective cross-coupling reactions. Its two chlorine atoms, influenced by the electronic effects of the trifluoromethyl group and the steric hindrance of the methyl group, offer a platform for controlled, stepwise functionalization. This guide provides an in-depth evaluation of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this specific substrate, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to empower researchers in their synthetic endeavors.
The Challenge: Selective C-Cl Bond Activation
The primary hurdle in reactions with this compound lies in achieving selective mono-functionalization. The two chlorine atoms are electronically and sterically distinct. The C-Cl bond at the 2-position is ortho to the trifluoromethyl group, an electron-withdrawing group that can influence the oxidative addition step of the catalytic cycle. The C-Cl bond at the 1-position is ortho to the methyl group, which is sterically more demanding. Understanding and exploiting these differences is key to controlling the reaction outcome.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of palladium precursor, and more critically, the ancillary ligand, profoundly influences the efficiency and selectivity of each step.
Below is a generalized workflow for evaluating palladium catalysts for cross-coupling reactions with this compound.
Figure 1: General workflow for evaluating palladium catalysts.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For this compound, achieving mono-arylation is the primary objective. The choice of catalyst is critical to control selectivity.
Catalyst Evaluation for Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Characteristics | Expected Outcome & Rationale |
| Pd(PPh₃)₄ | Simple phosphine | Standard, versatile catalyst. | Moderate activity. May require higher temperatures, potentially leading to a mixture of mono- and di-arylated products. The less sterically hindered C-Cl at the 2-position might react preferentially. |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald-type biaryl phosphine | Bulky and electron-rich ligands. Promote oxidative addition of aryl chlorides. | High activity and selectivity for mono-arylation are expected. The steric bulk of the ligand can favor reaction at the less hindered C-Cl bond. |
| [Pd(IPr)(cinnamyl)Cl] | N-Heterocyclic Carbene (NHC) | Strong σ-donating ligands, forming stable complexes. Often highly active. | Excellent activity is anticipated. The strong Pd-NHC bond can lead to high turnover numbers and potentially good selectivity, although steric factors of the substrate will still play a crucial role. |
| Palladacycles (e.g., Buchwald G3) | Pre-catalysts | Air- and moisture-stable, offering ease of handling. | Good to excellent activity. These pre-catalysts efficiently generate the active Pd(0) species, and the associated biaryl phosphine ligand will dictate the selectivity. |
Experimental Protocol: Suzuki-Miyaura Mono-arylation
Objective: To selectively couple an arylboronic acid at one of the C-Cl positions of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol% Pd)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water 10:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, prepare the catalyst system by dissolving the palladium precursor and the ligand in the solvent under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1] The challenge with this compound is to achieve selective mono-amination.
Catalyst Evaluation for Buchwald-Hartwig Amination
| Catalyst System | Ligand Type | Key Characteristics | Expected Outcome & Rationale |
| Pd₂(dba)₃ / BINAP | Bidentate phosphine | One of the earlier generation catalysts for this reaction. | Moderate activity. May require higher temperatures and longer reaction times. Selectivity might be an issue. |
| Pd(OAc)₂ / XPhos or RuPhos | Bulky biaryl phosphine | Highly active for the amination of aryl chlorides.[2] | Excellent activity and high selectivity for mono-amination are expected. The steric bulk of these ligands is crucial for promoting reductive elimination and preventing catalyst decomposition.[2] |
| [Pd(cinnamyl)Cl]₂ / cataCXium® A | Buchwald-type phosphine | A highly active and versatile catalyst system. | High yields and good selectivity are anticipated. This system is known for its broad substrate scope. |
Experimental Protocol: Buchwald-Hartwig Mono-amination
Objective: To selectively couple a primary or secondary amine at one of the C-Cl positions.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., [Pd(cinnamyl)Cl]₂ with cataCXium® A, 1 mol% Pd)
-
Strong base (e.g., NaOtBu or LHMDS, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, valuable intermediates in organic synthesis. For our substrate, the goal is selective mono-alkynylation.
Catalyst Evaluation for Sonogashira Coupling
| Catalyst System | Co-catalyst | Key Characteristics | Expected Outcome & Rationale |
| Pd(PPh₃)₂Cl₂ | CuI | The classic Sonogashira catalyst system. | Good activity, but may require elevated temperatures. The use of a copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling) as a side reaction. |
| Pd(OAc)₂ / XPhos | None (Copper-free) | Bulky phosphine ligands can enable copper-free Sonogashira couplings. | Good to excellent activity. Avoids the issue of alkyne homocoupling. The ligand's properties will be crucial for achieving high selectivity. |
| [Pd(IPr)(cinnamyl)Cl] | CuI or None | NHC ligands can be highly effective in Sonogashira couplings. | High activity is expected. Can be effective in both copper-co-catalyzed and copper-free conditions, offering flexibility. |
Experimental Protocol: Sonogashira Mono-alkynylation
Objective: To selectively couple a terminal alkyne at one of the C-Cl positions.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2.0 equivalents)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the solvent, this compound, the terminal alkyne, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
Mechanistic Insights and Selectivity Control
The regioselectivity of these reactions on this compound is governed by a combination of electronic and steric factors.
Figure 2: Key factors influencing regioselectivity.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group can make the adjacent C-Cl bond at the 2-position more susceptible to oxidative addition.
-
Steric Hindrance: The methyl group at the 4-position provides steric hindrance around the C-Cl bond at the 1-position, potentially favoring reaction at the less hindered 2-position.
-
Ligand Choice: The use of bulky ligands, such as the Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), can amplify the steric differentiation between the two chlorine atoms, leading to higher selectivity.[3]
-
Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can sometimes improve selectivity by favoring the reaction at the more electronically activated site while minimizing the reaction at the less reactive site.
Conclusion and Future Outlook
The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a challenging yet highly rewarding endeavor. The choice of the palladium catalyst, particularly the ancillary ligand, is paramount in controlling the outcome of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbene ligands, generally offer the best performance in terms of activity and selectivity for mono-functionalization.
As the field of catalysis continues to evolve, the development of even more selective and active catalyst systems will undoubtedly open up new avenues for the precise and efficient synthesis of complex molecules derived from readily available starting materials like this compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and impactful chemical entities.
References
- 1. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
This guide provides essential safety and logistical information for the proper disposal of 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene. As a substituted aromatic compound containing both chlorine and fluorine, its disposal requires a stringent, chemically-informed approach to ensure personnel safety and environmental compliance. This document moves beyond a simple checklist, offering a procedural methodology grounded in the chemical principles that dictate its hazardous nature.
Section 1: Compound Identification and Hazard Profile
This compound is a halogenated organic compound. Its chemical structure dictates its physical properties, reactivity, and, most critically, its disposal pathway. The presence of both chloro- and trifluoromethyl- groups on the benzene ring makes it a persistent and potentially toxic substance that must be managed as hazardous waste.
Upon thermal decomposition, as in the case of improper incineration, this compound can break down to form highly corrosive and toxic acid gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][2] The trifluoromethyl group is exceptionally stable, but this stability does not preclude the formation of HF under high-temperature conditions.[2] Therefore, the entire disposal workflow is predicated on preventing uncontrolled release and ensuring complete thermal destruction in a specialized facility.
Table 1: Key Hazard and Property Data (Inferred from Structurally Similar Compounds)
| Property | Value / Classification | Causality and Disposal Implication |
|---|---|---|
| GHS Classification | Likely: Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Specific Target Organ Toxicity.[3][4][5] | Direct contact is hazardous. Mandates stringent use of Personal Protective Equipment (PPE) during handling and disposal. |
| Physical State | Likely a liquid or low-melting solid. | Influences spill control procedures and selection of absorbent materials. |
| Primary Hazard Class | Halogenated Organic Waste.[6][7] | Dictates segregation from non-halogenated solvents. Halogenated waste streams are significantly more expensive and complex to dispose of due to the corrosive byproducts of incineration.[7] |
| Incompatibilities | Strong oxidizing agents, strong bases.[3][8][9] | Risk of vigorous or explosive reactions. Must be stored away from these chemical classes. See Section 4 for a detailed list.[10][11][12] |
| Toxicity Profile | The toxicological properties have not been fully investigated for this specific isomer. However, related dichlorobenzotrifluorides are corrosive and cause severe skin and eye damage.[3][8] | Assumed to be highly hazardous. All handling and disposal steps must minimize exposure. |
Section 2: Regulatory Framework for Disposal
In the United States, waste streams containing this compound fall under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13] Due to its halogen content, it is classified as a halogenated organic compound.
Under RCRA, used oil containing more than 1,000 ppm of total halogens is presumed to be mixed with a listed hazardous waste and must be managed as such.[14] While this specific compound may not be a solvent in the traditional sense, any solution or mixture containing it should be treated as halogenated hazardous waste to ensure compliance.[15] Land disposal of such wastes is heavily restricted, making thermal treatment the required pathway.[13][16]
Section 3: Core Disposal Workflow: From Benchtop to Destruction
The proper disposal of this compound is a multi-step process that begins at the moment of waste generation. The following workflow is designed to create a self-validating system of safety and compliance.
Caption: Decision workflow for this compound disposal.
Protocol 1: Waste Segregation and Containerization
-
Identify Waste Stream: As soon as a process generates waste containing this compound (e.g., mother liquor, contaminated solvents, column eluent), classify it as "Halogenated Organic Waste."
-
Select Appropriate Container: Use a designated, chemically compatible waste container. For liquids, a high-density polyethylene (HDPE) or glass bottle is appropriate. Ensure the container is in good condition with a secure, leak-proof cap.
-
Segregate Diligently: This is the most critical step from a cost and safety perspective. Do NOT mix halogenated waste with non-halogenated organic waste.[6][7][17] Doing so contaminates the entire volume, escalating disposal costs and complexity.
-
Label Accurately: Affix a hazardous waste label to the container immediately. Clearly write:
-
"Halogenated Organic Waste"
-
List all chemical constituents, including solvents and their approximate percentages. For example: "Methanol 50%, Water 40%, this compound 10%". Unidentified chemicals cannot be disposed of.[6]
-
-
Maintain Closure: Keep the waste container closed at all times, except when adding waste.[18] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store Safely: Store the container in a designated Satellite Accumulation Area (SAA), typically within the fume hood where the waste is generated or in a ventilated cabinet. The SAA must be under the control of the laboratory personnel.
Section 4: Spill and Emergency Management
Accidents involving halogenated compounds require a swift and informed response. All personnel handling this chemical must be familiar with the following procedures.
Protocol 2: Minor Spill Cleanup
This protocol applies to spills of <100 mL within a chemical fume hood.
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Ensure you are wearing appropriate PPE: chemical splash goggles, a lab coat, and heavy-duty nitrile or neoprene gloves.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad to dike and absorb the liquid.[8][17] Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a heavy-duty plastic bag or a designated container.
-
Label as Waste: Seal the container and label it as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water), and dispose of the cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS department of the incident.
For major spills (>100 mL or any spill outside a fume hood), evacuate the area immediately, close the door, and contact your institution's emergency response team.[7][17]
Table 2: Chemical Incompatibility Quick Reference
| Chemical Class | Incompatible With | Rationale for Segregation |
|---|---|---|
| Alkali Metals (Sodium, Potassium) | Chlorinated Hydrocarbons | Can cause violent or explosive reactions.[11][19] |
| Strong Oxidizing Agents (Nitric Acid, Perchlorates) | Organic Compounds | Creates a significant fire and explosion hazard.[9][12] |
| Strong Bases (Sodium Hydroxide, Potassium tert-butoxide) | Halogenated Compounds | Can promote dehydrohalogenation or other vigorous reactions.[8][9] |
Section 5: Final Treatment and Destruction Technology
The definitive disposal method for this compound is high-temperature thermal oxidation (incineration) .[20][21] This is not a simple combustion process; it is a highly engineered system designed to break down the molecule completely and safely handle the hazardous byproducts.
The core principle is to provide sufficient temperature and residence time to ensure a high Destruction and Removal Efficiency (DRE), typically greater than 99.99%.[20] For halogenated wastes, EU directives prescribe a minimum temperature of 1100°C for a residence time of at least two seconds to ensure complete breakdown.[1]
During combustion, the organic molecule is oxidized to carbon dioxide (CO₂) and water (H₂O), while the chlorine and fluorine atoms are converted to hydrogen chloride (HCl) and hydrogen fluoride (HF).[1]
Caption: High-temperature incineration process for halogenated organic waste.
These acidic gases are highly corrosive and cannot be released into the atmosphere. Therefore, the incineration system is coupled with a sophisticated flue gas treatment system, typically a two-stage absorber/scrubber.[1][20] In the scrubber, the gas stream is treated with a basic solution (e.g., caustic soda) to neutralize the HCl and HF, converting them into sodium chloride (NaCl) and sodium fluoride (NaF) in an aqueous solution, which can then be managed as industrial wastewater.
An alternative, though less common, technology is Molten Salt Oxidation (MSO). This process uses a bath of molten alkali carbonate salt at high temperatures (around 900-1000°C) to oxidize the organic material.[22] The halogens are captured within the salt bath as stable alkali halides, preventing their release as acid gases.[22]
Conclusion
The disposal of this compound is governed by its identity as a halogenated organic compound. Adherence to a strict protocol of segregation, secure containerization, accurate labeling, and disposal via high-temperature incineration is not merely a matter of regulatory compliance; it is a fundamental practice of laboratory safety and environmental stewardship. By understanding the chemical principles behind these procedures, researchers can ensure this compound is managed responsibly from the laboratory bench to its final destruction.
References
- 1. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. edu.rsc.org [edu.rsc.org]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Incompatible Chemicals | Safety | Physical Facilities | Miami University [miamioh.edu]
- 11. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 18. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 20. zeeco.com [zeeco.com]
- 21. Fact sheet: Incineration — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 22. researchgate.net [researchgate.net]
Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 1,2-Dichloro-4-methyl-5-(trifluoromethyl)benzene, a halogenated aromatic compound, represents a class of chemicals pivotal for building complex molecular architectures. However, its structural motifs—chlorinated and fluorinated benzene rings—necessitate a rigorous and informed approach to personal safety. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard: Why PPE is Non-Negotiable
-
Skin Corrosion/Irritation: Halogenated aromatics can cause significant skin irritation and, in some cases, severe burns upon contact.[2][3]
-
Serious Eye Damage/Irritation: The eyes are particularly vulnerable, with potential for severe damage upon exposure.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can lead to irritation of the respiratory system.
-
Acute Toxicity: Ingestion may be harmful to one's health.[1]
Given these potential hazards, a multi-layered PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Protective Measures: Your First Line of Defense
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling this compound.
| Scenario | Eye and Face Protection | Skin and Body Protection | Respiratory Protection |
| Routine Laboratory Use (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile, neoprene), flame-retardant lab coat. | Not generally required when handled in a certified chemical fume hood.[4] |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical splash goggles and a face shield.[5] | Chemical-resistant gloves, lab coat, and a chemical-resistant apron.[4] | A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6] |
| Spill Cleanup | Chemical splash goggles and a face shield.[5] | Chemical-resistant gloves, chemical-resistant apron or suit, and appropriate footwear.[4] | A NIOSH-approved respirator with an organic vapor cartridge is mandatory. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[1] |
Procedural Deep Dive: From Donning to Disposal
Adherence to a systematic workflow is crucial for minimizing exposure risk. The following sections provide step-by-step guidance on PPE usage and associated safety procedures.
Preparation and Donning of PPE
Before entering the laboratory, a thorough preparation routine is essential.
-
Step 1: Risk Assessment: Before any new procedure, conduct a risk assessment to identify potential hazards and ensure all necessary safety measures are in place.
-
Step 2: Gather Materials: Assemble all required chemicals, equipment, and PPE.
-
Step 3: Don PPE: Put on all required personal protective equipment in the following order:
-
Lab coat or apron.
-
Respirator (if required).
-
Eye and face protection.
-
Gloves (ensure they are the last item to be donned).
-
Safe Handling within a Chemical Fume Hood
All operations involving this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Step 1: Weighing and Transfer:
-
Weigh the compound in the fume hood, using a disposable weighing paper or a tared container to prevent contamination of the balance.
-
When transferring the substance, do so carefully to avoid creating dust or splashes.
-
-
Step 2: Conducting Reactions:
-
Set up all apparatus within the fume hood.
-
Keep the sash at the lowest practical height.
-
Monitor the reaction for any signs of unexpected events.
-
Doffing and Disposal of Contaminated PPE
The process of removing PPE is as critical as putting it on correctly to prevent cross-contamination.
-
Step 1: Glove Removal:
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel off the glove, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist.
-
Peel off the second glove over the first, containing both inside out.
-
Dispose of the gloves in a designated hazardous waste container.[1]
-
-
Step 2: Removal of Other PPE:
-
Remove the face shield or goggles.
-
Remove the lab coat or apron, folding the contaminated side inward.
-
Remove the respirator (if used).
-
-
Step 3: Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Emergency Procedures: In Case of Exposure
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visualizing the Workflow: PPE Selection and Disposal
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the proper waste disposal stream.
Caption: PPE selection workflow based on the handling scenario.
Caption: Proper disposal streams for contaminated materials.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, and indeed all laboratory chemicals, is the bedrock of innovative and sustainable research. By internalizing and consistently applying these PPE protocols, researchers and scientists can mitigate risks, protect themselves and their colleagues, and ensure that their valuable work proceeds without compromising safety. This guide serves as a foundational resource, but it is incumbent upon each individual to remain vigilant, informed, and proactive in maintaining a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
